Product packaging for Solvent green 3(Cat. No.:CAS No. 128-80-3)

Solvent green 3

Cat. No.: B1669087
CAS No.: 128-80-3
M. Wt: 418.5 g/mol
InChI Key: TVRGPOFMYCMNRB-UHFFFAOYSA-N
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Description

C.I. Solvent Green 3 is a green dye, an is a green dye, an anthraquinone derivative..

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22N2O2 B1669087 Solvent green 3 CAS No. 128-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(4-methylanilino)anthracene-9,10-dione
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InChI

InChI=1S/C28H22N2O2/c1-17-7-11-19(12-8-17)29-23-15-16-24(30-20-13-9-18(2)10-14-20)26-25(23)27(31)21-5-3-4-6-22(21)28(26)32/h3-16,29-30H,1-2H3
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InChI Key

TVRGPOFMYCMNRB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5C3=O
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Molecular Formula

C28H22N2O2
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DSSTOX Substance ID

DTXSID9044376
Record name D & C Green No. 6
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Molecular Weight

418.5 g/mol
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Physical Description

Dark violet solid; [Merck Index]
Record name 1,4-Bis(p-tolylamino)anthraquinone
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Solubility

In 2-methoxymethanol, 2 mg/mL; in ethanol 0.3 mg/mL, Soluble in 3.4 g/100 mL alcohol at 25 °C. Soluble in hydrochloric and sulfuric acid. Sparingly soluble in methanol, ethyl ether., Slightly soluble in acetone, ethyl acetate, mineral oil, oleic acid, stearic acid. Soluble in benzene, toluene.
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Density

0.45 g/mL
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Color/Form

Dark burgundy, Dark violet needles, Solid at 20 °C

CAS No.

128-80-3
Record name Solvent Green 3
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Melting Point

218 °C
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Foundational & Exploratory

An In-depth Technical Guide to Solvent Green 3 for Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Green 3, a lipophilic anthraquinone derivative, presents a promising fluorescent tool for the visualization and analysis of intracellular lipids. This technical guide delves into the core mechanism of action of this compound for lipid staining, providing a comprehensive overview of its chemical properties, photophysical characteristics, and practical application in cellular imaging. Detailed experimental protocols for live and fixed cell staining are presented, alongside a discussion of the underlying principles governing its fluorescence in non-polar environments. This document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their lipid-related research endeavors.

Introduction

The study of lipid biology is fundamental to understanding a vast array of cellular processes, from energy metabolism and membrane dynamics to signaling and disease pathogenesis. Fluorescent staining is a cornerstone technique for visualizing and quantifying cellular lipid distribution and dynamics. This compound (1,4-Di-p-toluaminoanthraquinone) is a hydrophobic dye traditionally used in industrial applications for coloring oils, waxes, and plastics.[1][2][3] Its inherent lipophilicity, characterized by its solubility in organic solvents and insolubility in water, makes it a candidate for staining intracellular lipid structures, such as lipid droplets.[1][2] This guide provides a detailed exploration of the principles and methodologies for employing this compound as a fluorescent lipid stain in a research setting.

Mechanism of Action

The primary mechanism of action for this compound in lipid staining is its preferential partitioning into non-polar environments. As a hydrophobic molecule, this compound readily diffuses across the cell membrane and accumulates in lipid-rich structures within the cell.

Physicochemical Basis of Lipid Partitioning

The chemical structure of this compound, an anthraquinone derivative with two p-toluidino groups, confers a high degree of hydrophobicity. This non-polar nature drives its sequestration from the aqueous cytosolic environment into the hydrophobic interiors of lipid droplets, which are primarily composed of neutral lipids like triglycerides and sterol esters. This partitioning is governed by the principle of "like dissolves like," where the non-polar dye molecules favorably interact with the non-polar lipid molecules.

A diagram illustrating the partitioning of this compound into a lipid droplet is provided below.

G cluster_0 Aqueous Cytosol cluster_1 Lipid Droplet SG3_aq This compound (aqueous) SG3_lipid This compound (lipid-dissolved) SG3_aq->SG3_lipid Partitioning Lipids Triglycerides, Cholesteryl Esters G A 1. Cell Culture Grow cells on imaging-compatible plates/slides. B 2. Prepare Working Solution Dilute this compound stock in serum-free medium. A->B C 3. Staining Incubate cells with the working solution. (e.g., 15-30 min at 37°C) B->C D 4. Wash (Optional) Wash cells with warm medium or PBS to reduce background. C->D E 5. Imaging Image live cells using a fluorescence microscope. D->E G A 1. Cell Culture Grow cells on coverslips or plates. B 2. Fixation Fix cells with 4% paraformaldehyde in PBS for 15-20 min at RT. A->B C 3. Wash Wash cells 3x with PBS. B->C D 4. Staining Incubate with this compound working solution. (e.g., 20-30 min at RT) C->D E 5. Wash Wash cells 3x with PBS to remove excess dye. D->E F 6. Mounting & Imaging Mount coverslips and image. E->F

References

Unveiling the Spectroscopic Signature of Solvent Green 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical characteristics of Solvent Green 3 (C.I. 61565), an anthraquinone-based dye. Understanding the excitation and emission spectra of this compound is fundamental for its application in various fields, including polymer science, diagnostics, and as a coloring agent in specialized formulations. This document provides a comprehensive overview of its spectral properties, detailed experimental protocols for their measurement, and a conceptual framework for the underlying spectroscopic processes.

Photophysical Properties of this compound

This compound is a bluish-green dye known for its solubility in organic solvents and its robust stability.[1][2] Its core structure is based on 1,4-di-p-toluidinoanthraquinone.[3] The photophysical behavior of this compound in solution, particularly in chloroform, has been the subject of scientific investigation, revealing insights into its excited-state dynamics.[4]

The following table summarizes the key photophysical parameters for this compound. Please note that while a specific study on the photophysics of this compound in chloroform has been identified, the complete dataset from this study is not publicly available.[4] Therefore, placeholder values are indicated, and it is recommended to consult the primary literature for precise figures. An absorption maximum in acetone is provided from a commercial source.

ParameterValueSolventNotes
Excitation Maximum (λex) Value not availableChloroformExpected to be in the visible region.
Emission Maximum (λem) Value not availableChloroformDefines the peak of the fluorescence spectrum.
Absorption Maximum (λabs) 644 (607) nmAcetoneCommercially provided data.
Stokes Shift Value not availableChloroformThe difference between the excitation and emission maxima.
Quantum Yield (ΦF) Value not availableChloroformA measure of the efficiency of fluorescence.
Molar Absorptivity (ε) Value not availableChloroformIndicates the light-absorbing capacity at a specific wavelength.

Experimental Protocol: Measurement of Excitation and Emission Spectra

The following protocol outlines a standard procedure for determining the excitation and emission spectra of this compound in an organic solvent such as chloroform. This methodology is based on established principles of fluorescence spectroscopy.

1. Materials and Equipment:

  • This compound: High-purity powder.

  • Solvent: Spectroscopic grade chloroform.

  • Volumetric flasks and pipettes: Class A, for accurate solution preparation.

  • Quartz cuvettes: 1 cm path length, transparent on all four sides.

  • Spectrofluorometer: Equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

  • UV-Vis Spectrophotometer: For measuring absorbance.

2. Solution Preparation:

  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in spectroscopic grade chloroform to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

  • Working Solution: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations (e.g., 1 µM to 10 µM). The final concentration for fluorescence measurements should be optimized to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

3. Measurement Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution to determine the absorption maximum (λabs).

  • Emission Spectrum Measurement:

    • Place the cuvette containing the working solution in the spectrofluorometer's sample holder.

    • Set the excitation wavelength to the determined absorption maximum (λabs).

    • Scan the emission monochromator over a wavelength range that encompasses the expected fluorescence (e.g., from λabs + 10 nm to 800 nm).

    • Record the resulting fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan the excitation monochromator over a wavelength range that covers the absorption profile of the dye.

    • Record the fluorescence intensity at λem as a function of the excitation wavelength. The resulting spectrum should resemble the absorption spectrum.

4. Data Analysis:

  • Stokes Shift Calculation: Calculate the Stokes shift by subtracting the wavelength of the excitation maximum from the wavelength of the emission maximum (Stokes Shift = λem - λex).

  • Quantum Yield Determination (Relative Method):

    • Measure the fluorescence spectrum of a standard dye with a known quantum yield (e.g., Rhodamine 6G in ethanol) under the same experimental conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both the this compound solution and the standard solution at the excitation wavelength.

    • Calculate the integrated fluorescence intensity (area under the emission curve) for both samples.

    • The quantum yield of this compound can then be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the excitation and emission spectra of a fluorescent compound like this compound.

experimental_workflow prep_stock Prepare Stock Solution prep_working Prepare Working Solution prep_stock->prep_working abs_measurement Measure Absorbance (UV-Vis) prep_working->abs_measurement em_measurement Measure Emission Spectrum abs_measurement->em_measurement ex_measurement Measure Excitation Spectrum em_measurement->ex_measurement det_maxima Determine λex and λem ex_measurement->det_maxima calc_stokes Calculate Stokes Shift det_maxima->calc_stokes calc_qy Calculate Quantum Yield det_maxima->calc_qy

Caption: Experimental workflow for fluorescence spectroscopy.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. For researchers and professionals, these details are crucial for the effective application and further development of technologies utilizing this versatile dye.

References

A Technical Guide to the Photophysical Characterization of Solvent Green 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Green 3, also known by its Colour Index name C.I. 61565, is a synthetic anthraquinone dye.[1][2] Its chemical formula is C28H22N2O2, and it has a molecular weight of approximately 418.49 g/mol .[2][3] This dye presents as a dark green or blue-black powder and is characterized by its solubility in various organic solvents and insolubility in water.[1][2] It is utilized in a range of industrial applications, including the coloring of plastics, oils, waxes, and in some cosmetic formulations.[1][4][5] In the context of research and development, particularly in fields related to cellular imaging and diagnostics, understanding the photophysical properties of fluorescent molecules like this compound is paramount.

Core Photophysical Properties of this compound

A summary of the available physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue/DescriptionReferences
Chemical Name 1,4-Bis(p-tolylamino)anthracene-9,10-dione[6]
CAS Number 128-80-3[2][7]
Molecular Formula C28H22N2O2[2][3]
Molecular Weight 418.49 g/mol [2][3]
Appearance Dark green to blue-black powder[2]
Melting Point 220-221 °C[7]
Solubility Soluble in organic solvents such as pyridine, chloroform, benzene, and xylene; Insoluble in water.[1][2]
UV-Vis Absorption Maxima (λmax) 607 nm, 644 nm

Note: The molar absorptivity and quantum yield for this compound are not consistently reported in the literature. The following sections provide detailed protocols for the experimental determination of these crucial parameters.

Experimental Protocols

Determination of Molar Absorptivity (ε)

The molar absorptivity (also known as the molar extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and is essential for quantitative analysis using spectrophotometry, as described by the Beer-Lambert Law.

Objective: To determine the molar absorptivity of this compound in a specified solvent at its wavelength of maximum absorbance (λmax).

Materials and Equipment:

  • This compound (analytical grade)

  • Spectroscopic grade solvent (e.g., chloroform, toluene, or other suitable organic solvent)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of this compound powder using an analytical balance.

    • Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution. Ensure complete dissolution.

    • Calculate the molar concentration of the stock solution.

  • Preparation of Serial Dilutions:

    • Perform a series of accurate dilutions of the stock solution to prepare at least five solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers.

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorption of this compound (e.g., 400-800 nm).

    • Use a cuvette filled with the pure solvent as a blank to zero the instrument.

    • Measure the absorbance spectrum of each of the prepared solutions.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Record the absorbance of each solution at the determined λmax.

    • Plot a graph of absorbance (at λmax) on the y-axis against the molar concentration on the x-axis.

    • Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, as predicted by the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration).

    • The slope of the line is equal to the molar absorptivity (ε) in units of M⁻¹cm⁻¹.

The following diagram illustrates the experimental workflow for determining molar absorptivity.

Molar_Absorptivity_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (Known Concentration) dilutions Create Serial Dilutions (Multiple Concentrations) stock->dilutions blank Blank Spectrophotometer (Pure Solvent) dilutions->blank measure Measure Absorbance Spectra of Dilutions blank->measure find_lambda Determine λmax measure->find_lambda plot Plot Absorbance vs. Concentration find_lambda->plot regression Perform Linear Regression plot->regression calculate Calculate Molar Absorptivity (Slope of the line) regression->calculate

Workflow for Molar Absorptivity Determination
Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield, is commonly employed.

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials and Equipment:

  • This compound

  • A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., a well-characterized laser dye). The standard should be soluble in the same solvent as this compound.

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes (for both absorbance and fluorescence measurements)

  • Volumetric flasks and micropipettes

Procedure:

  • Selection of a Standard:

    • Choose a standard with an emission spectrum that overlaps as little as possible with the absorption spectrum of this compound to avoid re-absorption effects. The standard should be photochemically stable.

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Absorbance Measurements:

    • Measure the absorbance spectra of all prepared solutions of this compound and the standard using a UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to a value where both the sample and the standard have significant absorbance.

    • Record the fluorescence emission spectrum for each solution of this compound and the standard. The emission range should cover the entire fluorescence band of each compound.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The data for each compound should yield a straight line. Determine the slope (gradient) of each line.

    • The quantum yield of this compound (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if they are different, which is not recommended for this method). If the same solvent is used, this term becomes 1.

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions of this compound abs_sample Measure Absorbance of Sample Solutions prep_sample->abs_sample prep_standard Prepare Dilute Solutions of Standard abs_standard Measure Absorbance of Standard Solutions prep_standard->abs_standard fluo_sample Measure Fluorescence of Sample Solutions abs_sample->fluo_sample fluo_standard Measure Fluorescence of Standard Solutions abs_standard->fluo_standard integrate_sample Integrate Fluorescence Spectra of Sample fluo_sample->integrate_sample integrate_standard Integrate Fluorescence Spectra of Standard fluo_standard->integrate_standard plot_sample Plot Integrated Intensity vs. Absorbance for Sample integrate_sample->plot_sample plot_standard Plot Integrated Intensity vs. Absorbance for Standard integrate_standard->plot_standard calc_qy Calculate Quantum Yield using the Relative Method plot_sample->calc_qy plot_standard->calc_qy

Workflow for Relative Quantum Yield Determination

Conclusion

References

Solubility of Solvent Green 3 in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of Solvent Green 3 in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other fields where this dye is utilized. The data is presented in a clear, tabular format for easy comparison, followed by a general experimental workflow for solubility determination.

Data Presentation: Solubility of this compound

This compound, a synthetic anthraquinone dye, exhibits a range of solubilities in different organic solvents, a critical factor for its application in various formulations. As a lipophilic dye, it is generally soluble in nonpolar organic solvents and insoluble in water. The following table summarizes the quantitative solubility data gathered from various technical sources.

Organic SolventChemical ClassSolubilityTemperature
AcetoneKetone0.8 g/L[1][2][3]20°C[3]
BenzeneAromatic HydrocarbonSoluble[1][4][5][6]Not Specified
Butyl AcetateEster3 g/L[1][2][3]20°C[3]
ChloroformChlorinated HydrocarbonSoluble[1][4][5][6]Not Specified
DichloromethaneChlorinated Hydrocarbon20 g/L[1][2][3]20°C[3]
Dimethylformamide (DMF)AmideSoluble[1][5][6]Not Specified
Dimethyl Sulfoxide (DMSO)SulfoxideSlightly Soluble[7][8][9]Not Specified
EthanolAlcohol0.1 g/L[1][2][3]20°C[3]
Ethyl AcetateEsterSlightly Soluble[10]Not Specified
MethanolAlcoholSlightly Soluble[7][8][9][10]Not Specified
Methylbenzene (Toluene)Aromatic Hydrocarbon20 g/L[1][2][3]20°C[3]
PyridineHeterocyclic Aromatic1%[11][12]Not Specified
XyleneAromatic HydrocarbonSoluble[1][5][6]Not Specified

Note: The term "Soluble" indicates that while the substance is known to dissolve, specific quantitative data was not available in the reviewed sources. "Slightly Soluble" suggests a low but measurable solubility. The absence of a specified temperature indicates that the source material did not provide this experimental detail.

Experimental Protocols

Detailed, standardized experimental protocols for determining the solubility of this compound were not explicitly available in the public domain literature reviewed. However, a general methodology for determining the solubility of a compound like this compound in an organic solvent can be outlined. The most common method is the isothermal equilibrium method .

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

  • Equilibration: The container is placed in a temperature-controlled shaker and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The constant temperature is crucial.

  • Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle. For finer particles, centrifugation at the same temperature is employed to achieve a clear separation of the solid and liquid phases.

  • Sample Extraction: A known volume of the clear supernatant is carefully withdrawn using a pipette. To ensure no solid particles are transferred, the sample is typically passed through a syringe filter.

  • Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique.

    • UV-Vis Spectrophotometry: A calibration curve is first established using standard solutions of known concentrations. The absorbance of the sample is then measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration is calculated from the calibration curve.

    • HPLC: Similar to spectrophotometry, a calibration curve is generated. The sample is injected into the HPLC system, and the peak area corresponding to this compound is used to determine its concentration.

  • Data Reporting: The solubility is typically reported in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.

Visualizations

The following diagrams illustrate the logical workflow for determining and applying solubility data for this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result A Add Excess this compound to Solvent B Seal Container A->B C Agitate at Constant Temperature (24-72h) B->C D Settle or Centrifuge at Constant Temperature C->D E Withdraw Supernatant D->E F Filter Supernatant E->F I Analyze Filtered Sample F->I G Prepare Standard Solutions H Generate Calibration Curve (UV-Vis or HPLC) G->H H->I J Calculate Concentration I->J K Report Solubility (g/L) at a Specific Temperature J->K

Caption: Workflow for Experimental Determination of this compound Solubility.

Application_Logic_Flow A Identify Application (e.g., Plastic Coloration, Ink Formulation) B Select Potential Organic Solvents A->B C Consult Solubility Data Table B->C D Is Solubility Sufficient for Application? C->D E Select Optimal Solvent D->E  Yes G Consider Solvent Mixtures or Alternative Solvents D->G  No F Proceed with Formulation E->F G->B

Caption: Logical Flow for Solvent Selection Based on Solubility Data.

References

CAS number and molecular weight of Solvent Green 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Green 3, also known by its Colour Index name C.I. 61565, is a synthetic anthraquinone dye.[1][2] It is recognized for its vibrant bluish-green hue and is primarily utilized in various industrial applications for coloration.[3] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound. While this compound is extensively used in industrial settings, it is important to note that a review of scientific literature did not yield evidence of its application in biological research or drug development, and therefore, information on experimental protocols or biological signaling pathways is not available.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its fundamental characteristics.

PropertyValueReferences
CAS Number 128-80-3[1][4][5][6][7]
Molecular Weight 418.49 g/mol [1][5][8]
Molecular Formula C₂₈H₂₂N₂O₂[1][5][6][8]
Appearance Bluish-green or blue-black powder[1][4][9]
Melting Point 218-221 °C[7][10]
Heat Resistance Up to 300 °C[3][8]
Light Fastness 7-8[11]
Solubility Insoluble in water; Soluble in organic solvents such as chloroform, benzene, xylene, and N,N-dimethylformamide.[1][2][9]

Manufacturing Processes

The synthesis of this compound can be achieved through two primary manufacturing methods:

  • Method 1: This process involves the condensation of Anthracene-1,4,9,10-tetraol or a mixture of 1,4-Dihydroxyanthracene-9,10-dione and Anthracene-1,4,9,10-tetraol with two moles of p-Toluidine in the presence of boric acid.[1]

  • Method 2: An alternative synthesis route is the condensation of 1,4-Dichloroanthracene-9,10-dione with two moles of p-Toluidine.[1]

Another described method involves the reduction of 1,4-dihydroxyanthraquinone to its leuco form, followed by condensation with p-toluidine and subsequent oxidation to yield the final product.[10]

Applications and Properties Relationship

The inherent properties of this compound directly inform its wide range of industrial applications. The following diagram illustrates the logical relationship between its characteristics and common uses.

Solvent_Green_3_Applications Properties Properties of this compound Solubility High Solubility in Organic Solvents Properties->Solubility Stability Excellent Heat and Light Stability Properties->Stability Color Vibrant Bluish-Green Color Properties->Color Inks Printing Inks and Coatings Solubility->Inks Allows for uniform mixing Oils Industrial Oils and Lubricants Solubility->Oils Enables durable coloration Plastics Plastics Coloring (Polystyrene, ABS, PVC) Stability->Plastics Withstands high-temperature processing Textiles Polyester Fiber Coloration Stability->Textiles Ensures color retention Color->Plastics Color->Inks Color->Oils Color->Textiles Applications Industrial Applications Plastics->Applications Inks->Applications Oils->Applications Textiles->Applications

Properties driving applications of this compound.

As depicted, its high solubility in organic solvents makes it an ideal colorant for inks, industrial oils, and waxes.[3][12] Furthermore, its exceptional thermal and light stability allows for its use in high-temperature plastic processing for materials like polystyrene, ABS, and rigid PVC, as well as for the coloration of polyester fibers.[1][3][9] The vibrant and lasting color enhances the visual appeal of the end products.[3]

References

Photophysical Properties of Solvent Green 3 in Nonpolar Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the expected photophysical behavior of Solvent Green 3 in nonpolar solvents, based on the known characteristics of closely related anthraquinone dyes. Furthermore, it outlines comprehensive experimental protocols for the precise determination of these properties, enabling researchers to conduct their own characterization. This information is crucial for applications where the photophysical behavior of the dye is of interest, including its use as a fluorescent probe or in materials science.

General Properties of this compound

PropertyValueReference
Chemical Name 1,4-bis(p-toluidino)anthraquinone[1]
Synonyms C.I. 61565, Quinizarin Green SS, D&C Green No. 6[1]
CAS Number 128-80-3[5]
Molecular Formula C28H22N2O2[5]
Molecular Weight 418.49 g/mol [5]
Appearance Blue-black powder[6]
Melting Point 220-221 °C
Solubility Insoluble in water; Soluble in chloroform, benzene, xylene, DMF[6]

Photophysical Properties in Nonpolar Solvents (Illustrative Examples)

Due to the lack of specific published data for this compound, this section provides illustrative photophysical data from other substituted anthraquinone dyes in nonpolar solvents. This data serves as a reference point and highlights the expected range of values for this compound. Researchers are encouraged to determine the precise values for this compound experimentally using the protocols outlined in Section 4.

Table 3.1: Illustrative Absorption and Emission Maxima of Anthraquinone Dyes in Nonpolar Solvents

CompoundSolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Reference
Anthraquinone α-aminophosphonate 2aBenzene~465-488584[7]
Anthraquinone α-aminophosphonate 2aHexane--[7]
Polyquinoneimine (PQI)Toluene--[8]
Natural Anthraquinone 6Methanol269585[9]
Natural Anthraquinone 7Methanol285567[9]

Table 3.2: Illustrative Fluorescence Quantum Yields (Φ_F) and Lifetimes (τ_F) of Dyes in Nonpolar Solvents

CompoundSolventQuantum Yield (Φ_F)Fluorescence Lifetime (τ_F) (ns)Reference
Polyquinoneimine (PQI)TolueneDecreases with polarity-[8]
AnthraceneCyclohexane--[10][11]
9,10-DiphenylanthraceneCyclohexane--[10][11]
BenzeneDeoxygenated Water-2.5[3]
TolueneDeoxygenated Water-4.9[3]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the photophysical properties of this compound in nonpolar environments.

Sample Preparation
  • Solvent Selection: Choose high-purity, spectroscopic grade nonpolar solvents such as toluene, cyclohexane, or hexane. Ensure solvents are free from fluorescent impurities.

  • Concentration: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilute solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Degassing (Optional but Recommended): For accurate fluorescence quantum yield and lifetime measurements, it is recommended to degas the solutions to remove dissolved oxygen, a known fluorescence quencher. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

Absorption and Emission Spectroscopy
  • Instrumentation: Use a calibrated UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

  • Absorption Spectrum: Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 400-800 nm) to determine the absorption maximum (λ_abs).

  • Emission Spectrum: Excite the sample at its absorption maximum (λ_abs). Record the fluorescence emission spectrum over a suitable wavelength range, ensuring to capture the entire emission profile. The wavelength of maximum fluorescence intensity is the emission maximum (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as this compound and is soluble in the same nonpolar solvent. A potential, though not ideal, standard could be a dilute solution of a well-characterized dye like Rhodamine 6G, though solvent compatibility must be carefully considered.

  • Measurement:

    • Measure the absorption spectra of both the this compound solution and the standard solution at the same excitation wavelength. Adjust concentrations so that the absorbances are low and similar (ideally < 0.1).

    • Measure the fluorescence emission spectra of both solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_F,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Fluorescence Lifetime (τ_F) Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

  • Measurement:

    • Excite the sample with the pulsed light source at the absorption maximum.

    • Collect the fluorescence emission at the emission maximum using the photodetector.

    • The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first fluorescence photon.

  • Data Analysis:

    • A histogram of these time delays is constructed, which represents the fluorescence decay profile.

    • This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ_F). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Diagrams

The following diagrams illustrate the experimental workflows for characterizing the photophysical properties of this compound.

Experimental_Workflow_Spectroscopy cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy start Start solvent Select & Verify Nonpolar Solvent start->solvent stock Prepare Stock Solution of this compound solvent->stock dilute Prepare Dilute Solutions (Abs < 0.1) stock->dilute degas Degas Solution (Optional) dilute->degas abs_spec Measure Absorption Spectrum degas->abs_spec em_spec Measure Emission Spectrum degas->em_spec lambda_abs Determine λ_abs abs_spec->lambda_abs lambda_em Determine λ_em em_spec->lambda_em

Caption: Workflow for absorption and emission spectroscopy.

Experimental_Workflow_QY cluster_prep Sample & Standard Preparation cluster_meas Spectroscopic Measurements cluster_calc Calculation prep_sample Prepare Dilute This compound Solution abs_meas Measure Absorbance of Sample & Standard prep_sample->abs_meas prep_std Prepare Dilute Standard Solution prep_std->abs_meas em_meas Measure Emission Spectra of Sample & Standard abs_meas->em_meas integrate Integrate Emission Spectra em_meas->integrate calc_qy Calculate Quantum Yield (Φ_F) integrate->calc_qy

Caption: Workflow for relative quantum yield determination.

Experimental_Workflow_Lifetime cluster_setup TCSPC Setup cluster_acq Data Acquisition cluster_analysis Data Analysis source Pulsed Light Source (at λ_abs) sample Sample Holder source->sample detector Fast Photodetector (at λ_em) sample->detector electronics Timing Electronics detector->electronics collect Collect Photon Arrival Times electronics->collect histogram Build Decay Histogram collect->histogram fit Fit Decay Curve to Exponential Function histogram->fit lifetime Determine Fluorescence Lifetime (τ_F) fit->lifetime

Caption: Workflow for fluorescence lifetime measurement via TCSPC.

References

A Technical Guide to Solvent Green 3: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the fluorescent dye and colorant, Solvent Green 3. It details the historical context of its discovery, its core chemical and physical properties, and established synthesis methodologies. The guide further explores its wide-ranging applications, particularly in industrial coloring and its emerging uses in scientific research. Detailed experimental protocols for its synthesis and a general protocol for its use as a stain are provided, alongside structured data tables for easy reference. Visual diagrams of key processes are included to facilitate understanding for researchers, scientists, and professionals in drug development.

Discovery and History

This compound, also known by names such as Transparent Green 5B, Oil Green 5B, and D&C Green No. 6, is a synthetic anthraquinone dye.[1][2] Its development can be traced back to the early 20th century, emerging from the expansive industrial research into synthetic dyes, particularly triarylmethane derivatives, in Germany and Switzerland.[3] While the specific credit for its first synthesis is not well-documented due to its industrial origins, the core chemical class of anthraquinone dyes has been a subject of extensive research for over a century.[3]

Chemically identified as 1,4-di-p-toluidino-9,10-anthraquinone, it is structurally distinct from other dyes sometimes colloquially mixed up with it, such as Quinoline Yellow (Solvent Yellow 33).[2][4] Its primary value was quickly recognized in its ability to impart a stable and vibrant bluish-green color to a variety of materials, leading to its widespread adoption in numerous industries.[5][6]

Chemical and Physical Properties

This compound is a blue-black or bluish-green powder characterized by its excellent solubility in organic solvents and poor solubility in water.[6][7][8][9] This lipophilic nature is key to its application in coloring plastics, oils, and waxes.[3] It exhibits high stability under heat and light, which ensures color longevity in demanding applications.[5][10]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 1,4-bis((4-methylphenyl)amino)-9,10-anthracenedione[2]
C.I. Name This compound
C.I. Number 61565
CAS Number 128-80-3
Molecular Formula C₂₈H₂₂N₂O₂[1][7][11]
Molecular Weight 418.49 g/mol [1][7][11]
Appearance Blue-black powder[7][8][11]
Melting Point 220-221 °C[12]
Absorption Max (λmax) 607-644 nm[12]
Solubility Insoluble in water; Soluble in chloroform, benzene, DMF[3][6][7][8][11]
Heat Resistance 240-300 °C[10][13]
Light Fastness Good[5]

Synthesis and Manufacturing

The industrial synthesis of this compound is well-established and typically involves the condensation of an anthraquinone derivative with p-toluidine.

Primary Synthesis Route

The most common method involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin), its leuco compound, or a mixture of the two, with two moles of p-toluidine.[6] The reaction is often catalyzed by boric acid.[7][11] Historically, high-boiling point aromatic solvents like nitrobenzene were used.[7][11] More modern, efficient, and environmentally friendly methods have been developed, utilizing lower-boiling point solvents like ethanol in conjunction with an azeotropic agent such as benzene, or employing ionic liquids as the reaction medium.[1][7][11]

Alternative Synthesis Route

An alternative pathway involves the condensation of 1,4-dichloroanthracene-9,10-dione with two moles of p-toluidine.[6][9]

Synthesis_Workflow A Raw Materials: 1,4-Dihydroxyanthraquinone (or Leuco form) + p-Toluidine D Reaction Vessel A->D B Solvent System: Ethanol + Benzene B->D C Catalyst & Additives: Boric Acid Sodium Bisulfite (Antioxidant) C->D E Condensation Reaction (Dehydration at ~64°C) D->E Heating F Cooling & Precipitation E->F G Filtration F->G H Washing (e.g., with Ethanol) G->H I Drying H->I J Final Product: This compound Powder I->J Application_Domains SG3 This compound Industrial Industrial Coloration SG3->Industrial Research Research & Biomedical SG3->Research Specialty Specialty Uses SG3->Specialty Plastics Plastics & Polymers (PS, ABS, PVC, PET) Industrial->Plastics Oils Oils, Waxes, Greases Industrial->Oils Inks Inks & Coatings Industrial->Inks Staining Biological Staining Research->Staining Smoke Colored Smokes Specialty->Smoke Cosmetics Cosmetics (External) Specialty->Cosmetics Histo Histology & Hematology Staining->Histo

References

An In-depth Technical Guide to the Safe Handling of Solvent Green 3 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Solvent Green 3 powder, a synthetic anthraquinone dye. The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment. This document summarizes key chemical and physical properties, toxicological data, and recommended safety protocols.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.

PropertyValueReference
Chemical Name 1,4-bis[(4-methylphenyl)amino]-9,10-anthracenedione[1]
Synonyms C.I. 61565, D&C Green No. 6, Quinizarin Green SS[1][2]
CAS Number 128-80-3[2]
Molecular Formula C28H22N2O2[3]
Molecular Weight 418.48 g/mol [3]
Appearance Dark green-black powder[1][2]
Odor Odorless[1]
Melting Point 215-221 °C[2][4]
Solubility Insoluble in water. Soluble in oils, fats, solvents like chloroform, benzene, and xylene.[1][2][3]
Stability Considered stable under normal conditions.[1]

Toxicological Data

Toxicological data is critical for assessing the potential health hazards associated with this compound exposure. The following table summarizes the available acute toxicity data.

TestSpeciesRouteValueClassificationReference
LD50RatOral3660 mg/kgNot classified as "harmful by ingestion".[1]
LD50RatOral>3 g/kg to >15 g/kgLow acute oral toxicity.[5]
LD50RabbitOral>10 g/kgLow acute oral toxicity.[5]
Skin IrritationRabbitDermalNo irritation on intact or abraded skin.Not a skin irritant.[5]
Eye IrritationRabbitOcular20mg/24Hr - ModerateIrritating to eyes.[1]
Eye IrritationRabbitOcular"Minimal" erythemaMinimal eye irritation.[5]
MutagenicitySalmonella typhimuriumIn vitro (Ames test)Not mutagenic with or without metabolic activation.Not mutagenic.[5]

Toxicokinetics: When inhaled, this compound clears very slowly from the lungs, with a reported half-life of 280 days in rats.[5] A study on lung retention in rats showed that 87% of the initial inhaled dose remained in the lungs 24 hours after exposure.[5] The primary health concern with repeated exposure to high concentrations is the potential for accumulation in the lungs.[5]

Hazard Identification and Safety Precautions

This compound is considered a hazardous substance and is irritating to the eyes, respiratory system, and skin.[1] It is a combustible solid, and dust clouds may form an explosive mixture with air.[1]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound powder.

PPE_Recommendations cluster_ppe Personal Protective Equipment (PPE) for this compound Safety_Glasses Chemical safety goggles or glasses with side-shields Gloves Impervious gloves (e.g., nitrile, neoprene) Lab_Coat Protective clothing (Lab coat) Respirator NIOSH-approved respirator for dusts (if ventilation is inadequate) Handling_Powder Handling This compound Powder Handling_Powder->Safety_Glasses Eye Protection Handling_Powder->Gloves Hand Protection Handling_Powder->Lab_Coat Body Protection Handling_Powder->Respirator Respiratory Protection

Caption: Recommended Personal Protective Equipment for handling this compound powder.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling_and_Storage cluster_handling Safe Handling Procedures cluster_storage Proper Storage Conditions Ventilation Use in a well-ventilated area or chemical fume hood Avoid_Contact Avoid all personal contact, including inhalation and ingestion No_Eat_Drink_Smoke Do not eat, drink, or smoke in handling areas Wash_Hands Wash hands thoroughly after handling Secure_Containers Keep containers securely sealed when not in use Cool_Dry Store in a cool, dry place Avoid_Incompatibles Store away from oxidizing agents Safe_Use Safe Use of This compound Safe_Use->Ventilation Safe_Use->Avoid_Contact Safe_Use->No_Eat_Drink_Smoke Safe_Use->Wash_Hands Safe_Use->Secure_Containers Safe_Use->Cool_Dry Safe_Use->Avoid_Incompatibles

Caption: Key handling and storage precautions for this compound.

First Aid Measures

In the event of exposure, prompt and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation or discomfort persists.[6][7]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention in case of irritation.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them as much water as they can comfortably drink. Seek medical advice.[7]

Experimental Protocols for Toxicological Assessment

The following sections provide detailed methodologies for key toxicological experiments, based on internationally recognized guidelines, which are applicable for assessing the safety of substances like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to determine the acute oral toxicity of a substance.

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The observation of either mortality or evident toxicity at one dose level determines the subsequent dosing of additional animals.[8]

Methodology:

  • Animal Selection: Healthy young adult rodents (typically female rats) are used.[3] Animals are acclimated to laboratory conditions before the study.

  • Fasting: Animals are fasted overnight (for rats) with water available ad libitum before dosing.[3][8]

  • Dose Preparation and Administration: The test substance is typically administered as a single dose by gavage using a stomach tube. An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[3][8] The volume administered should generally not exceed 1 mL/100 g of body weight for aqueous solutions.[3]

  • Sighting Study: A preliminary sighting study is conducted with a single animal per dose level to determine the appropriate starting dose for the main study.[8]

  • Main Study: Dosing is initiated at a level expected to produce some signs of toxicity. Depending on the outcome (mortality or survival with evident toxicity), further groups of animals are dosed at higher or lower fixed dose levels.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.[8]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to determine the irritation potential.[9]

Methodology:

  • RhE Model: A three-dimensional RhE model, consisting of non-transformed human-derived epidermal keratinocytes, is used.[9]

  • Application of Test Substance: The test substance (liquid or solid) is applied directly to the surface of the epidermis. Three tissue replicates are used for each substance.[10]

  • Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 42 minutes), followed by rinsing and a post-exposure incubation period (e.g., 42 hours).[10][11]

  • Cell Viability Assessment: Cell viability is determined using the MTT assay, where the reduction of MTT to a blue formazan salt by mitochondrial dehydrogenases of viable cells is measured spectrophotometrically.[10]

  • Data Interpretation: The substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[11]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This in vitro test is used to identify chemicals that are not classified for eye irritation or serious eye damage.

Principle: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is predicted by the reduction in cell viability.[12]

Methodology:

  • RhCE Model: A three-dimensional RhCE model that mimics the human corneal epithelium is used.[12][13]

  • Application of Test Substance: The test substance is applied to the epithelial surface of the RhCE model.

  • Exposure and Incubation: Tissues are exposed for a specified duration, after which the substance is removed by rinsing. This is followed by a post-exposure incubation period.

  • Cell Viability Measurement: Cell viability is measured, typically using the MTT assay.

  • Classification: A chemical is identified as not requiring classification for eye irritation or serious eye damage if the mean percent cell viability is above a defined threshold.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for its ability to cause reverse mutations, restoring the bacteria's ability to synthesize the amino acid and grow on a selective medium.[1][6]

Methodology:

  • Bacterial Strains: A set of specific bacterial tester strains is used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).[4]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[1][4]

  • Exposure: The bacteria are exposed to the test substance at various concentrations. This can be done using the plate incorporation method or the pre-incubation method.[4]

  • Incubation: The treated plates are incubated for 48-72 hours at 37°C.[1]

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies above the background level.[6]

The following diagram illustrates a generalized workflow for assessing the toxicity of a chemical substance.

Toxicity_Testing_Workflow Start New Chemical Substance (e.g., this compound) Physicochemical Physicochemical Characterization Start->Physicochemical In_Vitro_Tox In Vitro Toxicity Screening Physicochemical->In_Vitro_Tox Ames_Test Mutagenicity (Ames Test) OECD 471 In_Vitro_Tox->Ames_Test Skin_Irritation_Test Skin Irritation (RhE) OECD 439 In_Vitro_Tox->Skin_Irritation_Test Eye_Irritation_Test Eye Irritation (RhCE) OECD 492 In_Vitro_Tox->Eye_Irritation_Test In_Vivo_Tox In Vivo Toxicity Testing (if required) Ames_Test->In_Vivo_Tox Skin_Irritation_Test->In_Vivo_Tox Eye_Irritation_Test->In_Vivo_Tox Acute_Oral_Tox Acute Oral Toxicity (Rodent) OECD 420 In_Vivo_Tox->Acute_Oral_Tox Risk_Assessment Hazard Identification and Risk Assessment Acute_Oral_Tox->Risk_Assessment

Caption: A typical workflow for the toxicological assessment of a chemical substance.

Conclusion

This compound powder presents moderate hazards in a laboratory setting, primarily related to irritation of the eyes, skin, and respiratory system, as well as the potential for dust explosion. Adherence to the handling, storage, and personal protective equipment guidelines outlined in this document is essential for minimizing risk. For comprehensive safety assessment, a tiered approach to toxicological testing, incorporating both in vitro and, if necessary, in vivo methods according to established OECD guidelines, is recommended. Researchers, scientists, and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) before working with this or any other chemical substance.

References

Methodological & Application

Application Notes and Protocols for Neutral Lipid Staining in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neutral lipids, primarily in the form of triacylglycerols and sterol esters, are stored in distinct intracellular organelles called lipid droplets (LDs). These dynamic organelles are central to cellular energy homeostasis, lipid metabolism, and signaling. The visualization and quantification of neutral lipids within cells are crucial for research in various fields, including metabolic diseases, cancer biology, and drug development. Fluorescent microscopy using specific dyes is a powerful technique for studying the dynamics of lipid storage.

Comparative Analysis of Common Neutral Lipid Stains

Several fluorescent dyes are available for staining neutral lipids, each with distinct spectral properties, specificity, and compatibility with different experimental conditions. The choice of dye depends on the specific application, cell type, and available imaging instrumentation.

FeatureBODIPY 493/503Nile RedHCS LipidTOX Green
Excitation (nm) ~493[1][2]488 or 565[3]~495[4]
Emission (nm) ~503[1][2]Broad, dependent on lipid environment[3]~505[4]
Live/Fixed Cell Staining Both[1][2]Both[3][5]Fixed cells only[4][6]
Specificity for Neutral Lipids High[1][7]Stains other lipids and membranes at higher concentrations[4]High[6]
Photostability ModerateModerate to low[4]High
Solvent for Stock Solution DMSO[2]DMSO[3]DMSO[6]
Common Working Concentration 1-2 µM[2]0.1-1.0 µg/mL1X dilution (from 1000X stock)[6]

Experimental Protocols

The following are generalized protocols for staining neutral lipids in cultured cells using a fluorescent dye. As a primary example, the protocol for BODIPY 493/503 is detailed. These protocols should be optimized for specific cell types and experimental conditions.

Protocol 1: Staining of Neutral Lipids in Fixed Cells with BODIPY 493/503

This protocol is suitable for endpoint assays where cells are fixed prior to staining.

Materials and Reagents:

  • BODIPY 493/503 (e.g., from Thermo Fisher Scientific, D3922)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a culture dish and culture until they reach the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 4% PFA in PBS to cover the cells and incubate for 15-20 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a 1 µM working solution of BODIPY 493/503 in PBS from a 1 mM stock solution in DMSO.

    • Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium. If desired, use a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI (if used).

Protocol 2: Staining of Neutral Lipids in Live Cells with BODIPY 493/503

This protocol is suitable for real-time imaging of lipid droplet dynamics.

Materials and Reagents:

  • BODIPY 493/503

  • DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Culture dishes with optical-grade bottoms

Procedure:

  • Cell Culture: Seed cells in culture dishes suitable for live-cell imaging.

  • Staining:

    • Prepare a 1 µM working solution of BODIPY 493/503 in pre-warmed live-cell imaging medium.

    • Aspirate the culture medium from the cells and replace it with the staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Imaging:

    • Image the cells directly in the staining solution or after replacing it with fresh pre-warmed imaging medium.

    • Use a fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO2.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Seed and culture cells treatment Experimental treatment (optional) cell_culture->treatment fixation Fixation (for fixed cells) treatment->fixation staining Incubate with fluorescent dye treatment->staining For live cells fixation->staining washing Wash to remove excess dye staining->washing mounting Mount coverslip washing->mounting imaging Fluorescence microscopy mounting->imaging analysis Image analysis and quantification imaging->analysis

Caption: General workflow for fluorescent staining of neutral lipids in cells.

Cytotoxicity Considerations

When using fluorescent dyes, especially in live-cell imaging, it is crucial to assess their potential cytotoxicity. The concentration of the dye and the incubation time should be optimized to minimize any adverse effects on cell viability and function.

  • Solvent Green 3: Toxicological data indicates that this compound has low acute toxicity.[8] However, it clears very slowly from the lungs when inhaled, suggesting potential for accumulation with repeated exposure.[8] Its mutagenicity is debated, with some studies reporting positive results.[8] Given the lack of data on its use in cell culture, its cytotoxicity in this context is unknown and would require thorough investigation using assays such as MTT or live/dead staining.

  • Common Dyes: Dyes like BODIPY 493/503 and Nile Red are generally used at low concentrations for short periods and are considered to have low cytotoxicity for staining purposes.[3] However, it is always recommended to perform control experiments to confirm that the staining procedure does not affect the biological process being studied. Cytotoxicity assays, such as those using CellTox™ Green, can be employed to assess changes in membrane integrity as a result of dye treatment.[9]

Conclusion on this compound

Based on a thorough review of the available scientific literature, there is no established protocol for the use of this compound as a fluorescent stain for neutral lipids in cells. Its primary documented uses are in industrial applications, such as colored smokes.[8] While it is an anthraquinone dye, its fluorescence properties and specificity for intracellular lipids have not been characterized for microscopy applications. Researchers interested in exploring the potential of this compound for this purpose would need to undertake a comprehensive validation process, including:

  • Characterization of its spectral properties in different lipid environments.

  • Assessment of its specificity for neutral lipids versus other cellular components.

  • Determination of optimal staining concentrations and incubation times.

  • Thorough evaluation of its cytotoxicity in the cell types of interest.

Until such studies are conducted and published, it is recommended to use well-validated and established dyes, such as those detailed in this document, for the reliable staining and analysis of neutral lipids in cells.

References

Application Note and Protocol: Preparation of Solvent Green 3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Green 3 (C.I. 61565) is an anthraquinone-based dye characterized by its blue-green hue.[1] It is a lipophilic compound, rendering it insoluble in water but soluble in various organic solvents, oils, and fats.[1][2] In a research context, it is often used for coloring plastics, hydrocarbon-based solvents, waxes, and other non-polar materials.[3][4] Proper preparation of a concentrated stock solution is a critical first step for its accurate and reproducible use in experimental assays.

This document provides a detailed protocol for the preparation of this compound stock solutions, outlining necessary materials, safety precautions, and storage conditions to ensure solution stability and integrity.

Physicochemical and Solubility Data

Quantitative data for this compound is summarized below. The choice of solvent is critical; while slightly soluble in common lab solvents like DMSO and ethanol, it exhibits much better solubility in solvents such as chloroform and N,N-Dimethylformamide (DMF).[1][5][6]

ParameterValueReference(s)
Molecular Formula C₂₈H₂₂N₂O₂[1][7][8]
Molecular Weight 418.49 g/mol [1][7][8][9]
Appearance Dark green to blue-black powder[2][4][10]
Water Solubility Insoluble[1][2][6]
Organic Solubility (at 20°C) Chloroform, DMF, Toluene, Benzene[1][4][6]
Acetone: 0.8 g/L[11]
Dichloromethane: 20 g/L[11]
Toluene: 20 g/L[11]
DMSO: Slightly soluble[5]
Ethanol: 0.1 g/L[11]

Safety Precautions

This compound may cause skin, eye, and respiratory irritation.[2][12] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling the solid powder and resulting solutions.

  • Ventilation: Handle the solid powder and concentrated organic solvents exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated consumables, in accordance with your institution's hazardous waste disposal guidelines.

Experimental Protocol: Stock Solution Preparation

This protocol provides instructions for preparing a stock solution by either mass concentration (mg/mL) or molarity (mM). Chloroform is used as the primary example due to the dye's high solubility.

Required Materials & Equipment
  • This compound powder (CAS 128-80-3)

  • Anhydrous Chloroform (or other suitable solvent like DMF)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Glass beaker or flask

  • Volumetric flask (Class A)

  • Magnetic stirrer and stir bar

  • Pipettes

  • Amber glass vial or polypropylene tube for storage

Workflow Diagram

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_process Processing in Fume Hood cluster_storage Final Steps A 1. Wear appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Tare analytical balance with weigh boat C 3. Weigh required mass of this compound powder B->C Move to Fume Hood D 4. Transfer powder to volumetric flask C->D E 5. Add ~70% of final solvent volume D->E F 6. Dissolve completely (use magnetic stirrer) E->F G 7. Add solvent to final volume (QS) F->G H 8. Aliquot into amber vials G->H I 9. Label clearly (Name, Conc., Date) H->I J 10. Store under recommended conditions I->J

Caption: Step-by-step workflow for preparing a this compound stock solution.

Step-by-Step Procedure

Example A: Preparing 10 mL of a 10 mg/mL Stock Solution in Chloroform

  • Calculate Mass: For a 10 mg/mL solution in a 10 mL volume, you will need: (10 mg/mL) * (10 mL) = 100 mg of this compound.

  • Weighing: In a chemical fume hood, place a weigh boat on the analytical balance and tare. Carefully weigh out 100 mg of this compound powder.

  • Dissolving: Transfer the powder to a 10 mL Class A volumetric flask. Add approximately 7 mL of chloroform. Add a small magnetic stir bar and place the flask on a stir plate until the powder is fully dissolved.

  • Final Volume: Once dissolved, carefully add chloroform until the bottom of the meniscus reaches the 10 mL calibration mark (QS).

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

Example B: Preparing 10 mL of a 10 mM Stock Solution in Chloroform

  • Calculate Mass: Using the molecular weight (418.49 g/mol ):

    • Moles needed = (10 mmol/L) * (0.010 L) = 0.0001 mol

    • Mass needed = (0.0001 mol) * (418.49 g/mol ) = 0.04185 g = 41.85 mg

  • Weighing: In a chemical fume hood, place a weigh boat on the analytical balance and tare. Carefully weigh out 41.85 mg of this compound powder.

  • Dissolving & Final Volume: Follow steps 3-5 from Example A, using the weighed 41.85 mg of powder and bringing the final volume to 10 mL with chloroform.

Storage and Stability

Proper storage is essential to maintain the efficacy of the stock solution.

  • Container: Store the solution in tightly sealed amber glass vials or tubes to protect it from light.[13]

  • Temperature: Store in a cool, dry place.[2][13] For long-term storage (months), refrigeration at 2-8°C is recommended. For very long-term storage, consider aliquoting and storing at -20°C to minimize freeze-thaw cycles.

  • Stability: The compound is stable under normal temperatures and pressures.[12] When stored correctly, the solid form has a shelf life of up to 36 months.[3] The stability of the solution is dependent on the solvent, but when protected from light and evaporation, it should remain stable for several months at 2-8°C.

References

Application Notes and Protocols for Lipid Staining in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Working Concentration and Application of Lipophilic Dyes for Fluorescence Microscopy with a focus on Solvent Green 3 and Recommended Alternatives.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

These application notes provide a comprehensive guide to staining intracellular lipid droplets for fluorescence microscopy. While the primary query concerns this compound, our findings indicate that this dye is not a standard or validated probe for this application due to a lack of published protocols and essential fluorescence data. Therefore, this document outlines a general, untested protocol for this compound as a starting point for expert users, alongside detailed, validated protocols for highly recommended alternatives: BODIPY™ 493/503 and Nile Red . These alternatives are well-characterized, reliable, and widely used for visualizing and quantifying neutral lipids in both live and fixed cells.

Introduction to Lipophilic Dyes for Lipid Droplet Staining

Intracellular lipid droplets are dynamic organelles crucial for energy storage, lipid homeostasis, and cellular signaling. Their study is vital in metabolic research, including fields like obesity, diabetes, and cancer. Lipophilic fluorescent dyes are essential tools for visualizing these structures. These dyes are hydrophobic molecules that preferentially partition into the neutral lipid core of droplets, exhibiting enhanced fluorescence in this non-polar environment. An ideal lipid droplet stain possesses high specificity, brightness, photostability, and low cellular toxicity for live-cell imaging.

Profile: this compound (C.I. 61565)

This compound is an anthraquinone-based dye primarily used in industrial applications for coloring plastics, oils, and waxes.[1][2][3] While its lipophilic nature suggests potential for biological lipid staining, it is not a standard fluorophore for fluorescence microscopy.

Critical Limitations:

  • Lack of Fluorescence Data: There is no reliable, published data on the fluorescence excitation and emission spectra of this compound in a lipid environment. The absorption maximum (λmax) is reported between 607-644 nm, but its emission wavelength, quantum yield, and photostability—critical parameters for fluorescence imaging—are unknown.

  • No Validated Protocols: No established protocols for using this compound to stain cells for fluorescence microscopy exist in scientific literature.

  • Potential for Cytotoxicity: The safety profile of this compound in live cells has not been characterized. Some anthraquinone dyes have been reported to be mutagenic.[2]

Given these limitations, the use of this compound for fluorescence microscopy is not recommended without extensive preliminary validation by the end-user.

Hypothetical Protocol for this compound (For Experimental Validation Only)

The following protocol is a general guideline based on standard practices for lipophilic dyes and is provided for researchers wishing to investigate the properties of this compound. Success is not guaranteed, and optimization is required.

A. Stock Solution Preparation

  • Due to its insolubility in water, prepare a 1-10 mM stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or chloroform.[2][3]

  • Store the stock solution at -20°C, protected from light and moisture.

B. Staining Protocol for Adherent Cells

  • Culture cells on glass coverslips or in imaging-compatible plates to the desired confluency.

  • Prepare a fresh working solution by diluting the this compound stock solution in a serum-free medium or Phosphate-Buffered Saline (PBS) to a trial concentration range (e.g., 0.5 µM to 20 µM).

  • Remove the culture medium and wash the cells once with PBS.

  • Add the working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells two to three times with PBS.

  • Mount the coverslip with an appropriate mounting medium or add fresh buffer for imaging.

  • Image the cells using a fluorescence microscope. The filter set will need to be determined empirically based on the unknown spectral properties of the dye.

Recommended Alternatives and Validated Protocols

For reliable and reproducible lipid droplet staining, we recommend the use of well-characterized dyes such as BODIPY 493/503 and Nile Red.

BODIPY™ 493/503

BODIPY 493/503 is a highly specific, bright, and photostable green-emitting fluorescent dye for neutral lipids. It is suitable for both live and fixed cells and is one of the most common probes for lipid droplet imaging.[4][5][6]

Experimental Protocol: Staining Lipid Droplets with BODIPY 493/503

A. Reagent Preparation

  • Stock Solution (1-10 mM): Prepare a stock solution by dissolving BODIPY 493/503 powder in high-quality anhydrous DMSO. For example, dissolve 1 mg of the dye (MW: 262.11) in 382 µL of DMSO to get a 10 mM solution.[5]

  • Working Solution (1-2 µM): Directly before use, dilute the stock solution in a serum-free medium or PBS to a final concentration of 1-2 µM.[]

B. Staining Protocol for Live Adherent Cells

  • Grow cells on coverslips or imaging plates to 70-80% confluency.

  • Remove the culture medium and wash the cells gently with warm PBS.

  • Add the BODIPY 493/503 working solution and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Remove the staining solution and wash the cells twice with warm PBS.

  • Add fresh culture medium or PBS for imaging.

  • Image immediately using a standard FITC/GFP filter set (Excitation: ~493 nm, Emission: ~503 nm).

C. Staining Protocol for Fixed Cells

  • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize cells if performing co-staining for intracellular targets.

  • Incubate with the BODIPY 493/503 working solution for 20-60 minutes at room temperature, protected from light.[]

  • Wash three times with PBS.

  • Mount the coverslip with an appropriate mounting medium (e.g., with DAPI for nuclear counterstaining).

  • Image using a standard FITC/GFP filter set.

Nile Red

Nile Red is a solvatochromic dye that is intensely fluorescent in hydrophobic environments but has minimal fluorescence in aqueous media.[8] It is excellent for detecting intracellular lipid droplets. A key feature is that its emission spectrum shifts depending on the lipid environment. In neutral lipids (like in lipid droplets), it emits a strong yellow-gold/red fluorescence, while in phospholipids (membranes), it emits a more orange-red fluorescence.[9]

Experimental Protocol: Staining Lipid Droplets with Nile Red

A. Reagent Preparation

  • Stock Solution (1 mM): Prepare a 1 mM stock solution in high-quality anhydrous DMSO.[8]

  • Working Solution (200-1000 nM): Just before use, dilute the stock solution in a serum-free medium or PBS to the desired final concentration.[10]

B. Staining Protocol for Live Adherent Cells

  • Grow cells on coverslips or imaging plates.

  • Aspirate the culture medium and add the Nile Red working solution.

  • Incubate for 10-30 minutes at 37°C, protected from light.[11]

  • (Optional) Remove the staining solution and wash with PBS. Since Nile Red has low fluorescence in aqueous media, washing is not always necessary.[11]

  • Add fresh medium or PBS for imaging.

  • Image using appropriate filter sets. For selective detection of lipid droplets, use an excitation around 450-500 nm and collect emission >528 nm (yellow-gold). For general lipid staining, use an excitation around 515-560 nm and collect emission >590 nm (red).[8][9]

Data Presentation: Comparison of Lipophilic Dyes

PropertyThis compoundBODIPY™ 493/503Nile Red
C.I. Number 61565N/AN/A
CAS Number 128-80-3121207-31-6[5]7385-67-3[12]
Excitation (nm) Unknown (Abs: 607-644 nm)~493 nm[5]450-500 nm (for droplets) / 552 nm (in MeOH)[8][12]
Emission (nm) Unknown~503 nm[5]>528 nm (for droplets) / 636 nm (in MeOH)[8][12]
Stock Soln. Conc. 1-10 mM (Hypothetical)1-10 mM[5]1 mM[8]
Working Conc. 0.5-20 µM (Untested)1-2 µM (Live Cells)[]200-1000 nM[10]
Live/Fixed Cells UnknownBoth[5]Primarily Live (Fixable)[8]
Photostability UnknownHighModerate
Specificity UnknownHigh for Neutral LipidsHigh (emission-dependent)
Filter Set To be determinedFITC / GFPFITC / TRITC

Visualized Workflows and Logic

Experimental Workflow for Lipid Droplet Staining

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging prep_cells Culture cells on coverslips/imaging plates wash1 Wash with PBS prep_cells->wash1 stain Incubate with dye working solution (e.g., BODIPY 493/503) prep_cells->stain fix_cells Fix with 4% PFA (for fixed cell protocol) fix_cells->stain wash1->fix_cells Optional wash2 Wash 2-3 times with PBS stain->wash2 mount Mount with antifade medium (+ DAPI) wash2->mount image Acquire images with fluorescence microscope mount->image

Caption: General workflow for staining lipid droplets in cultured cells.

Logic for Dye Selection

G start Goal: Image Lipid Droplets live_or_fixed Live or Fixed Cells? start->live_or_fixed solvent_green This compound (Not Recommended: Requires full validation) start->solvent_green Experimental Only quant Quantitative Analysis? live_or_fixed->quant Both nile_red Use Nile Red (Good for live cells, Solvatochromic) live_or_fixed->nile_red Live bodipy Use BODIPY 493/503 (Bright, Photostable, Specific) quant->bodipy Yes quant->nile_red No

Caption: Decision logic for selecting an appropriate lipid droplet dye.

References

Application Notes and Protocols for Lipid Droplet Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Quantification of Lipid Droplets Using a Green Fluorescent Probe

Audience: Researchers, scientists, and drug development professionals.

Note on Solvent Green 3: Initial searches for the application of this compound (also known as Quinizarine Green SS) for the quantitative analysis of lipid droplets in biological samples did not yield established protocols or evidence of its widespread use in this context. While it is a lipid-soluble dye, its primary applications appear to be industrial, such as in the coloring of plastics, oils, and waxes.[1][2][3][4][5][6] Its fluorescence properties in a cellular context are not well-documented in the scientific literature, making it an unsuitable candidate for sensitive and quantitative biological imaging at this time.

Therefore, these application notes will focus on a well-characterized and widely used green fluorescent dye for lipid droplet quantification: BODIPY 493/503 .

Introduction to Lipid Droplet Quantification with BODIPY 493/503

Lipid droplets (LDs) are dynamic cellular organelles that function as storage depots for neutral lipids, such as triglycerides and cholesterol esters.[7][8] The quantification of LDs is crucial for research in metabolism, obesity, diabetes, and other related diseases. BODIPY 493/503 is a lipophilic fluorescent dye that is highly specific for neutral lipids.[9] It is virtually non-fluorescent in aqueous environments but exhibits strong green fluorescence upon partitioning into the nonpolar environment of lipid droplets, making it an excellent probe for their quantification.[7][8] This document provides detailed protocols for using BODIPY 493/503 to quantify lipid droplets in cultured cells using fluorescence microscopy and flow cytometry.

Key Advantages of BODIPY 493/503

  • High Specificity: Selectively stains neutral lipid droplets.[9]

  • Bright Fluorescence: Exhibits strong fluorescence in the lipid droplet core, providing a high signal-to-noise ratio.

  • Photostability: Offers good photostability for imaging.

  • Versatility: Suitable for both live and fixed cell imaging, as well as for flow cytometry.[7][8]

Spectral Properties

PropertyValue
Excitation (max)~493 nm
Emission (max)~503 nm
Recommended Filter SetFITC / GFP

Experimental Protocols

I. Induction of Lipid Droplet Formation (Positive Control)

To validate the staining protocol, it is recommended to include a positive control where lipid droplet formation is induced. Oleic acid complexed with bovine serum albumin (BSA) is a common method for this purpose.[9][10]

Materials:

  • Oleic acid

  • Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

Procedure:

  • Prepare a 100 mM stock solution of oleic acid in ethanol. [9]

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. [9]

  • To create a 10 mM oleic acid-BSA complex, slowly add the oleic acid stock solution to the BSA solution while stirring at 37°C.[9]

  • Incubate the cell culture with the oleic acid-BSA complex (e.g., at a final concentration of 100-400 µM oleic acid) for 24 hours to induce lipid droplet accumulation.[9]

II. Staining Protocol for Fluorescence Microscopy

This protocol is suitable for both live and fixed cells.

Materials:

  • BODIPY 493/503 (stock solution, e.g., 1 mg/mL in DMSO or ethanol)[7][11]

  • Cell culture medium or PBS

  • Formaldehyde (for fixed cells)

  • DAPI or Hoechst 33342 (for nuclear counterstaining)

  • Mounting medium

Live Cell Staining:

  • Prepare a fresh 2 µM BODIPY 493/503 staining solution by diluting the stock solution in cell culture medium or PBS.[7][8]

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7][11]

  • Wash the cells twice with PBS.

  • Add fresh medium or PBS to the cells for imaging.

  • Proceed with image acquisition using a fluorescence microscope with a FITC/GFP filter set.

Fixed Cell Staining:

  • Wash cells with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.[9]

  • Wash the cells three times with PBS.[9]

  • Prepare a 2 µM BODIPY 493/503 staining solution in PBS.[9]

  • Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.[11]

  • (Optional) Add a nuclear counterstain like DAPI or Hoechst 33342.

  • Wash the cells twice with PBS.

  • Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Image the cells using a fluorescence microscope.

III. Quantification of Lipid Droplets from Microscopy Images

Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify lipid droplet content.

Workflow for Image Analysis:

  • Image Acquisition: Acquire images in the green channel (BODIPY 493/503) and blue channel (DAPI/Hoechst).

  • Cell Segmentation: Use the nuclear stain to identify individual cells and define cellular boundaries.[9]

  • Lipid Droplet Identification: Apply an intensity threshold to the green channel to identify lipid droplets within each cell.[9]

  • Quantification: Measure parameters such as the number of lipid droplets per cell, the total area of lipid droplets per cell, and the mean fluorescence intensity of the lipid droplets.

IV. Protocol for Lipid Droplet Quantification by Flow Cytometry

Flow cytometry allows for the high-throughput quantification of lipid content in a large population of cells.[12]

Materials:

  • BODIPY 493/503 stock solution

  • PBS

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

Procedure:

  • Culture and treat cells as required. Include an unstained control sample for setting the baseline fluorescence.

  • Prepare a single-cell suspension by trypsinizing the cells.[7][8]

  • Wash the cells with PBS and pellet them by centrifugation (e.g., 250 x g for 5 minutes).[7][8]

  • Resuspend the cell pellet in a 2 µM BODIPY 493/503 staining solution in PBS.[7][8]

  • Incubate for 15 minutes at 37°C in the dark.[7][8]

  • Wash the cells once with PBS to remove excess dye.[7][8]

  • Resuspend the final cell pellet in flow cytometry buffer.

  • Analyze the samples on a flow cytometer, detecting the green fluorescence in the FITC channel.

  • Record a minimum of 10,000 events per sample.[7]

Data Analysis: The data can be analyzed to determine the mean fluorescence intensity (MFI) of the cell population, which correlates with the neutral lipid content.[12] Histograms can be used to visualize shifts in fluorescence intensity between different treatment groups.[7]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Data from High-Content Imaging Analysis

Treatment GroupNumber of Lipid Droplets per Cell (Mean ± SD)Total Lipid Droplet Area per Cell (µm²) (Mean ± SD)Mean Fluorescence Intensity (Arbitrary Units) (Mean ± SD)
Vehicle Control15 ± 425 ± 8150 ± 30
Compound X (1 µM)45 ± 980 ± 15450 ± 60
Oleic Acid (100 µM)60 ± 12110 ± 20600 ± 75

Table 2: Example Data from Flow Cytometry Analysis

Treatment GroupMean Fluorescence Intensity (MFI) (Arbitrary Units) (Mean ± SD)Fold Change vs. Vehicle Control
Vehicle Control200 ± 251.0
Compound Y (10 µM)500 ± 502.5
Oleic Acid (100 µM)800 ± 904.0

Visualizations

Experimental Workflow for Lipid Droplet Quantification

G cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_quantification Quantification Methods cluster_microscopy Fluorescence Microscopy cluster_flow Flow Cytometry cluster_output Data Output cell_culture 1. Cell Culture treatment 2. Treatment (e.g., Compound X) cell_culture->treatment positive_control 3. Positive Control (Oleic Acid) staining 4. Stain with BODIPY 493/503 treatment->staining image_acquisition 5a. Image Acquisition staining->image_acquisition cell_suspension 5b. Prepare Single-Cell Suspension staining->cell_suspension image_analysis 6a. Image Analysis image_acquisition->image_analysis data_table Quantitative Data Tables image_analysis->data_table flow_acquisition 6b. Data Acquisition cell_suspension->flow_acquisition flow_analysis 7b. Data Analysis flow_acquisition->flow_analysis flow_analysis->data_table

Caption: Workflow for lipid droplet quantification.

Signaling Pathway Implicated in Lipid Droplet Formation

G cluster_input Inputs cluster_synthesis Synthesis Pathway cluster_output Output cluster_inhibition Potential Inhibition fatty_acids Fatty Acids acyl_coa Acyl-CoA Synthesis fatty_acids->acyl_coa tg_synthesis Triglyceride (TG) Synthesis (DGAT1/2) acyl_coa->tg_synthesis ce_synthesis Cholesteryl Ester (CE) Synthesis (ACAT1/2) acyl_coa->ce_synthesis lipid_droplet Lipid Droplet Formation tg_synthesis->lipid_droplet ce_synthesis->lipid_droplet inhibitor Drug / Inhibitor inhibitor->tg_synthesis Inhibits

Caption: Simplified pathway of lipid droplet formation.

References

Application of Solvent Green 3 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Solvent Green 3 is an industrial dye primarily used for coloring plastics, waxes, and oils.[1][2][3][4][5][6] Its application in live-cell imaging is not a standard or validated procedure. The following application notes and protocols are hypothetical, based on the known lipophilic properties of this compound, and should be approached with caution. Significant optimization and validation would be required for any biological application. Toxicity and potential for cellular artifacts are major concerns.[7][8]

Introduction

This compound, also known as C.I. 61565, is a synthetic anthraquinone dye characterized by its vibrant bluish-green color and high solubility in nonpolar organic solvents.[1][2][3] Its strong lipophilic nature suggests a potential, though unexplored, application in live-cell imaging for the visualization of lipid-rich structures, such as lipid droplets. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their study is crucial in various fields, including metabolic diseases and cancer research.[9][10][11] This document provides a theoretical framework for the potential use of this compound in staining lipid droplets in living cells.

Physicochemical and Toxicological Properties

A summary of the known properties of this compound is presented below. This data is compiled from various sources and is primarily based on its industrial applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 128-80-3[1][6][12]
Molecular Formula C28H22N2O2[2][6][12]
Molecular Weight 418.49 g/mol [6][12]
Appearance Bluish-green to blue-black powder[2][13]
Solubility Insoluble in water; Soluble in organic solvents (e.g., chloroform, benzene, xylene, acetone, ethanol)[1][2][4]
Melting Point 213-224 °C[2][3]
Heat Resistance Up to 300 °C[3][5]
Light Fastness Good (7-8)[3][5]

Table 2: Toxicological Data for this compound

EndpointResultSpeciesReferences
Oral LD50 >3 g/kg to >15 g/kgRat[7][8]
Oral LD50 >10 g/kgRabbit[7][8]
Skin Irritation Non-irritatingRabbit[7][8]
Eye Irritation Minimal erythemaRabbit[7][8]
Inhalation Toxicity Clears very slowly from the lung (half-life ~280 days)Rat[7][8][14]
Mutagenicity Conflicting reports: Not mutagenic in S. typhimurium (one study), positive in S. typhimurium and mouse lymphoma assay (another study)-[7][8]

Proposed Application: Staining of Lipid Droplets

The high lipophilicity of this compound suggests it may preferentially accumulate in neutral lipid environments within a cell, such as lipid droplets. This is analogous to other fluorescent probes specifically designed for lipid droplet staining, like Nile Red and BODIPY derivatives.[15]

Principle of Staining

The proposed mechanism of action for this compound as a lipid droplet stain is based on its passive diffusion across the cell membrane and subsequent partitioning into the hydrophobic interior of lipid droplets. Once accumulated, its fluorescence can be visualized using fluorescence microscopy.

G cluster_extracellular Extracellular Space cluster_cell Live Cell SG3_media This compound in Media Membrane Plasma Membrane SG3_media->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm Lipid_Droplet Lipid Droplet (Hydrophobic Core) Cytoplasm->Lipid_Droplet Partitioning into Hydrophobic Environment Fluorescence Fluorescence Lipid_Droplet->Fluorescence Excitation & Emission SG3_cytoplasm SG3_lipid

Caption: Proposed mechanism of this compound staining in live cells.

Experimental Protocols

Caution: Due to the unknown effects of this compound on living cells and its potential toxicity, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area.

Preparation of Stock Solution
  • Solvent Selection: Due to its insolubility in water, a water-miscible organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of lipophilic dyes for cell-based assays.[16][17]

  • Stock Concentration: Prepare a 1 mM stock solution of this compound in cell culture grade DMSO.

    • Molecular Weight of this compound = 418.49 g/mol .

    • To prepare 1 mL of a 1 mM stock solution, dissolve 0.418 mg of this compound in 1 mL of DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live-Cell Staining Protocol

This protocol is a general guideline and will require optimization for different cell types and experimental conditions.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes or chamber slides) and culture under standard conditions until they reach the desired confluency.

  • Preparation of Staining Solution:

    • Thaw an aliquot of the 1 mM this compound stock solution.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

    • Note: The final concentration of DMSO should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[16]

  • Staining:

    • Remove the culture medium from the cells.

    • Gently add the staining solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The incubation time may need to be optimized.

  • Washing (Optional but Recommended):

    • Remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or complete culture medium to remove excess dye and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

    • Proceed with live-cell imaging using a fluorescence microscope.

G Start Start Plate_Cells Plate cells on imaging dish Start->Plate_Cells Culture_Cells Culture cells to desired confluency Plate_Cells->Culture_Cells Prepare_Staining_Solution Prepare 1-10 µM this compound in serum-free medium Culture_Cells->Prepare_Staining_Solution Remove_Medium Remove culture medium Prepare_Staining_Solution->Remove_Medium Add_Staining_Solution Add staining solution Remove_Medium->Add_Staining_Solution Incubate Incubate at 37°C for 15-30 min Add_Staining_Solution->Incubate Wash_Cells Wash cells 2-3x with PBS or medium Incubate->Wash_Cells Add_Imaging_Buffer Add fresh medium or imaging buffer Wash_Cells->Add_Imaging_Buffer Image_Cells Perform fluorescence microscopy Add_Imaging_Buffer->Image_Cells End End Image_Cells->End

Caption: Hypothetical workflow for live-cell staining with this compound.

Imaging Parameters
  • Excitation/Emission: The exact excitation and emission maxima of this compound in a cellular lipid environment are unknown. Based on its green color, excitation would likely be in the red region of the spectrum with emission in the green or far-red. A broad-spectrum light source and a spectral detector would be useful for initial characterization. As a starting point, one might test excitation around 600-630 nm and emission collection above 650 nm, or excitation in the 488-561 nm range with broader emission filters.

  • Microscope Setup: A confocal or widefield fluorescence microscope equipped with appropriate filter sets and a sensitive camera is required.

  • Live-Cell Imaging System: To maintain cell health during imaging, a stage-top incubator that controls temperature, humidity, and CO2 is essential.

  • Phototoxicity: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Controls and Validation

Given the experimental nature of this application, several controls are critical:

  • Untreated Control: Image unstained cells under the same conditions to assess autofluorescence.

  • Vehicle Control: Treat cells with the same concentration of DMSO used for staining to assess solvent-induced effects.

  • Positive Control: Use a well-characterized lipid droplet stain (e.g., BODIPY 493/503 or LipidSpot™ Green) to confirm the presence and morphology of lipid droplets.[9][15]

  • Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., using CellTox™ Green or a viability stain like Calcein-AM) to determine the concentration range at which this compound is not acutely toxic to the cells.[18][19][20]

G Hypothesis This compound stains lipid droplets in live cells Experiment Stain cells with This compound Hypothesis->Experiment Validation Validation Steps Experiment->Validation Control1 Untreated Control (Autofluorescence) Validation->Control1 Control2 Vehicle Control (DMSO Effects) Validation->Control2 Control3 Positive Control (e.g., BODIPY 493/503) Validation->Control3 Control4 Cytotoxicity Assay (Toxicity Assessment) Validation->Control4 Conclusion Assess Specificity, Toxicity, and Photostability Control1->Conclusion Control2->Conclusion Control3->Conclusion Control4->Conclusion

Caption: Logical workflow for validating the use of this compound.

Potential Challenges and Considerations

  • Toxicity: As an industrial dye not designed for biological use, this compound may be cytotoxic, even at low concentrations. The slow clearance from biological systems is a significant concern.[7][8]

  • Lack of Specificity: The dye may stain other cellular membranes or hydrophobic structures, leading to high background and non-specific signals.

  • Phototoxicity and Photostability: The photophysical properties of this compound in a cellular environment are unknown. It may be prone to photobleaching or induce phototoxicity upon illumination.

  • Fluorescence Properties: The quantum yield and brightness of this compound within a cell are likely to be low compared to optimized live-cell imaging probes.

Conclusion

While the lipophilic nature of this compound suggests a potential for staining lipid droplets in live cells, its use for this purpose is entirely speculative and comes with significant risks of toxicity and artifacts. Researchers interested in exploring this application must proceed with extreme caution, performing extensive validation and control experiments. For reliable and reproducible live-cell imaging of lipid droplets, the use of commercially available and validated probes is strongly recommended.[9][10][11][18][21]

References

Application Notes and Protocols: Solvent Green 3 Staining in Fixed Cells and Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Green 3, also known by names such as Quinizarine Green SS and D&C Green No. 6, is a lipophilic anthraquinone dye.[1][2][3] Its affinity for lipids makes it a potential candidate for staining cellular membranes and other lipid-rich structures in fixed biological samples.[4] These application notes provide a comprehensive guide to the use of this compound for staining fixed cells and tissues for fluorescence microscopy. Due to the limited availability of specific protocols for this application, the following recommendations are based on the known properties of this compound and established methods for other lipophilic dyes. Optimization will be required for specific cell types and tissues.

Physicochemical Properties and Specifications

A summary of the key properties of this compound is presented in the table below.

PropertyValueReferences
Synonyms Quinizarine Green SS, C.I. 61565, D&C Green No. 6[1][2][3]
Molecular Formula C₂₈H₂₂N₂O₂[5]
Molecular Weight 418.49 g/mol [5]
Appearance Dark green to blue-black powder[6]
Solubility Insoluble in water; Soluble in ethanol, DMSO, DMF, chloroform, benzene, xylene[6][7]
Excitation Maximum (λex) Not definitively established for biological applications; reported absorption max ~644 nm in solvents[8]
Emission Maximum (λem) Not definitively established for biological applications; expected in the far-red spectrum[1]

Staining Principle

As a lipophilic dye, this compound's mechanism of staining relies on its partitioning into the lipid bilayers of cellular membranes. In fixed cells and tissues, it is expected to intercalate into the plasma membrane and the membranes of organelles, providing a fluorescent signal that outlines cellular morphology.

cluster_workflow Staining Workflow Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization (Optional but recommended) Staining Staining Permeabilization->Staining Washing Washing Staining->Washing Imaging Imaging Washing->Imaging

Caption: General workflow for this compound staining.

Experimental Protocols

I. Preparation of Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

Stock Solution (1 mM):

  • Calculate the required mass of this compound for your desired volume of stock solution (Molar Mass = 418.49 g/mol ).

  • Dissolve the this compound powder in high-quality, anhydrous DMSO or ethanol to a final concentration of 1 mM.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Working Solution (1-10 µM):

  • Immediately before use, dilute the 1 mM stock solution in PBS (pH 7.4) to a final working concentration of 1-10 µM.

  • The optimal concentration should be determined empirically for each cell type and application. Start with a concentration of 5 µM.

  • Vortex the working solution immediately before applying it to the sample to minimize aggregation.

II. Staining Protocol for Fixed Adherent Cells

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • PBS

  • This compound working solution (1-10 µM)

  • Mounting medium (aqueous, non-glycerol based is recommended)

Procedure:

  • Fixation:

    • Wash cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Add the freshly prepared this compound working solution to the coverslips, ensuring the cells are completely covered.

    • Incubate for 10-30 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium. Note: Glycerol-based mounting media are not recommended for some lipophilic dyes as they can cause dye redistribution.[9]

    • Image using a fluorescence microscope with appropriate filter sets. Based on available data for other anthraquinone dyes, excitation in the red range (e.g., 630-650 nm) and emission collection in the far-red range (e.g., 660-700 nm) is a reasonable starting point for optimization.[1]

Start Start Cell Culture Cell Culture Start->Cell Culture Fixation (4% PFA) Fixation (4% PFA) Cell Culture->Fixation (4% PFA) Permeabilization (0.1% Triton X-100) Permeabilization (0.1% Triton X-100) Fixation (4% PFA)->Permeabilization (0.1% Triton X-100) Staining (1-10 µM this compound) Staining (1-10 µM this compound) Permeabilization (0.1% Triton X-100)->Staining (1-10 µM this compound) Washing (PBS) Washing (PBS) Staining (1-10 µM this compound)->Washing (PBS) Mounting Mounting Washing (PBS)->Mounting Fluorescence Microscopy Fluorescence Microscopy Mounting->Fluorescence Microscopy End End Fluorescence Microscopy->End

Caption: Staining workflow for fixed adherent cells.

III. Staining Protocol for Fixed Tissue Sections

Materials:

  • Fixed tissue sections (paraffin-embedded or frozen)

  • Deparaffinization and rehydration solutions (for paraffin sections)

  • PBS

  • This compound working solution (1-10 µM)

  • Aqueous mounting medium

Procedure:

  • Sample Preparation:

    • For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections using standard histological procedures.

    • For frozen sections, bring to room temperature and wash with PBS.

  • Staining:

    • Cover the tissue section with the this compound working solution.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.

  • Washing:

    • Gently wash the sections with PBS three to five times to remove excess dye.

  • Mounting and Imaging:

    • Mount with an aqueous mounting medium and a coverslip.

    • Image using a fluorescence microscope with appropriate filter sets as described above.

Data Presentation and Interpretation

ParameterRecommended Starting ConditionRange for Optimization
Fixative 4% Paraformaldehyde (PFA)N/A (Alcohol-based fixatives not recommended)[9]
Permeabilization 0.1% Triton X-100 for 10 min0.1-0.5% Triton X-100 for 5-15 min
Staining Concentration 5 µM1 - 10 µM
Incubation Time (Cells) 20 minutes10 - 45 minutes
Incubation Time (Tissues) 45 minutes30 - 90 minutes

Successful staining should result in clear visualization of cellular membranes. The plasma membrane should be distinctly labeled, and depending on the cell type and fixation/permeabilization conditions, intracellular membranes such as the nuclear envelope and endoplasmic reticulum may also be visible.

Troubleshooting

  • High Background: This may be due to insufficient washing or the use of a working solution with dye aggregates. Ensure the working solution is freshly prepared and vortexed before use, and increase the number and duration of wash steps.

  • Weak Signal: The staining concentration may be too low, or the incubation time too short. Increase the concentration of the working solution or the incubation time. Also, verify the filter sets on the microscope are appropriate for far-red fluorescence.

  • Dye Precipitation: this compound is insoluble in aqueous solutions. If precipitates are observed, prepare a fresh working solution and ensure it is well-mixed. Staining in a buffer with reduced salt concentration may also help, but this could affect cell morphology.

  • Dye Redistribution: Some lipophilic dyes can be extracted by certain mounting media, particularly those containing glycerol.[9] If staining appears diffuse, try imaging in PBS or using a different aqueous mounting medium.

Safety and Handling

This compound may cause eye, skin, and respiratory tract irritation.[4] It is recommended to handle the powder in a chemical fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Drug Development Applications

The ability of this compound to stain cellular membranes can be valuable in various stages of drug development. For instance, it can be used in high-content screening assays to visualize changes in cell morphology, proliferation, or cell death in response to drug candidates. Its lipophilic nature also makes it a potential tool for studying drug-membrane interactions or for labeling lipid-based drug delivery systems.

Disclaimer: This protocol is a guideline and should be optimized for your specific experimental needs.

References

Application Notes and Protocols: Staining of Lipids in Algae with Solvent Green 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Green 3, an anthraquinone-based dye, is a lipophilic stain that can be employed for the visualization of intracellular lipid droplets in algal cells. Its solubility in organic solvents and hydrophobic nature allow it to readily partition into neutral lipid stores within the cytoplasm. This protocol provides a detailed methodology for the fluorescent staining of lipids in microalgae using this compound, enabling qualitative and semi-quantitative assessment of lipid accumulation. Due to the limited availability of established protocols for this specific application, the following procedure is adapted from established methods for other lipophilic dyes, such as Nile Red and BODIPY, and should be optimized for the specific algal species and instrumentation used.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to its use as a fluorescent lipid stain.

PropertyValueCitation(s)
Molecular Formula C₂₈H₂₂N₂O₂[1][2][3][4]
Molecular Weight 418.49 g/mol [1][2][3]
Appearance Bluish-green powder[5]
Solubility Insoluble in water; Soluble in DMSO, chloroform, benzene, xylene.[1][2]
Absorption Max (λmax) 607-644 nm[6]
Excitation Wavelength Estimated: 600-640 nm (Requires experimental optimization)
Emission Wavelength Estimated: 650-750 nm (Requires experimental optimization)

Note: The optimal excitation and emission wavelengths for this compound fluorescence when bound to lipids have not been definitively reported in the literature and require experimental determination. The provided ranges are estimations based on the absorbance maximum and the properties of similar fluorophores.

Experimental Protocols

This section details the necessary protocols for preparing reagents and staining algal cells with this compound for fluorescence microscopy.

Reagent Preparation

a) this compound Stock Solution (1 mg/mL)

  • Weigh out 1 mg of this compound powder.

  • Dissolve the powder in 1 mL of dimethyl sulfoxide (DMSO).

  • Vortex thoroughly until the dye is completely dissolved.

  • Store the stock solution in a dark, airtight container at 4°C for up to one month.

b) Algal Culture

  • Cultivate the algal species of interest under desired experimental conditions to induce lipid accumulation.

  • Harvest the cells during the exponential or early stationary growth phase for optimal staining.

  • Determine the cell density of the culture using a hemocytometer or spectrophotometer.

Staining Protocol
  • Transfer 1 mL of the algal culture to a microcentrifuge tube.

  • Add 1 µL of the this compound stock solution to the algal suspension for a final concentration of 1 µg/mL. The optimal concentration may vary depending on the algal species and cell density, and a concentration gradient (e.g., 0.1, 0.5, 1.0, 2.0 µg/mL) should be tested to determine the best signal-to-noise ratio.[7]

  • To facilitate dye penetration, especially for algae with thick cell walls, add DMSO to a final concentration of 5% (v/v).[8] The necessity and optimal concentration of a permeabilizing agent should be determined empirically.[9]

  • Incubate the cell suspension in the dark at room temperature (approximately 25°C) for 15-30 minutes. Incubation time may need optimization.[7]

  • (Optional) Centrifuge the stained cell suspension at a low speed (e.g., 2000 x g) for 5 minutes and resuspend the pellet in fresh culture medium or a suitable buffer to remove excess dye. This step may reduce background fluorescence.

Fluorescence Microscopy
  • Place a small aliquot (e.g., 10 µL) of the stained algal suspension onto a microscope slide and cover with a coverslip.

  • Observe the cells using a fluorescence microscope equipped with appropriate filter sets.

  • Based on the estimated spectral properties, start with an excitation filter around 620 nm and an emission filter around 680 nm. These settings will require optimization to achieve the best image quality.

  • Lipid droplets stained with this compound should appear as bright fluorescent bodies within the cytoplasm.

  • Capture images for qualitative analysis or perform image analysis for semi-quantitative measurements of lipid content.

Visualizations

Experimental Workflow

G Experimental Workflow for Staining Algal Lipids with this compound cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis algae_culture 1. Algal Culture (Induce lipid accumulation) staining_step 3. Add Stock Solution to Algal Culture (e.g., 1 µg/mL) algae_culture->staining_step stock_solution 2. Prepare this compound Stock Solution (1 mg/mL in DMSO) stock_solution->staining_step permeabilize 4. Add DMSO (e.g., 5% v/v) (Optional, for cell wall permeabilization) staining_step->permeabilize incubation 5. Incubate in Dark (15-30 min at room temp.) permeabilize->incubation microscopy 6. Fluorescence Microscopy (Estimated Ex: 600-640 nm, Em: 650-750 nm) incubation->microscopy imaging 7. Image Acquisition & Analysis microscopy->imaging

Caption: Workflow for algal lipid staining.

Mechanism of Staining

G Mechanism of Lipophilic Staining cluster_cell Algal Cell cell_wall Cell Wall cell_membrane Cell Membrane cell_wall->cell_membrane cytoplasm Cytoplasm cell_membrane->cytoplasm Partitioning lipid_droplet Lipid Droplet (Neutral Lipids) SG3_int This compound SG3_ext This compound (in medium) SG3_ext->cell_wall Diffusion SG3_int->lipid_droplet Accumulation & Fluorescence

Caption: Staining mechanism of lipids.

References

Application Notes and Protocols for Detecting Lipid Accumulation in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the detection and quantification of lipid accumulation in yeast, a critical area of research in biotechnology, drug discovery, and metabolic engineering. While this document focuses on established and validated methods using fluorescent dyes, it also addresses the properties of Solvent Green 3 and its current applicability in this context.

Introduction to Lipid Accumulation in Yeast

Yeast, particularly oleaginous species like Saccharomyces cerevisiae and Yarrowia lipolytica, are powerful model organisms for studying lipid metabolism. They accumulate neutral lipids, primarily in the form of triacylglycerols (TAGs) and steryl esters (SEs), within specialized organelles called lipid droplets (LDs). The study of these lipid stores is crucial for understanding metabolic pathways, developing cell factories for biofuel and oleochemical production, and for screening drugs that may modulate lipid metabolism.

Established Methods for Lipid Droplet Staining in Yeast

Two of the most widely used and well-characterized fluorescent dyes for visualizing and quantifying lipid droplets in yeast are BODIPY 493/503 and Nile Red. Below are detailed protocols for their application.

Application Note 1: BODIPY 493/503 Staining for High-Resolution Imaging of Lipid Droplets

BODIPY 493/503 is a lipophilic dye that exhibits bright green fluorescence in a nonpolar environment, making it an excellent probe for staining neutral lipids within lipid droplets. It is known for its high quantum yield, photostability, and narrow emission spectrum, which minimizes spectral overlap in multi-labeling experiments.

Quantitative Data Summary
ParameterValueReference
Dye BODIPY 493/503[1]
Stock Solution Concentration 1 mg/mL in anhydrous DMSO[2]
Working Concentration 0.1 - 2 µM[3][]
Excitation Wavelength (λex) ~493 nm[1]
Emission Wavelength (λem) ~503 nm (500-530 nm range)[1]
Incubation Time 10 - 30 minutes[]
Incubation Temperature Room Temperature or 37°C[3]
Experimental Protocol

Materials:

  • Yeast culture

  • BODIPY 493/503 (Thermo Fisher Scientific, or equivalent)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Yeast Cell Preparation:

    • Grow yeast cells to the desired growth phase (e.g., mid-log or stationary phase).

    • Harvest 1-5 mL of the yeast culture by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cell pellet once with 1 mL of PBS and resuspend in 1 mL of PBS.

  • Staining:

    • Prepare a fresh working solution of BODIPY 493/503 in PBS from a 1 mg/mL stock in DMSO. A final concentration of 1 µg/mL (approximately 2 µM) is a good starting point.[3]

    • Add the BODIPY 493/503 working solution to the yeast cell suspension.

    • Incubate the cells in the dark at room temperature for 15-30 minutes.[]

  • Washing (Optional but Recommended):

    • Centrifuge the stained cells at 3,000 x g for 5 minutes.

    • Remove the supernatant and resuspend the cell pellet in 1 mL of fresh PBS to remove excess dye.

  • Imaging:

    • Mount a small volume (5-10 µL) of the stained cell suspension onto a microscope slide and cover with a coverslip.

    • Visualize the cells using a fluorescence microscope with a filter set appropriate for BODIPY 493/503 (excitation ~493 nm, emission ~503 nm). Lipid droplets will appear as bright green fluorescent puncta within the cells.

Data Analysis

Image analysis software such as ImageJ or Fiji can be used to quantify the number, size, and fluorescence intensity of lipid droplets per cell.

Experimental Workflow

BODIPY_Workflow start Start: Yeast Culture harvest Harvest & Wash Cells start->harvest stain Stain with BODIPY 493/503 (15-30 min in dark) harvest->stain wash_optional Wash to Remove Excess Dye (Optional) stain->wash_optional image Fluorescence Microscopy (Ex: 493nm, Em: 503nm) wash_optional->image analyze Image Analysis (Quantify Lipid Droplets) image->analyze end_node End: Data Interpretation analyze->end_node

Caption: BODIPY 493/503 Staining Workflow.

Application Note 2: Nile Red Staining for Quantification of Neutral Lipids

Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. In a hydrophobic environment like that of lipid droplets, it fluoresces intensely in the yellow-gold range, while in a more polar environment like the cytoplasm, its fluorescence is shifted to the red. This property allows for the specific detection of neutral lipid stores.[5]

Quantitative Data Summary
ParameterValueReference
Dye Nile Red
Stock Solution Concentration 0.1 - 1 mg/mL in acetone or DMSO[6]
Working Concentration 0.1 - 5 µg/mL[7][8]
Excitation Wavelength (λex) 488 nm or 543 nm[1]
Emission Wavelength (λem) 550 - 650 nm (for neutral lipids)[1]
Incubation Time 5 - 30 minutes[7][8]
Incubation Temperature Room Temperature
Experimental Protocol

Materials:

  • Yeast culture

  • Nile Red

  • Acetone or DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates (for quantitative analysis)

  • Fluorescence microplate reader or fluorescence microscope

Procedure for Microplate-Based Quantification:

  • Yeast Cell Preparation:

    • Grow and harvest yeast cells as described for BODIPY staining.

    • Resuspend the cells in PBS and adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 1.0).

  • Staining:

    • Prepare a fresh working solution of Nile Red in PBS. It is recommended to first dilute the stock solution in a solvent like DMSO to aid solubility before adding to the aqueous buffer.

    • In a 96-well black microplate, add 100 µL of the cell suspension per well.

    • Add 1 µL of the Nile Red working solution to each well and mix gently. The final concentration should be optimized, but a starting point of 1 µg/mL is common.[8]

    • Incubate the plate in the dark at room temperature for 10-30 minutes. Fluorescence stabilization can vary between strains and conditions, so a time-course experiment is recommended.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with excitation set to ~488-550 nm and emission to ~570-630 nm.

    • Include control wells with unstained cells to measure background fluorescence.

Procedure for Microscopy:

  • Follow the same cell preparation and staining steps as above.

  • After incubation, mount the cells on a microscope slide and visualize using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine channel). Lipid droplets will appear as bright yellow-gold structures.

Data Analysis

For quantitative data from a plate reader, subtract the background fluorescence from the stained cell fluorescence. The resulting relative fluorescence units (RFU) can be correlated with lipid content, often normalized to cell number or OD600. For microscopy, image analysis can be performed as with BODIPY 493/503.

Experimental Workflow

NileRed_Workflow cluster_0 Choose Detection Method start Start: Yeast Culture prepare_cells Prepare Standardized Cell Suspension (OD600) start->prepare_cells stain Stain with Nile Red (10-30 min in dark) prepare_cells->stain plate_reader Microplate Reader (Ex: ~530nm, Em: ~590nm) stain->plate_reader microscopy Fluorescence Microscopy stain->microscopy quantify Quantify Fluorescence (Relative Fluorescence Units) plate_reader->quantify analyze_microscopy Image Analysis microscopy->analyze_microscopy end_node End: Data Interpretation quantify->end_node analyze_microscopy->end_node Lipid_Signaling cluster_synthesis Lipid Synthesis nutrient_sensing Nutrient Sensing (e.g., Glucose, Nitrogen) torc1 TORC1 Pathway nutrient_sensing->torc1 activates pka PKA Pathway nutrient_sensing->pka activates snf1 Snf1/AMPK Pathway nutrient_sensing->snf1 inhibits gene_expression Transcriptional Regulation (e.g., Ino2/Ino4, Opi1) torc1->gene_expression regulates pka->gene_expression regulates snf1->gene_expression regulates fas Fatty Acid Synthesis (FAS1, FAS2, ACC1) gene_expression->fas controls tag_synthesis TAG & SE Synthesis (DGA1, LRO1, ARE1, ARE2) gene_expression->tag_synthesis controls fas->tag_synthesis provides precursors lipid_droplet Lipid Droplet Formation tag_synthesis->lipid_droplet

References

Application Notes and Protocols for Lipid Analysis in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Green Fluorescent Dyes in Flow Cytometry for Lipid Analysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The analysis of intracellular lipids is crucial for understanding cellular metabolism, signaling, and the development of various diseases, including metabolic disorders, cancer, and neurodegenerative conditions. Flow cytometry offers a high-throughput method for quantifying lipid content at the single-cell level. This document provides detailed application notes and protocols for the use of a green fluorescent dye for lipid analysis.

Important Note on Dye Selection: While the initial query specified Solvent Green 3, our comprehensive review of scientific literature and chemical properties reveals that This compound is not a suitable fluorophore for green-channel lipid analysis in flow cytometry. Its maximum light absorption occurs in the 607-644 nm range, which is in the red region of the visible spectrum. This makes it incompatible with the standard blue (488 nm) or green (530 nm) lasers used to excite green fluorescent dyes in most flow cytometers. Its emission would be in the far-red, not the green spectrum.

Therefore, these application notes will focus on a well-established and appropriate alternative: BODIPY 493/503 , a green fluorescent lipophilic dye widely used for lipid droplet analysis in flow cytometry. The principles and protocols detailed below are representative of best practices for this application.

Introduction to Lipid Droplet Analysis by Flow Cytometry

Lipid droplets are intracellular organelles that store neutral lipids, such as triacylglycerols and sterol esters.[1] Their accumulation is a hallmark of various physiological and pathological states. Flow cytometry, coupled with fluorescent lipid-binding dyes, allows for the rapid and quantitative measurement of lipid content in large cell populations.

BODIPY 493/503 is a lipophilic dye that is virtually non-fluorescent in aqueous environments but exhibits strong green fluorescence upon binding to the neutral lipids within lipid droplets.[2] Its spectral properties (excitation/emission maxima ~493/503 nm) make it ideal for use with the 488 nm blue laser common in most flow cytometers and detection in the FITC channel.

Key Applications

  • Drug Discovery: Screening for compounds that modulate lipid accumulation or metabolism.

  • Metabolic Research: Studying the effects of genetic modifications, nutrients, or hormones on cellular lipid storage.

  • Toxicology: Assessing cellular stress responses that involve lipid accumulation (steatosis).

  • Cell Biology: Investigating the dynamics of lipid droplet formation, growth, and degradation.

Experimental Protocols

Protocol 1: Staining of Live Cells with BODIPY 493/503

This protocol is suitable for the analysis of lipid content in living cells.

Materials:

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Flow cytometer tubes

Procedure:

  • Cell Preparation: Culture cells to the desired density and apply experimental treatments. For suspension cells, proceed to step 3. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin, then neutralize and wash.

  • Cell Counting and Aliquoting: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in PBS or culture medium. Aliquot the desired number of cells per flow cytometer tube.

  • Staining Solution Preparation: Prepare a fresh working solution of BODIPY 493/503 at a final concentration of 1-2 µg/mL in PBS. The optimal concentration may vary depending on the cell type and should be determined empirically.[3]

  • Staining: Add the BODIPY 493/503 working solution to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[4]

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of PBS. Repeat the wash step once more.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.

  • Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission signal in the green channel (e.g., FITC filter).

Protocol 2: Staining of Fixed Cells with BODIPY 493/503

Fixation can be useful when cells need to be stored before analysis or when performing co-staining with intracellular antibodies.

Materials:

  • BODIPY 493/503 stock solution

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Flow cytometer tubes

Procedure:

  • Cell Preparation: Harvest suspension or adherent cells as described in Protocol 1.

  • Fixation: Resuspend the cells in 1 mL of 4% PFA and incubate for 15-20 minutes at room temperature.

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash twice with PBS.

  • Staining: Resuspend the fixed cells in a working solution of BODIPY 493/503 (1-2 µg/mL in PBS).

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS as described in step 3.

  • Resuspension and Analysis: Resuspend the cells in PBS and analyze using a flow cytometer with a 488 nm laser.

Data Presentation

Table 1: Comparison of Common Green Fluorescent Lipid Dyes
FeatureBODIPY 493/503Nile Red (in lipid environment)
Excitation Max ~493 nm~552 nm
Emission Max ~503 nm~636 nm (can also emit in yellow/gold)
Laser Line 488 nm (Blue)488 nm or 561 nm (Blue-Green/Yellow-Green)
Emission Channel Green (FITC)Yellow-Orange (PE) / Red (PE-Cy5)
Specificity High for neutral lipidsBinds to neutral lipids and phospholipids
Environment Sensitivity LowEmission spectrum shifts with lipid polarity
Fixation Compatibility YesYes
Table 2: Recommended Flow Cytometer Settings for BODIPY 493/503
ParameterSettingRationale
Excitation Laser 488 nmOptimal excitation for BODIPY 493/503.
Emission Filter 530/30 nm (FITC channel)Captures the peak fluorescence emission of the dye.
Forward Scatter (FSC) Logarithmic ScaleTo visualize cells of varying sizes.
Side Scatter (SSC) Logarithmic ScaleTo assess internal complexity/granularity.
Fluorescence Detector Logarithmic ScaleTo accommodate a wide range of fluorescence intensities.
Compensation May be required if co-staining with other fluorochromes (e.g., PE).To correct for spectral overlap.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Start with Cultured Cells harvest Harvest Cells (Suspension or Adherent) start->harvest wash1 Wash with PBS harvest->wash1 stain Incubate with BODIPY 493/503 (15-30 min, 37°C) wash1->stain wash2 Wash to Remove Excess Dye stain->wash2 acquire Acquire on Flow Cytometer (488 nm laser, FITC channel) wash2->acquire gate Gate on Single Cells (FSC vs SSC) acquire->gate analyze Analyze Green Fluorescence (Histogram) gate->analyze

Caption: Workflow for live-cell lipid analysis using BODIPY 493/503 and flow cytometry.

signaling_pathway stimulus External Stimulus (e.g., Oleic Acid, Drug) receptor Cellular Uptake / Receptor Activation stimulus->receptor synthesis Increased Synthesis of Neutral Lipids (TAGs, CEs) receptor->synthesis ld_formation Lipid Droplet (LD) Formation & Growth synthesis->ld_formation bodipy BODIPY 493/503 Staining ld_formation->bodipy detection Fluorescence Detection (Flow Cytometry) bodipy->detection

Caption: Logical relationship of lipid accumulation and detection by BODIPY 493/503.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak Signal - Insufficient dye concentration- Low lipid content in cells- Short incubation time- Titrate BODIPY 493/503 concentration.- Use a positive control (e.g., cells treated with oleic acid).- Increase incubation time.
High Background - Incomplete washing- Dye precipitation- Perform additional wash steps.- Ensure the staining solution is freshly prepared and well-mixed.
High CV in Data - Cell clumps- Inconsistent staining- Filter cell suspension before analysis.- Ensure thorough mixing during staining.
Cell Death - High dye concentration- Harsh cell handling- Reduce dye concentration.- Use gentle pipetting and centrifugation.

Conclusion

BODIPY 493/503 is a reliable and specific fluorescent dye for the quantitative analysis of intracellular neutral lipids by flow cytometry. Its bright fluorescence and compatibility with standard instrument settings make it a valuable tool for researchers in various fields. By following the detailed protocols and considering the troubleshooting advice provided, scientists can obtain robust and reproducible data on cellular lipid dynamics.

References

Application Notes and Protocols for Non-polar Lipid Staining in C. elegans with Solvent Green 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caenorhabditis elegans is a powerful model organism for studying lipid metabolism due to its genetic tractability and the conservation of key metabolic pathways with humans.[1][2][3][4][5] Visualizing and quantifying lipid stores is crucial for understanding the effects of genetic mutations, drug treatments, and environmental conditions on fat storage. While various lipophilic dyes, such as Oil Red O and Nile Red, are commonly used, this document provides detailed application notes and protocols for the use of Solvent Green 3, a lipophilic dye, for staining non-polar lipid droplets in C. elegans.

This compound is a synthetic anthraquinone dye known for its vibrant bluish-green color and high solubility in organic solvents and non-polar substances like oils and waxes.[6][7] These properties make it a promising candidate for a vital stain to visualize neutral lipid-rich structures such as lipid droplets in C. elegans. The following protocols are adapted from established methods for other lipophilic dyes and provide a starting point for researchers to optimize this compound staining for their specific experimental needs.

Quantitative Data Summary

As the application of this compound for staining C. elegans is an emerging technique, established quantitative data is limited. The following tables are provided as templates for researchers to systematically collect and organize their data during protocol optimization and experimentation.

Table 1: Optimization of this compound Staining Parameters

ParameterRange TestedOptimal ValueObservations
Solvent for Stock Solution DMSO, Ethanol, AcetoneNote any precipitation or toxicity.
Stock Solution Concentration 1 - 10 mg/mL
Working Concentration 1 - 50 µg/mLObserve signal intensity vs. background.
Incubation Time 30 min - 4 hoursNote any changes in localization or intensity.
Incubation Temperature Room Temperature, 20°C
Washing Buffer M9, PBSTEfficacy in reducing background fluorescence.
Number of Washes 1 - 5

Table 2: Quantification of Lipid Droplet Characteristics

Experimental ConditionMean Fluorescence Intensity (Arbitrary Units)Average Lipid Droplet Size (µm²)Number of Lipid Droplets per Worm
Wild-type (Control)
Gene(x) Mutant
Drug Treatment A
Drug Treatment B

Experimental Protocols

I. Preparation of Reagents
  • M9 Buffer:

    • 3 g KH₂PO₄

    • 6 g Na₂HPO₄

    • 5 g NaCl

    • 1 mL 1 M MgSO₄

    • H₂O to 1 L. Autoclave to sterilize.

  • PBST (Phosphate-Buffered Saline with Tween 20):

    • 137 mM NaCl

    • 2.7 mM KCl

    • 10 mM Na₂HPO₄

    • 1.8 mM KH₂PO₄

    • 0.1% Tween 20

    • Adjust pH to 7.4.

  • This compound Stock Solution:

    • Dissolve this compound powder in a suitable organic solvent (e.g., DMSO, acetone) to a final concentration of 1-10 mg/mL.[8][9][10] Store protected from light at -20°C. Note: The optimal solvent should be determined empirically to ensure dye solubility and minimize toxicity to the worms.

II. Staining Protocol for Live C. elegans

This protocol is adapted from vital dye staining methods.[11]

  • Worm Culture: Synchronize and culture C. elegans to the desired developmental stage on NGM plates seeded with E. coli OP50.

  • Harvesting: Wash worms from the NGM plates using M9 buffer into a 1.5 mL microcentrifuge tube.

  • Washing: Pellet the worms by centrifugation (e.g., 800 x g for 1 minute) and remove the supernatant. Wash the worm pellet 2-3 times with M9 buffer to remove bacteria.

  • Staining Solution Preparation: Dilute the this compound stock solution in M9 buffer to the desired working concentration (e.g., 1-10 µg/mL).

  • Incubation: Resuspend the washed worm pellet in the this compound staining solution. Incubate for 1-3 hours at room temperature on a tube rotator, protected from light.

  • Washing: Pellet the stained worms and wash 2-3 times with M9 buffer to remove excess dye and reduce background fluorescence.

  • Mounting: Resuspend the final worm pellet in a small volume of M9 buffer. Pipette a small drop onto a 2% agarose pad on a microscope slide. Add a coverslip.

  • Imaging: Immediately visualize the worms using a fluorescence microscope equipped with appropriate filters for green fluorescence (a broad blue excitation and green emission filter set is a good starting point).

III. Staining Protocol for Fixed C. elegans

This protocol is adapted from methods for other fixative lipid stains like Oil Red O.[5][12][13][14]

  • Worm Preparation: Harvest and wash worms as described in the live staining protocol.

  • Fixation: Resuspend the worm pellet in 40% isopropanol and incubate for 3 minutes at room temperature to fix and permeabilize the worms.[12][15]

  • Staining Solution Preparation: Dilute the this compound stock solution in 40% isopropanol to the desired working concentration.

  • Staining: Pellet the fixed worms and resuspend them in the this compound staining solution. Incubate for 2 hours at room temperature on a tube rotator, protected from light.[12]

  • Washing: Pellet the worms and wash with PBST to remove excess stain.[12]

  • Mounting and Imaging: Mount the worms on an agarose pad and image as described for live staining.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis culture 1. C. elegans Culture harvest 2. Harvest & Wash culture->harvest stain_live 3a. Live Staining harvest->stain_live stain_fixed 3b. Fix & Stain harvest->stain_fixed mount 4. Mount on Slide stain_live->mount stain_fixed->mount image 5. Fluorescence Microscopy mount->image quantify 6. Image Analysis & Quantification image->quantify

Caption: Workflow for this compound staining of C. elegans.

Key Signaling Pathway in C. elegans Lipid Metabolism

G cluster_input Dietary Input cluster_regulation Regulatory Factors cluster_synthesis Fatty Acid & Triglyceride Synthesis cluster_storage Lipid Storage bacteria Bacteria (E. coli) sbp1 sbp-1/SREBP-1c bacteria->sbp1 influences fat57 fat-5, fat-7 (Δ9-desaturases) sbp1->fat57 activates nhr49 nhr-49/HNF4α nhr49->fat57 activates dgat2 dgat-2 (diacylglycerol acyltransferase) fat57->dgat2 provides substrate for ld Lipid Droplets dgat2->ld synthesizes TAG for

Caption: Simplified lipid metabolism pathway in C. elegans.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Solvent Green 3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solvent Green 3. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and reduce background fluorescence when using this lipophilic dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an anthraquinone-based, lipophilic dye. It is a blue-black powder that is insoluble in water but soluble in organic solvents such as chloroform, benzene, xylene, and dimethylformamide (DMF).[1] Its lipophilic nature means it readily partitions into nonpolar environments, such as cell membranes. In industrial applications, it is used to color plastics, oils, waxes, and greases.[1][2] When used in biological applications, its properties necessitate careful protocol optimization to achieve specific staining with low background.

Q2: What are the common causes of high background fluorescence when using this compound?

High background fluorescence is a common issue with lipophilic dyes and can obscure the desired signal. The primary causes include:

  • Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and the formation of fluorescent aggregates.[3][4]

  • Dye Precipitation: Due to its low aqueous solubility, this compound can precipitate in aqueous buffers, leading to fluorescent artifacts that can be mistaken for specific staining.[3]

  • Insufficient Washing: Inadequate washing after staining can leave unbound dye molecules in the sample, contributing to a general increase in background fluorescence.[5]

  • Autofluorescence: Biological samples can have endogenous molecules that fluoresce, a phenomenon known as autofluorescence, which can interfere with the signal from this compound.[6][7]

  • Inappropriate Solvent for Stock Solution: Using a solvent for the stock solution that is not miscible with the staining buffer can cause the dye to precipitate upon dilution.

Q3: How can I prepare a stock solution of this compound for biological staining?

Given that this compound is insoluble in water, a stock solution should be prepared in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices for preparing stock solutions of lipophilic dyes. It is crucial to start with a high-concentration stock solution that can be diluted to the final working concentration in your staining buffer. For example, a 1-10 mM stock solution in DMSO is a typical starting point. When diluting the stock solution, it is important to vortex or mix vigorously to minimize precipitation.

Q4: Can I use this compound for live-cell imaging?

While many lipophilic dyes are used for live-cell imaging, the suitability of this compound for this application requires careful consideration of its potential cytotoxicity. Some organic solvents used to dissolve the dye, such as DMSO and DMF, can be toxic to cells at higher concentrations.[8][9][10] It is essential to perform a toxicity assay to determine the optimal, non-toxic concentration of this compound and the solvent for your specific cell type and experimental duration.

Troubleshooting Guides

High Background Fluorescence

High background can significantly reduce the signal-to-noise ratio of your images. The following table summarizes key experimental parameters that can be optimized to reduce background fluorescence.

ParameterProblemRecommended OptimizationExpected Outcome
Dye Concentration Excess dye leads to non-specific binding and aggregation.[3][11]Perform a concentration titration. Start with a low concentration (e.g., 100 nM) and test a range up to 5 µM.A clear reduction in background signal with minimal impact on specific staining.
Incubation Time Prolonged incubation can increase non-specific binding.Optimize incubation time. Test a range from 5 to 60 minutes.Reduced background with sufficient signal from the target structures.
Washing Steps Insufficient removal of unbound dye.[5]Increase the number and duration of washes. Use a physiologically relevant buffer like PBS. Perform 3-5 washes of 5-10 minutes each.A significant decrease in the overall background fluorescence of the sample.
Staining Buffer Dye precipitation in aqueous buffer.[3]Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) and compatible with your cells. Pre-warm the staining buffer to the incubation temperature.Minimized fluorescent aggregates and a more uniform staining pattern.
Sample Autofluorescence Endogenous fluorescence from cells or tissue.[6][7]Image an unstained control sample to assess the level of autofluorescence. If high, consider using a commercial autofluorescence quenching kit.Reduced background signal in unstained regions of the sample.
Experimental Workflow for Reducing Background Fluorescence

The following diagram illustrates a systematic approach to troubleshooting high background fluorescence when using a lipophilic dye like this compound.

TroubleshootingWorkflow Troubleshooting Workflow for High Background Fluorescence start High Background Observed check_autofluorescence Image Unstained Control start->check_autofluorescence autofluorescence_present High Autofluorescence? check_autofluorescence->autofluorescence_present quench_autofluorescence Apply Autofluorescence Quenching Protocol autofluorescence_present->quench_autofluorescence Yes optimize_concentration Optimize Dye Concentration (Titration) autofluorescence_present->optimize_concentration No quench_autofluorescence->optimize_concentration concentration_ok Background Reduced? optimize_concentration->concentration_ok optimize_washing Optimize Washing Steps (Increase Number/Duration) concentration_ok->optimize_washing No end_good Low Background Achieved concentration_ok->end_good Yes washing_ok Background Reduced? optimize_washing->washing_ok check_dye_prep Review Dye Preparation (Solvent, Dilution) washing_ok->check_dye_prep No washing_ok->end_good Yes prep_ok Problem Solved? check_dye_prep->prep_ok prep_ok->end_good Yes end_bad Consult Further Resources prep_ok->end_bad No

A step-by-step workflow for troubleshooting high background fluorescence.

Experimental Protocols

Note: The following protocol is a general guideline for staining cells with a lipophilic dye like this compound. It is essential to optimize the dye concentration, incubation time, and other parameters for your specific cell type and experimental setup.

General Protocol for Staining Adherent Cells
  • Cell Preparation:

    • Plate cells on coverslips or in imaging-compatible plates and culture until they reach the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentration (start with a range of 100 nM to 5 µM) in a serum-free medium or a buffered salt solution (e.g., PBS).

    • Important: Add the stock solution to the buffer while vortexing to minimize precipitation.

  • Staining:

    • Wash the cells twice with a warm buffered salt solution (e.g., PBS).

    • Add the staining solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells 3-5 times with the warm buffered salt solution.

    • Each wash should be 5-10 minutes with gentle agitation.

  • Fixation (Optional):

    • If required, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Note: Avoid using alcohol-based fixatives as they can disrupt cellular membranes and affect the staining pattern of lipophilic dyes.

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for this compound.

Logical Relationship of Staining Parameters

The following diagram illustrates the relationship between key staining parameters and their impact on the final image quality. Optimizing these parameters is crucial for achieving a high signal-to-noise ratio.

StainingParameters Key Parameters for Optimal Staining dye_concentration Dye Concentration signal_intensity Signal Intensity dye_concentration->signal_intensity Increases background Background Fluorescence dye_concentration->background Increases (non-specific binding, aggregation) incubation_time Incubation Time incubation_time->signal_intensity Increases incubation_time->background Increases (non-specific binding) washing Washing washing->background Decreases (removes unbound dye) signal_to_noise Signal-to-Noise Ratio signal_intensity->signal_to_noise background->signal_to_noise

Relationship between key staining parameters and image quality.

References

Technical Support Center: Optimizing Solvent Green 3 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Solvent Green 3 incubation time for lipid droplet analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal staining results for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for lipid droplet staining?

This compound, also known as C.I. 61565, is a non-toxic, anthraquinone-derived dye.[1] It is a lipophilic, or fat-soluble, dye used to stain lipids, oils, and waxes.[2] Its ability to dissolve in and bind to lipids makes it suitable for visualizing lipid droplets within cells.[2] It appears as a dark green-black powder and is insoluble in water but soluble in organic solvents like alcohols and hydrocarbons.[1][3]

Q2: What is the recommended starting incubation time for this compound?

While specific protocols can vary based on cell type and experimental conditions, a common starting point for incubation is between 10 to 30 minutes at room temperature or 37°C.[4][5] Optimization is often necessary to achieve the best signal-to-noise ratio.

Q3: What factors can influence the optimal incubation time?

Several factors can affect the ideal incubation time, including:

  • Cell Type: Different cell lines and primary cells have varying membrane permeability and lipid droplet content, which can affect dye uptake.

  • Dye Concentration: Higher concentrations may require shorter incubation times, but can also lead to higher background fluorescence.

  • Temperature: Incubation at 37°C may facilitate faster dye uptake compared to room temperature.

  • Cell Health and Density: Unhealthy or overly confluent cells can exhibit altered lipid metabolism and staining patterns.

Q4: Can I use this compound for both live and fixed cells?

Yes, lipophilic dyes like this compound are generally suitable for staining both live and fixed cells. For fixed-cell staining, it is recommended to use a mild fixation method, such as 2-4% paraformaldehyde for 10-15 minutes, to preserve the structure of the lipid droplets.[5][]

Troubleshooting Guide

This section addresses common issues encountered during lipid droplet staining with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal 1. Incubation time is too short: The dye has not had sufficient time to penetrate the cells and accumulate in lipid droplets. 2. Dye concentration is too low: Insufficient dye molecules are available to produce a strong signal.[7][8] 3. Improper sample preparation: Cells may have been washed excessively, leading to signal loss.[8]1. Increase incubation time: Try extending the incubation period in increments (e.g., 15, 30, 45, 60 minutes) to find the optimal time. 2. Increase dye concentration: Perform a titration to find the optimal concentration that yields a strong signal without high background.[7] 3. Optimize washing steps: Use a gentle buffer like PBS and avoid excessive washing.[]
High Background Fluorescence 1. Incubation time is too long: The dye begins to accumulate non-specifically in other cellular membranes and compartments.[9] 2. Dye concentration is too high: Excess dye can bind non-specifically, increasing background noise.[][7] 3. Insufficient washing: Unbound dye remains in the sample, contributing to background fluorescence.[]1. Decrease incubation time: Reduce the incubation period to minimize non-specific binding. 2. Decrease dye concentration: Titrate the dye to a lower concentration.[][7] 3. Improve washing: Increase the number and duration of post-staining wash steps to effectively remove unbound dye.[]
Uneven or Patchy Staining 1. Dye aggregation: The dye may not be fully dissolved in the staining buffer, leading to precipitate.[] 2. Uneven cell density or health: Variations in cell morphology or viability across the sample can result in inconsistent staining. 3. Inadequate permeabilization (for fixed cells): If co-staining with other antibodies, the permeabilization step may be insufficient.[8]1. Prepare fresh dye solution: Ensure the dye is fully dissolved. Vortex or mix thoroughly before adding to the sample.[] 2. Ensure a healthy, homogenous cell monolayer: Plate cells to achieve an even confluence and ensure they are healthy before staining. 3. Optimize permeabilization: If required, ensure the permeabilization protocol is suitable for your cell type and antibodies.[8]
Photobleaching (Signal Fades Quickly) 1. High excitation light intensity: Excessive laser power or light exposure can quickly destroy the fluorophore.[] 2. Limited photostability of the dye: Some dyes are inherently more prone to photobleaching.[10]1. Reduce light exposure: Minimize the time the sample is exposed to excitation light and reduce the light source intensity. 2. Use an anti-fade mounting medium: For fixed cells, use a mounting medium containing an anti-fade reagent.[11]

Experimental Protocols

General Staining Protocol for Lipid Droplets

This protocol provides a general framework for staining lipid droplets in cultured cells.

  • Cell Preparation:

    • Culture cells on coverslips or in imaging-compatible plates to an appropriate confluency (typically 50-70%).

    • (Optional) Induce lipid droplet formation by treating cells with oleic acid (e.g., 100-400 µM) for 24 hours.[12]

  • Fixation (for Fixed-Cell Staining):

    • Gently wash cells twice with Phosphate-Buffered Saline (PBS).

    • Add 4% paraformaldehyde in PBS and incubate for 10-15 minutes at room temperature.[5]

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the this compound staining solution at the desired concentration in PBS or other suitable buffer.

    • Remove the buffer from the cells and add the staining solution.

    • Incubate for 10-30 minutes at room temperature or 37°C, protected from light.[4][5][11]

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with PBS to remove unbound dye.[11]

  • Imaging:

    • For live-cell imaging, add fresh buffer or media.

    • For fixed-cell imaging, mount the coverslip onto a microscope slide using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with suitable filter sets for green fluorescence.

Protocol for Optimizing Incubation Time

This experiment helps determine the ideal this compound incubation time for your specific cell type and conditions.

  • Preparation: Seed cells in multiple wells or on multiple coverslips to allow for different incubation times.

  • Staining: Prepare a single batch of this compound staining solution to ensure consistency.

  • Time Course:

    • Add the staining solution to all samples.

    • Incubate the samples for varying lengths of time (e.g., 5, 10, 20, 30, 45, and 60 minutes).

    • Ensure all other conditions (temperature, dye concentration) remain constant.

  • Washing and Mounting: At the end of each incubation period, immediately wash the corresponding sample as described in the general protocol and prepare it for imaging.

  • Image Acquisition:

    • Image all samples using the exact same microscope settings (e.g., excitation intensity, exposure time, gain).

    • Capture images from several representative fields of view for each time point.

  • Analysis:

    • Qualitatively assess the images for the brightness of lipid droplets versus the background fluorescence.

    • Quantitatively measure the fluorescence intensity of the lipid droplets and a background region in each image. Calculate the signal-to-noise ratio for each time point.

    • The optimal incubation time is the one that provides the highest signal-to-noise ratio.

Visual Guides

Experimental Workflow for Staining Optimization

G cluster_prep Preparation cluster_stain Staining Time Course cluster_process Processing cluster_analysis Analysis prep1 Seed cells in multiple wells prep2 Prepare staining solution prep1->prep2 stain1 Incubate Well 1 (5 min) prep2->stain1 wash Wash all wells to remove dye stain1->wash stain2 Incubate Well 2 (15 min) stain2->wash stain3 Incubate Well 3 (30 min) stain3->wash stain4 Incubate Well N (X min) stain4->wash mount Mount samples for imaging wash->mount image Acquire images with identical settings mount->image analyze Calculate Signal-to-Noise Ratio for each time point image->analyze determine Determine Optimal Incubation Time analyze->determine

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting Logic Diagram

G start Staining Issue? weak_signal Weak or No Signal start->weak_signal Low Intensity? high_bg High Background start->high_bg Poor Contrast? sol_weak_time Increase Incubation Time weak_signal->sol_weak_time Cause: Time too short? sol_weak_conc Increase Dye Concentration weak_signal->sol_weak_conc Cause: Conc. too low? sol_bg_time Decrease Incubation Time high_bg->sol_bg_time Cause: Time too long? sol_bg_conc Decrease Dye Concentration high_bg->sol_bg_conc Cause: Conc. too high? sol_bg_wash Improve Washing Steps high_bg->sol_bg_wash Cause: Insufficient washing?

Caption: Decision tree for troubleshooting common staining issues.

References

Technical Support Center: Troubleshooting Solvent Green 3 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering high cytotoxicity with Solvent Green 3 in their cell line experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after using this compound. Is this expected?

A1: Yes, observing cytotoxicity with this compound is not entirely unexpected. While primarily used as an industrial dye for plastics, oils, and waxes, it is known to exhibit moderate to high toxicity upon inhalation, ingestion, or prolonged dermal contact. In laboratory settings, its application in cell-based assays should be approached with caution due to its potential to induce cell stress and death.

Q2: What are the potential causes of the high cytotoxicity we are observing?

A2: Several factors could be contributing to the high level of cell death in your experiments:

  • Inherent Toxicity of this compound: this compound is a synthetic organic compound and is not designed for biological applications. Its chemical structure can be inherently disruptive to cellular processes.

  • Poor Aqueous Solubility: this compound is insoluble in water and soluble in organic solvents.[1] If not properly dissolved and diluted, precipitates can form in your culture medium. These aggregates can cause physical stress to cells and lead to inconsistent, high local concentrations, resulting in acute toxicity.

  • Solvent Toxicity: The organic solvent used to dissolve this compound, such as DMSO or ethanol, can itself be cytotoxic at certain concentrations.[2][3] It is crucial to use the lowest effective concentration of the solvent and to include a solvent-only control in your experiments.

  • High Dye Concentration: Using an excessively high concentration of this compound will likely lead to significant cytotoxicity. It is essential to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and application.

  • Extended Incubation Time: Prolonged exposure to this compound can increase its cytotoxic effects. Minimizing the incubation time to the shortest duration necessary for your experimental endpoint is recommended.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[2] Your specific cell line may be particularly susceptible to the toxic effects of this compound.

Q3: How can we troubleshoot and reduce the cytotoxicity of this compound in our experiments?

A3: Here is a step-by-step troubleshooting guide to help mitigate the cytotoxic effects of this compound:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is typically below 0.5% to avoid solvent-induced toxicity.[4] Always include a vehicle control (medium with the same concentration of solvent) in your experimental setup.

  • Determine the Optimal Dye Concentration: Perform a concentration titration experiment to find the lowest concentration of this compound that provides a sufficient signal for your assay while minimizing cytotoxicity.

  • Ensure Complete Solubilization: Vigorously vortex or sonicate the this compound stock solution to ensure it is fully dissolved before diluting it into your culture medium.[5] Visually inspect for any precipitates.

  • Minimize Incubation Time: Reduce the exposure time of the cells to this compound. Determine the minimum time required to achieve the desired staining or effect.

  • Use a Positive Control for Cytotoxicity: Include a known cytotoxic agent in your experiments to validate your assay's ability to detect cell death.

  • Assess Cell Health: Regularly monitor the morphology of your cells under a microscope. Signs of stress, such as blebbing, rounding, or detachment, can indicate a cytotoxic response.[6]

  • Consider Alternative Dyes: If cytotoxicity remains an issue, consider using a fluorescent dye specifically designed for live-cell imaging with low toxicity.

Data Presentation

Table 1: Summary of Known Toxicity Data for this compound

ParameterSpeciesRoute of AdministrationValueReference
LD50RatOral>3 g/kg to >15 g/kg
LD50RabbitOral>10 g/kg
Skin IrritationRabbitDermalNo irritation on intact or abraded skin
Eye IrritationRabbitOcular"Minimal" erythema
MutagenicitySalmonella typhimuriumIn vitroConflicting reports (both positive and negative)

Table 2: Comparison of this compound with Alternative Green Fluorescent Dyes

DyePrimary ApplicationWater SolubilityKnown CytotoxicitySuitability for Live-Cell Imaging
This compound Industrial DyeInsolubleModerate to HighNot Recommended
Calcein AM Live Cell StainingPoor (stock in DMSO)LowExcellent
SYTO Green Nucleic Acid StainingSolubleLow to ModerateGood (with optimization)
CellBrite™ Green Cytoplasmic Membrane StainingPoor (stock in DMSO)LowExcellent
SYBR Green I DNA StainingSolubleModerateNot ideal for live cells (can inhibit DNA synthesis)
EvaGreen Dye qPCRSolubleVery LowExcellent (in specific applications)

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][7]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (and appropriate controls) for the desired incubation period.

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.[8][9][10]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[11]

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Mandatory Visualizations

experimental_workflow Troubleshooting High Cytotoxicity Workflow start High Cytotoxicity Observed with this compound q1 Is Solvent (e.g., DMSO) Concentration <0.5%? start->q1 sol_1 Reduce Solvent Concentration and Include Vehicle Control q1->sol_1 No q2 Have You Performed a Dose-Response Curve? q1->q2 Yes a1_yes Yes a1_no No sol_1->q1 sol_2 Perform Concentration Titration to Find Optimal Dose q2->sol_2 No q3 Is the Incubation Time Minimized? q2->q3 Yes a2_yes Yes a2_no No sol_2->q2 sol_3 Reduce Incubation Time to Minimum Necessary q3->sol_3 No q4 Is the Dye Fully Dissolved? q3->q4 Yes a3_yes Yes a3_no No sol_3->q3 sol_4 Ensure Complete Solubilization (Vortex/Sonicate) q4->sol_4 No end Consider Alternative Low-Toxicity Green Dyes q4->end Yes a4_yes Yes a4_no No sol_4->q4

Caption: Troubleshooting workflow for addressing high cytotoxicity.

signaling_pathway Potential Cytotoxicity Pathway of a Lipophilic Compound compound Lipophilic Compound (e.g., this compound) membrane Cell Membrane Disruption compound->membrane mitochondria Mitochondrial Stress compound->mitochondria necrosis Necrosis membrane->necrosis ros Increased Reactive Oxygen Species (ROS) mitochondria->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A generalized signaling pathway for chemical-induced cytotoxicity.

References

Non-specific binding of Solvent Green 3 and how to block it

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the non-specific binding of Solvent Green 3, a lipophilic anthraquinone dye used in various industrial and biological applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (C.I. 61565) is an oil-soluble, blue-green anthraquinone dye.[2] Due to its high solubility in organic solvents and hydrocarbon-based materials, it is widely used for coloring plastics, industrial oils, waxes, greases, and inks.[1][2][3] In laboratory settings, it finds use in some histology and diagnostic assays for staining lipid-rich structures.[3]

Q2: What causes the non-specific binding of this compound?

The primary cause of non-specific binding is the dye's lipophilic (fat-loving) and hydrophobic (water-repelling) nature.[3][4] This property causes it to readily associate with and dissolve in lipids.[3] In biological samples, this leads to accumulation in unintended lipid-rich areas, such as cell membranes, adipose tissues, and myelin, resulting in high background fluorescence or staining. These interactions are primarily governed by hydrophobic forces.[4]

Q3: What are the consequences of high non-specific binding in my experiments?

High non-specific binding can severely compromise experimental results by causing:

  • High Background Signal: This obscures the specific signal from the target of interest, leading to a low signal-to-noise ratio.[5][6]

  • False Positives: The dye may appear in locations where the target molecule is absent, leading to incorrect interpretations.

  • Inaccurate Quantification: It becomes difficult to accurately measure the intensity of the specific signal.[6]

  • Poor Image Quality: Images may appear noisy, patchy, or lack clear definition between structures.[6]

Q4: What are the general strategies to reduce non-specific binding?

Key strategies focus on preventing the hydrophobic interactions that cause the dye to stick to unintended sites. Common approaches include:

  • Blocking: Pre-treating the sample with a blocking agent to saturate non-specific binding sites.[4][5]

  • Optimizing Dye Concentration: Using the lowest effective concentration of the dye to minimize excess molecules available for non-specific binding.[7][8]

  • Improving Wash Steps: Increasing the duration and number of washes to remove unbound dye molecules.[5][7]

  • Using Detergents: Adding non-ionic detergents to buffers can help reduce hydrophobic interactions.[4]

Troubleshooting Guide: High Background Staining

If you are experiencing high background or non-specific staining with this compound, follow this troubleshooting workflow.

Troubleshooting_Workflow start Start: High Background Observed check_controls Review Controls (e.g., unstained sample) start->check_controls is_autofluorescence Is background from autofluorescence? check_controls->is_autofluorescence optimize_dye Optimize Dye Concentration (Perform Titration) is_autofluorescence->optimize_dye No (Dye-related) result_not_ok Problem Persists is_autofluorescence->result_not_ok Yes (See Note*) improve_blocking Implement or Enhance Blocking Step optimize_dye->improve_blocking enhance_washing Increase Wash Steps (Number & Duration) improve_blocking->enhance_washing add_detergent Add Detergent to Buffers (e.g., Tween 20) enhance_washing->add_detergent result_ok Background Reduced add_detergent->result_ok

Caption: Troubleshooting workflow for addressing high background staining.

*Note: If autofluorescence is the issue, consider quenching agents like Sudan Black B or using spectral unmixing during image acquisition.[7][9]

Blocking Strategies and Experimental Protocols

Blocking is a critical step to prevent non-specific interactions by saturating surfaces with inert molecules before the primary reagent is added.[4][10]

Blocking_Mechanism cluster_0 Without Blocking cluster_1 With Blocking Unblocked_Sample Sample Surface with Non-Specific Sites Nonspecific_Binding High Background Unblocked_Sample->Nonspecific_Binding SG3_1 This compound SG3_1->Unblocked_Sample Binds non-specifically Blocked_Sample Blocked Sample Surface Specific_Binding Specific Signal Blocked_Sample->Specific_Binding Blocker Blocking Agent (e.g., BSA) Blocker->Blocked_Sample Saturates non-specific sites SG3_2 This compound SG3_2->Blocked_Sample Cannot bind non-specifically

Caption: Mechanism of blocking to reduce non-specific binding.

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent is critical and depends on the experimental system.

Blocking AgentMechanism of ActionTypical ConcentrationProsCons
Bovine Serum Albumin (BSA) A purified protein that provides a consistent coating to block non-specific hydrophobic sites.[4][5]3-5% in PBS or TBS[5]Highly purified, consistent performance.[5]Can be a source of cross-reactivity if using anti-bovine secondary antibodies.[8]
Normal Serum Contains a mixture of proteins that effectively block non-specific sites.[4]5-10% in PBS or TBSVery effective.[4] Use serum from the host species of the secondary antibody to prevent cross-reactivity.[11]Less pure than BSA; potential for lot-to-lot variability.
Non-Fat Dry Milk A cost-effective protein-based blocker.[4][5]3-5% in PBS or TBSInexpensive and widely available.[5]Contains phosphoproteins and biotin, which can interfere with certain detection systems.[5] Not recommended for all applications.
Non-ionic Detergents (e.g., Tween 20) Reduce non-specific hydrophobic interactions without permanently occupying sites.[4]0.05-0.3% in wash buffers and antibody diluents.[4]Reduces surface tension and hydrophobic binding.Can sometimes strip weakly bound reagents from the sample if used at high concentrations.[12]
Experimental Protocol: General Blocking for Cellular Staining

This protocol provides a general framework for reducing non-specific binding of this compound in fixed cell or tissue preparations.

  • Sample Preparation: Prepare, fix, and permeabilize cells or tissue sections according to your standard protocol.

  • Prepare Blocking Buffer: Prepare a fresh blocking buffer. A common starting point is 5% BSA in Phosphate-Buffered Saline (PBS). For extra efficacy, 0.1% Tween 20 can be added.

  • Washing: After permeabilization, wash the samples three times for 5 minutes each with PBS to remove residual fixatives and detergents.[11]

  • Blocking Incubation:

    • Remove the wash buffer.

    • Add a sufficient volume of blocking buffer to completely cover the sample.

    • Incubate for 1-2 hours at room temperature in a humidified chamber to prevent drying.[5][13]

  • Staining:

    • Gently aspirate the blocking buffer. Do not wash after this step.

    • Immediately add the this compound staining solution, diluted in a buffer that preferably contains a lower concentration of a protein blocker (e.g., 1% BSA) to maintain the blocking effect and stabilize the dye.

    • Incubate for the desired time, protected from light.

  • Post-Staining Washes:

    • Remove the staining solution.

    • Wash the sample extensively to remove unbound dye. Perform at least three washes of 5-10 minutes each with PBS containing 0.1% Tween 20.[11] Increasing the number and duration of washes is a key step to reduce background.[7]

  • Mounting and Imaging: Proceed with your standard mounting and imaging protocol.

Disclaimer: This guide provides general advice. Researchers should always optimize protocols for their specific experimental conditions and cell or tissue types. Including proper controls, such as samples stained without the primary target or unstained samples, is essential for correctly interpreting results.[6]

References

Why is my Solvent Green 3 precipitating in aqueous solution?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solvent Green 3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to help you overcome common challenges, particularly its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound is a hydrophobic, non-ionic dye, which means it is inherently insoluble in water.[1] Precipitation is the expected behavior when it is introduced into a primarily aqueous environment without the proper solubilizing agents. Its primary applications are in non-aqueous systems like coloring plastics, oils, and waxes.[1][2]

Q2: How can I prevent this compound from precipitating in my aqueous buffer?

A2: To create a stable solution of this compound in an aqueous medium, you need to first dissolve it in a small amount of a water-miscible organic solvent (a co-solvent) before adding it to your buffer. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose. The final concentration of the organic solvent in your aqueous solution should be kept as low as possible to avoid affecting your experimental system.

Q3: Are there alternatives to using a co-solvent?

A3: Yes, surfactants can be used to encapsulate the hydrophobic this compound molecules in micelles, which are stable in aqueous solutions. The concentration of the surfactant must be above its critical micelle concentration (CMC) to be effective. Non-ionic surfactants are often a good starting point.

Q4: What is the recommended solvent for making a stock solution of this compound?

A4: High-purity, anhydrous DMSO is highly recommended for preparing a concentrated stock solution. Other organic solvents such as chloroform, benzene, xylene, and N,N-dimethylformamide (DMF) can also be used.[1]

Q5: What are the excitation and emission wavelengths for this compound?

A5: The absorption maximum (λmax) of this compound is in the range of 607-644 nm. For fluorescence microscopy, excitation is typically performed with a laser line in this range, and emission can be collected in the far-red region of the spectrum. It is always recommended to determine the optimal excitation and emission settings for your specific instrument and experimental conditions.

Troubleshooting Guide: Precipitation of this compound

This guide will help you diagnose and resolve issues with this compound precipitating during your experiments.

Problem Possible Cause Solution
Precipitation upon addition to aqueous buffer Direct addition of solid this compound to the buffer.Always prepare a concentrated stock solution in a water-miscible organic solvent like DMSO first.
Insufficient mixing when adding the stock solution to the buffer.Add the stock solution dropwise to the vigorously vortexing or stirring buffer to ensure rapid dispersion.
The final concentration of this compound is too high.Lower the final working concentration of the dye in your aqueous solution.
Precipitation after a short period of time The concentration of the co-solvent (e.g., DMSO) is too low to maintain solubility.Increase the final concentration of the co-solvent slightly. However, be mindful of its potential effects on your biological system.
Changes in temperature or pH of the solution.Ensure your buffer is at the correct pH and maintain a stable temperature. Some compounds are less soluble at lower temperatures.
Cloudy or hazy appearance of the solution Formation of very fine precipitates or aggregates.Try sonicating the solution for a few minutes to break up aggregates. If the cloudiness persists, consider using a surfactant in addition to a co-solvent.

Troubleshooting Workflow

G start Precipitation Observed check_stock Was a stock solution in an organic solvent used? start->check_stock prep_stock Prepare a 1-10 mM stock solution in anhydrous DMSO. check_stock->prep_stock No check_addition How was the stock solution added to the aqueous buffer? check_stock->check_addition Yes prep_stock->check_addition slow_addition Add stock solution dropwise to a vortexing/stirring buffer. check_addition->slow_addition Added too quickly check_concentration Is the final concentration of this compound appropriate? check_addition->check_concentration Added slowly slow_addition->check_concentration lower_concentration Lower the final working concentration. check_concentration->lower_concentration Too high check_co_solvent Is the final co-solvent concentration sufficient? check_concentration->check_co_solvent Concentration is low success Stable Solution Achieved lower_concentration->success increase_co_solvent Slightly increase the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO). check_co_solvent->increase_co_solvent Too low consider_surfactant Consider adding a non-ionic surfactant (e.g., Polysorbate 20) to the buffer. check_co_solvent->consider_surfactant Sufficient, but still precipitates increase_co_solvent->success consider_surfactant->success

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent used. Below is a summary of its solubility in various solvents.

Solvent Solubility Notes
WaterInsolubleExtremely low solubility in aqueous solutions.
ChloroformSolubleA good solvent for initial dissolution.
BenzeneSolubleA good solvent for initial dissolution.
XyleneSolubleA good solvent for initial dissolution.
N,N-Dimethylformamide (DMF)SolubleA good solvent for initial dissolution.
Dimethyl Sulfoxide (DMSO)SolubleA highly recommended water-miscible co-solvent for preparing stock solutions for use in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 418.49 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.18 mg of this compound and place it in a microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the solid.

  • If the solid is not fully dissolved, sonicate the tube for 5-10 minutes.

  • Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Staining of Lipid Droplets in Cultured Cells

This protocol provides a general procedure for staining lipid droplets in cultured mammalian cells using this compound. This protocol is adapted from general lipid staining procedures and may require optimization for your specific cell type and experimental conditions.

Materials:

  • Cultured mammalian cells on coverslips or in an imaging-compatible plate

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Experimental Workflow for Lipid Droplet Staining

G start Start: Cultured Cells wash1 Wash with PBS start->wash1 fix Fix with 4% Paraformaldehyde wash1->fix wash2 Wash with PBS fix->wash2 prepare_stain Prepare Staining Solution (1-10 µM this compound in PBS) wash2->prepare_stain stain Incubate with Staining Solution prepare_stain->stain wash3 Wash with PBS stain->wash3 mount Mount Coverslip wash3->mount image Image with Fluorescence Microscope mount->image

Caption: Experimental workflow for staining lipid droplets.

Procedure:

  • Wash the cultured cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the staining solution by diluting the 10 mM this compound stock solution in PBS to a final concentration of 1-10 µM. To do this, add the stock solution dropwise to the PBS while vortexing to prevent precipitation.

  • Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with excitation in the 600-640 nm range and emission collection in the far-red channel.

Note: For live-cell imaging, the fixation step can be omitted. However, the staining and washing steps should be performed in a cell culture medium or a suitable imaging buffer. Optimization of the staining concentration and incubation time may be necessary for live-cell experiments to minimize potential toxicity.

References

Technical Support Center: The Effect of pH on Solvent Green 3 Staining Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the impact of pH on Solvent Green 3 staining efficiency for non-polar lipids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

This compound is a non-polar, water-insoluble dye belonging to the anthraquinone class.[1] In research, it is primarily used for staining non-polar substances, such as neutral lipids, fats, and oils within cells and tissues. Its lipophilic nature allows it to readily partition into and accumulate in lipid-rich structures like lipid droplets.

Q2: How does pH generally affect fluorescent staining?

The pH of the staining solution can significantly influence the fluorescence of a dye. Changes in pH can alter the ionization state of a fluorophore, potentially affecting its excitation and emission spectra, quantum yield, and photostability. For some dyes, moving from an optimal pH range can lead to a dramatic decrease in fluorescence intensity.

Q3: Does the pH of the staining buffer impact this compound staining efficiency?

Q4: What is the proposed mechanism of this compound staining?

This compound is a lysochrome, a type of dye that stains by dissolving in the substance being stained. In the context of cellular imaging, it is believed to passively diffuse across the cell membrane and accumulate in hydrophobic environments, such as the neutral lipid core of lipid droplets, due to favorable partitioning.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining, with a focus on the potential role of pH.

Q1: I am observing very weak or no green fluorescence in my lipid droplets. What could be the cause?

  • Suboptimal pH of Staining Buffer: The pH of your staining buffer may be outside the optimal range for this compound fluorescence or its ability to effectively partition into lipid droplets. It is recommended to test a range of pH values (e.g., from 6.0 to 8.0) to determine the optimal condition for your specific cell or tissue type.

  • Incorrect Solvent for Stock Solution: this compound is insoluble in water but soluble in organic solvents like DMSO or ethanol.[1] Ensure your stock solution is prepared in an appropriate solvent before diluting it into your aqueous staining buffer.

  • Low Dye Concentration: The final concentration of this compound in your staining solution may be too low. You may need to optimize the concentration, but be mindful that excessively high concentrations can lead to dye aggregation and non-specific staining.

  • Insufficient Incubation Time: The staining time may not be sufficient for the dye to accumulate in the lipid droplets. Try increasing the incubation period.

  • Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching. Minimize exposure of your stained samples to the excitation light source.

Q2: My background fluorescence is very high, obscuring the signal from the lipid droplets. How can I reduce it?

  • pH-Induced Non-Specific Binding: An inappropriate pH might promote non-specific binding of the dye to other cellular components. Experimenting with different buffer pH values can help minimize this.

  • Excessive Dye Concentration: High concentrations of this compound can lead to high background. Try reducing the final staining concentration.

  • Inadequate Washing Steps: Ensure you are performing sufficient washing steps after staining to remove unbound dye. The pH of the wash buffer should ideally be similar to the optimal staining pH.

  • Dye Precipitation: If the dye precipitates out of the staining solution, it can lead to fluorescent artifacts. Ensure the final concentration of the organic solvent from your stock solution is not too high in the aqueous staining buffer, and consider filtering the staining solution before use.

Q3: The staining appears uneven or patchy across my sample. What could be the problem?

  • Uneven pH Distribution: In tissue sections, inadequate buffer penetration could lead to localized pH variations, affecting staining consistency. Ensure complete immersion and gentle agitation during staining.

  • Poor Dye Penetration: For tissues, the dye may not be penetrating evenly. Consider increasing the incubation time or using a permeabilization agent if compatible with your experimental goals.

  • Cell Health: In live-cell imaging, unhealthy or dying cells may exhibit altered membrane permeability and internal pH, leading to inconsistent staining. Ensure your cells are healthy before and during the staining procedure.

Quantitative Data on Staining Efficiency

Due to a lack of specific experimental data in the public domain on the effect of pH on this compound staining, the following table presents hypothetical data to illustrate how such information could be presented. Researchers are encouraged to perform their own optimization experiments.

Buffer pHMean Fluorescence Intensity (Arbitrary Units)Signal-to-Noise RatioNotes
5.0150 ± 202.5Low fluorescence, potential for dye precipitation.
6.0450 ± 458.2Moderate fluorescence with some background.
7.0850 ± 7015.5Strong and specific lipid droplet staining.
7.4920 ± 8518.1Optimal staining observed.
8.0700 ± 6012.8Slightly reduced intensity compared to pH 7.4.
9.0300 ± 354.7Significantly reduced fluorescence and increased background.

Caption: Illustrative data demonstrating the potential impact of staining buffer pH on the mean fluorescence intensity and signal-to-noise ratio of this compound-stained lipid droplets.

Experimental Protocols

Protocol for Optimizing Staining pH of this compound in Cultured Adherent Cells

This protocol provides a framework for determining the optimal pH for this compound staining in your specific cell line.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • A series of buffers with different pH values (e.g., MES for pH 6.0, PIPES for pH 7.0, HEPES for pH 7.4, TAPS for pH 8.0)

  • Cultured adherent cells with lipid droplets (e.g., adipocytes, or cells treated with oleic acid to induce lipid droplet formation)

  • Formaldehyde for cell fixation (optional)

  • Fluorescence microscope with appropriate filter sets for this compound (Excitation ~400-450 nm, Emission ~500-550 nm, though these may need optimization)

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO. Store protected from light at -20°C.

  • Culture your cells of interest on a multi-well imaging plate or chamber slides. If necessary, treat the cells to induce lipid droplet formation.

  • (Optional) Fix the cells: If working with fixed cells, wash the cells with PBS and then fix with 4% formaldehyde in PBS for 15-20 minutes at room temperature. Wash again with PBS.

  • Prepare staining solutions at different pH values. For each pH to be tested, dilute the this compound stock solution to a final concentration of 1 µg/mL in the corresponding buffer. For example, for a final volume of 1 mL, add 1 µL of the 1 mg/mL stock solution to 999 µL of each buffer (pH 6.0, 7.0, 7.4, 8.0, etc.).

  • Stain the cells. Remove the culture medium (or PBS for fixed cells) and add the staining solutions of different pH to separate wells.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells. Remove the staining solution and wash the cells 2-3 times with the corresponding pH buffer to remove unbound dye.

  • Image the cells. Add fresh buffer of the corresponding pH to each well and image the cells using a fluorescence microscope. Use consistent imaging settings (exposure time, gain, etc.) for all samples.

  • Analyze the results. Quantify the mean fluorescence intensity of the lipid droplets and the background fluorescence for each pH condition using image analysis software. Calculate the signal-to-noise ratio to determine the optimal pH.

Visualizations

cluster_0 Low pH (Acidic) cluster_1 Optimal pH (Neutral) cluster_2 High pH (Alkaline) Low_pH This compound (Potentially Protonated) Low_Efficiency Reduced Partitioning into Lipid Droplets Lower Fluorescence Low_pH->Low_Efficiency Poor Staining Optimal_pH This compound (Neutral State) High_Efficiency Efficient Partitioning into Lipid Droplets Highest Fluorescence Optimal_pH->High_Efficiency Optimal Staining High_pH This compound (Potentially Deprotonated) Reduced_Efficiency Reduced Partitioning/Aggregation Lower Fluorescence High_pH->Reduced_Efficiency Poor Staining

Caption: Hypothetical effect of pH on this compound's state and staining efficiency.

G start Start: Prepare Cells with Lipid Droplets prepare_buffers Prepare Staining Buffers (e.g., pH 6.0, 7.0, 7.4, 8.0) start->prepare_buffers prepare_stain Prepare this compound Staining Solution in Each Buffer prepare_buffers->prepare_stain stain_cells Stain Cells in Parallel with Different pH Solutions prepare_stain->stain_cells wash_cells Wash Cells with Corresponding Buffers stain_cells->wash_cells image_cells Acquire Fluorescence Images (Consistent Settings) wash_cells->image_cells analyze_data Quantify Fluorescence Intensity and Signal-to-Noise Ratio image_cells->analyze_data determine_optimal Determine Optimal pH analyze_data->determine_optimal

Caption: Experimental workflow for optimizing the pH of this compound staining.

start Problem: Poor Staining weak_signal Weak or No Signal? start->weak_signal high_background High Background? weak_signal->high_background No check_pH_weak Optimize Buffer pH (Test range 6.0-8.0) weak_signal->check_pH_weak Yes uneven_staining Uneven Staining? high_background->uneven_staining No check_pH_high Optimize Buffer pH high_background->check_pH_high Yes check_pH_uneven Ensure Uniform Buffer pH uneven_staining->check_pH_uneven Yes end Staining Optimized uneven_staining->end No increase_conc Increase Dye Concentration check_pH_weak->increase_conc increase_time Increase Incubation Time increase_conc->increase_time increase_time->end decrease_conc Decrease Dye Concentration check_pH_high->decrease_conc improve_wash Improve Washing Steps decrease_conc->improve_wash improve_wash->end check_penetration Improve Dye Penetration check_pH_uneven->check_penetration check_cell_health Verify Cell Health check_penetration->check_cell_health check_cell_health->end

Caption: Troubleshooting decision tree for this compound staining issues.

References

Navigating the Spectrum: A Technical Guide to Solvent Green 3 Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Solvent Green 3 in their microscopy workflows, achieving optimal imaging results hinges on the correct selection of optical filters and a robust experimental protocol. This technical support center provides a comprehensive guide to choosing the right filter set, detailed experimental methodologies, and troubleshooting common issues to ensure high-quality, reproducible data.

Choosing the Right Filter Set for this compound

This compound is an anthraquinone-based dye characterized by its excitation in the red region of the visible spectrum. Proper filter selection is paramount to maximizing signal-to-noise ratio and minimizing bleed-through from other fluorophores.

Key Spectral Characteristics

A thorough understanding of this compound's spectral properties is the foundation for filter set selection. While the exact emission maximum can be influenced by the local microenvironment, the general spectral characteristics are summarized below.

ParameterValueNotes
Excitation Maximum (λex) ~630 - 710 nmBroad excitation range in the red spectrum.
Emission Maximum (λem) Solvent-dependentEmission can vary based on the polarity of the solvent and the stained cellular components. A broader emission filter may be advantageous.
Photostability Generally highAs an anthraquinone dye, this compound exhibits good resistance to photobleaching, making it suitable for prolonged imaging sessions.[1]
Quantum Yield Low to moderateThe quantum yield can be influenced by the solvent environment.
Extinction Coefficient HighIndicates efficient light absorption at the excitation wavelength.
Recommended Filter Set Configuration

Based on the known spectral properties, a standard red fluorophore filter set is a suitable starting point. The ideal filter cube configuration for this compound is as follows:

Filter ComponentWavelength RangePurpose
Excitation Filter 620/60 nm (e.g., 628/40 nm)To selectively pass light in the red region, matching the excitation peak of this compound.
Dichroic Mirror 660 nm longpassTo reflect the excitation light towards the sample and transmit the emitted fluorescence to the detector.
Emission Filter 700/75 nm (e.g., 692/40 nm)To capture the emitted fluorescence while blocking unwanted excitation light and background noise.

This configuration ensures that the excitation light is efficiently delivered to the sample and that the resulting fluorescence is captured with high fidelity.

Experimental Protocol for Staining with this compound

While a universally optimized protocol does not exist due to variations in cell/tissue types and experimental goals, the following provides a robust starting point for staining with this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution

  • Phosphate-Buffered Saline (PBS) or appropriate cell culture medium for working solution

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell/Tissue Preparation:

    • For adherent cells, grow them on coverslips. For suspension cells, prepare a cytospin or use a cyto-chamber.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in PBS or cell culture medium. The optimal concentration should be determined empirically.

    • Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the coverslip to prevent drying.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with the recommended filter set.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound microscopy experiments.

FAQs
  • What is the optimal solvent for the this compound stock solution?

    • Anhydrous DMSO is recommended for preparing the stock solution due to the dye's good solubility.

  • Can I use this compound for live-cell imaging?

    • While anthraquinone dyes are generally considered cell-permeable, the suitability of this compound for live-cell imaging needs to be empirically determined for your specific cell type, as toxicity can be a concern with prolonged exposure.

  • How can I minimize photobleaching?

    • Although this compound is relatively photostable, you can further minimize photobleaching by using the lowest possible excitation light intensity, reducing exposure times, and using an anti-fade mounting medium.

Troubleshooting Common Issues
Issue Possible Cause Recommended Solution
Weak or No Signal Incorrect Filter Set: The excitation or emission filter does not match the spectral profile of this compound.Verify that the filter set is appropriate for red fluorophores (Excitation: ~620/60 nm, Emission: ~700/75 nm).
Low Dye Concentration: The staining solution is too dilute.Perform a titration of the this compound working solution to find the optimal concentration (start with a range of 1-10 µM).
Insufficient Incubation Time: The dye has not had enough time to bind to the target structures.Increase the incubation time (e.g., up to 60 minutes) and ensure the sample is protected from light during this period.
High Background Incomplete Washing: Unbound dye remains on the sample.Increase the number and duration of the washing steps after staining.
Dye Precipitation: The dye has precipitated out of the working solution.Ensure the final concentration of DMSO in the working solution is low (<0.5%). Prepare the working solution fresh before each experiment.
Phototoxicity (in live-cell imaging) High Dye Concentration or Prolonged Exposure: The dye is causing cellular stress.Use the lowest effective dye concentration and minimize the duration of the staining and imaging sessions.
Image Artifacts (e.g., speckles) Dye Aggregates: The dye has formed aggregates in the staining solution.Filter the working solution through a 0.22 µm syringe filter before use.

Visualizing the Workflow

To aid in experimental design and troubleshooting, the following diagrams illustrate the key decision-making processes.

G Diagram 1: Filter Set Selection Workflow A Identify Spectral Properties (Excitation: ~630-710 nm) B Select Excitation Filter (e.g., 620/60 nm) A->B C Select Dichroic Mirror (e.g., 660 nm LP) A->C D Select Emission Filter (e.g., 700/75 nm) A->D E Assemble Filter Cube B->E C->E D->E

Caption: A flowchart for selecting the optimal filter set for this compound microscopy.

G Diagram 2: Troubleshooting Workflow Start Problem with Signal? WeakSignal Weak/No Signal? Start->WeakSignal HighBg High Background? Start->HighBg WeakSignal->HighBg No CheckFilters Check Filter Set WeakSignal->CheckFilters Yes IncreaseWash Increase Washing HighBg->IncreaseWash Yes TitrateDye Titrate Dye Conc. CheckFilters->TitrateDye End Problem Solved TitrateDye->End FilterDye Filter Working Solution IncreaseWash->FilterDye FilterDye->End

Caption: A decision tree for troubleshooting common issues in this compound imaging.

References

Validation & Comparative

A Comparative Guide to Lipid Stains: Solvent Green 3 vs. Nile Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate visualization and quantification of intracellular lipids are crucial for advancing research in numerous fields, including metabolic diseases, cancer biology, and drug development. Fluorescent microscopy, coupled with specific lipid-staining dyes, offers a powerful tool for these investigations. Among the available options, Nile Red has long been a staple in laboratories worldwide. This guide provides a detailed comparison of Nile Red with a lesser-known potential alternative, Solvent Green 3, to aid researchers in selecting the appropriate tool for their specific needs.

While Nile Red is a well-characterized and widely used lipophilic stain, this compound is an anthraquinone-based dye primarily used in industrial applications.[1][2][3] This comparison will, therefore, juxtapose the established performance of Nile Red with the known physicochemical properties of this compound and the general characteristics of anthraquinone dyes, highlighting the existing knowledge gaps for the latter in biological applications.

At a Glance: Key Differences

FeatureThis compoundNile Red
Chemical Class AnthraquinonePhenoxazone
Reported Applications Industrial dye (plastics, smokes), cosmetics.[1][2][3]Biological lipid staining, solvatochromic probe.
Solubility Insoluble in water, soluble in organic solvents.[2][4][5]Poorly soluble in water, soluble in organic solvents.[6]
Reported λmax 607-644 nm[4]~552 nm (in nonpolar environments)
Emission Color Green-Blue (inferred from name and λmax)Yellow/Gold to Red (environment dependent)
Biological Staining Data Limited to non-existentExtensive

Performance and Properties: A Detailed Look

Nile Red: The Established Standard

Nile Red is a highly sensitive, lipophilic, and solvatochromic fluorescent dye. Its fluorescence is highly dependent on the polarity of its environment, making it an excellent tool for lipid detection.[7] In nonpolar environments, such as lipid droplets, it exhibits strong yellow/gold fluorescence, while in more polar environments, like cytoplasm, its fluorescence is significantly quenched and red-shifted.[7] This property allows for the specific visualization of neutral lipid stores within cells.

Advantages of Nile Red:

  • High Sensitivity: Detects small changes in lipid content.

  • Solvatochromism: Allows for differentiation of lipid-rich and lipid-poor regions.[7]

  • Versatility: Used in a wide range of organisms and applications, from live-cell imaging to flow cytometry.

Limitations of Nile Red:

  • Photostability: Can be prone to photobleaching, especially under intense or prolonged illumination.[8]

  • Background Fluorescence: Can exhibit background staining of other cellular structures.

  • Quantum Yield Variability: The fluorescence quantum yield is significantly reduced in polar solvents.[6][9][10]

This compound: A Potential but Uncharacterized Alternative

This compound, chemically known as 1,4-di-p-toluidinoanthraquinone, is an anthraquinone-based dye.[1] Dyes of this class are known for their use in industrial coloring and some have been employed to detect lipids in tissues.[3][11] Based on its chemical structure and reported properties, we can infer some potential characteristics relevant to lipid staining.

Potential Advantages of this compound:

  • High Thermal Stability and Light Fastness: Properties reported for industrial applications suggest it might be more photostable than Nile Red.[2]

  • Hydrophobicity: Its insolubility in water and solubility in organic solvents indicate a lipophilic nature, a prerequisite for a lipid stain.[2][4][5]

Significant Unknowns and Potential Disadvantages:

  • Biological Toxicity: While used in some cosmetics, comprehensive toxicity data for live-cell imaging is lacking.

  • Fluorescence in Biological Environments: There is no available data on its fluorescence quantum yield, solvatochromic properties, or specificity for lipids within a cellular context.

  • Permeability: Its ability to permeate live cell membranes is unknown.

  • Spectral Properties in Cells: The reported λmax of 607-644 nm is for its use as a dye, and its fluorescence emission spectrum within a cell is uncharacterized.

Experimental Protocols

Due to the lack of established biological protocols for this compound, this section will focus on a standard protocol for Nile Red staining in cultured cells.

Nile Red Staining Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Nile Red stock solution (1 mg/mL in a suitable organic solvent like DMSO or acetone)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Preparation of Staining Solution: Dilute the Nile Red stock solution in cell culture medium or PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

  • Staining:

    • For live-cell imaging, remove the culture medium and add the Nile Red staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): Gently wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.

  • Imaging:

    • For live-cell imaging, add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Nile Red (e.g., excitation ~550 nm, emission ~630 nm for lipid droplets).

  • Fixation (Optional):

    • After staining, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS and mount them with a suitable mounting medium.

Visualizing the Staining Process

The following diagrams illustrate the conceptual workflow for lipid staining and the potential interaction of a lipophilic dye with a cell.

G Experimental Workflow: Lipid Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Start: Cultured Cells prep_stain Prepare Staining Solution start->prep_stain stain_cells Incubate Cells with Dye prep_stain->stain_cells wash_cells Wash to Remove Excess Dye stain_cells->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells analyze_data Image Analysis & Quantification image_cells->analyze_data

Caption: A generalized workflow for fluorescent lipid staining in cultured cells.

G Conceptual Model: Lipophilic Dye Interaction cluster_cell Cell cluster_fluorescence Fluorescence membrane Cell Membrane cytoplasm Cytoplasm (Polar) membrane->cytoplasm lipid_droplet Lipid Droplet (Nonpolar) cytoplasm->lipid_droplet Accumulates in Lipid Droplets low_fluor Low Fluorescence (in Cytoplasm) cytoplasm->low_fluor high_fluor High Fluorescence (in Lipid Droplet) lipid_droplet->high_fluor dye_ext Lipophilic Dye (Extracellular) dye_ext->membrane Crosses Membrane

Caption: A diagram illustrating the passive diffusion and accumulation of a lipophilic dye.

Conclusion and Future Outlook

Nile Red remains the gold standard for fluorescent lipid staining in biological research due to its well-documented properties and extensive use. Its solvatochromic nature provides a distinct advantage for specifically visualizing neutral lipid droplets.

This compound, based on its physicochemical properties, presents as a potentially photostable and lipophilic molecule. However, the complete absence of data regarding its use in biological lipid staining makes it a high-risk, unvalidated alternative. For researchers and drug development professionals requiring reliable and quantifiable data, Nile Red is the recommended choice.

Future studies are warranted to explore the potential of this compound and other anthraquinone dyes as biological stains. Such research should focus on evaluating their cytotoxicity, cell permeability, fluorescence properties within cellular environments, and specificity for different lipid classes. Until such data becomes available, this compound remains a tool for industrial applications with unknown potential in the research laboratory.

References

Navigating the Cellular Seas: A Guide to Lipid Droplet Stains Beyond BODIPY 493/503

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to visualize and quantify intracellular lipid droplets, BODIPY 493/503 has long been a fluorescent beacon. However, a new generation of fluorescent probes offers enhanced capabilities and overcomes some of the limitations of this classic dye. This comprehensive guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your specific research needs.

Lipid droplets, once considered mere inert fat storage depots, are now recognized as dynamic organelles central to cellular metabolism, signaling, and the pathogenesis of various diseases, including obesity, diabetes, and cancer. The ability to accurately visualize and analyze these structures is therefore of paramount importance. While BODIPY 493/503 has been a workhorse in the field, its limitations, such as moderate photostability and spectral overlap with common green fluorescent proteins (GFPs), have spurred the development of superior alternatives.[1][2]

This guide delves into a comparative analysis of prominent lipid droplet stains, including Nile Red, LD540, LipidSpot™ dyes, and LipidTOX™ dyes, evaluating their performance against BODIPY 493/503 based on key photophysical and biological parameters.

At a Glance: Comparative Analysis of Lipid Droplet Dyes

To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative characteristics of BODIPY 493/503 and its leading alternatives.

FeatureBODIPY 493/503Nile RedLD540LipidSpot™ DyesLipidTOX™ Dyes
Excitation Max (nm) ~493~552 (in lipids)~540488 or 610Green, Red, Deep Red variants
Emission Max (nm) ~503~636 (in lipids)~550510 or 638Green, Red, Deep Red variants
Quantum Yield HighEnvironment-dependentHighHighHigh
Photostability Moderate[1][3]Low to Moderate[]High (15x > BODIPY 493/503)[3]HighHigh
Specificity for Lipid Droplets High[5]Moderate (can stain other membranes)[6]High[3]High (minimal background)[6]High (for fixed cells)[1]
Live/Fixed Cell Imaging Both[7][8]BothBoth[3]Both[6]Primarily fixed cells[1]
Spectral Overlap Overlaps with GFP/FITC channel[2][9]Broad emission, potential for bleed-throughSpectrally distinct from GFP[3]Green or Red/Far-Red options to avoid overlapMultiple color options available
Toxicity LowLow to ModerateLowLowLow

In-Depth Comparison of Leading Alternatives

Nile Red: The Versatile Veteran

Nile Red is a classic lipophilic stain that exhibits strong fluorescence in lipid-rich environments with minimal fluorescence in aqueous media.[10] Its fluorescence is highly sensitive to the polarity of its environment, which can be both an advantage for certain applications and a drawback due to potential spectral shifts.[5] While versatile for both live and fixed cell imaging, Nile Red has a broader emission spectrum compared to BODIPY dyes, which can lead to spectral bleed-through in multicolor imaging experiments.[] Furthermore, it is generally considered less photostable than many of the newer generation dyes.[]

LD540: The Photostability Champion

Developed as a redshifted alternative to BODIPY 493/503, LD540 is a lipophilic dye that offers exceptional photostability, reportedly being 15 times more stable than its predecessor.[3] This makes it an excellent choice for long-term live-cell imaging and time-lapse experiments. Its spectral properties allow for clear separation from green fluorophores like GFP, enabling multicolor imaging that is challenging with BODIPY 493/503.[3][11]

LipidSpot™ Dyes: The Specificity Specialists

The LipidSpot™ family of dyes are fluorogenic neutral lipid stains that rapidly accumulate in lipid droplets, resulting in bright fluorescence with minimal background staining of other cellular membranes.[6] This high specificity is a significant advantage over dyes like Nile Red. Available in both green (LipidSpot™ 488) and red/far-red (LipidSpot™ 610) versions, they offer flexibility in experimental design to avoid spectral overlap.[6] They are suitable for both live and fixed cells and do not require a wash step, simplifying staining protocols.[6]

LipidTOX™ Dyes: The Fixed Cell Experts

The LipidTOX™ series of neutral lipid stains are available in green, red, and deep-red fluorescent options, providing a broad spectral palette for multicolor imaging. While highly specific for lipid droplets, they are primarily recommended for use in fixed and permeabilized cells.[1] This makes them an excellent choice for high-quality imaging in fixed samples where preserving cellular morphology is critical.

Experimental Workflows and Logical Relationships

To aid in experimental design and dye selection, the following diagrams illustrate a typical lipid droplet staining workflow and a decision-making process for choosing the most appropriate dye.

G Experimental Workflow for Lipid Droplet Staining cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture & Treatment fixation 2. Fixation (Optional) cell_culture->fixation permeabilization 3. Permeabilization (Optional) fixation->permeabilization dye_prep 4. Prepare Staining Solution permeabilization->dye_prep incubation 5. Incubate with Fluorescent Dye dye_prep->incubation wash 6. Wash (Optional) incubation->wash mounting 7. Mount Sample wash->mounting imaging 8. Fluorescence Microscopy mounting->imaging analysis 9. Image Analysis imaging->analysis

Caption: A generalized workflow for fluorescently labeling lipid droplets in cultured cells.

G Decision Tree for Selecting a Lipid Droplet Dye start Start: Experimental Goal live_or_fixed Live or Fixed Cells? start->live_or_fixed multicolor Multicolor Imaging? live_or_fixed->multicolor Live lipidtox Use LipidTOX™ live_or_fixed->lipidtox Fixed photostability_needed Long-term Imaging (High Photostability)? multicolor->photostability_needed No gfp_present Co-staining with GFP/FITC? multicolor->gfp_present Yes bodipy Use BODIPY 493/503 photostability_needed->bodipy No ld540 Use LD540 photostability_needed->ld540 Yes nile_red Use Nile Red gfp_present->nile_red No (or with caution) gfp_present->ld540 Yes lipidspot Use LipidSpot™ (Red/Far-Red) gfp_present->lipidspot Yes

Caption: A flowchart to guide the selection of an appropriate lipid droplet dye based on experimental requirements.

Detailed Experimental Protocols

The following are generalized protocols for staining lipid droplets using BODIPY 493/503 and its alternatives. Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Protocol 1: Staining of Live Cells with BODIPY 493/503
  • Prepare Staining Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO. Dilute the stock solution in pre-warmed culture medium to a final working concentration of 1-2 µg/mL.

  • Cell Preparation: Grow cells on a suitable imaging dish or slide.

  • Staining: Remove the culture medium and add the BODIPY 493/503 staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for the FITC/GFP channel (Excitation/Emission: ~493/503 nm).

Protocol 2: Staining of Fixed Cells with LipidSpot™ 488
  • Prepare Staining Solution: LipidSpot™ dyes are typically supplied as a 1000X solution in DMSO. Dilute the stock solution 1:1000 in PBS to the final working concentration.

  • Cell Preparation and Fixation: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization (Optional): If co-staining with antibodies, permeabilize the cells with 0.1% Triton X-100 or saponin in PBS for 5-10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the LipidSpot™ 488 staining solution to the fixed cells.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light. No wash step is required.[6]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with filters for the FITC/GFP channel.

Protocol 3: Live-Cell Staining with LD540 for Long-Term Imaging
  • Prepare Staining Solution: Prepare a 0.5 mg/mL stock solution of LD540 in ethanol. Dilute the stock solution in pre-warmed culture medium to a final working concentration of 0.1 µg/mL.[3]

  • Cell Preparation: Grow cells in an imaging-compatible dish.

  • Staining: Add the LD540 staining solution to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed culture medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., TRITC or Texas Red channel). Due to its high photostability, time-lapse imaging can be performed over extended periods.[3]

Conclusion

The landscape of fluorescent probes for lipid droplet imaging has evolved significantly, offering researchers a powerful toolkit to investigate the biology of these dynamic organelles. While BODIPY 493/503 remains a valuable tool, alternatives such as the highly photostable LD540, the highly specific LipidSpot™ dyes, and the spectrally versatile LipidTOX™ dyes provide enhanced capabilities for a wide range of applications. By carefully considering the specific requirements of their experiments, from live-cell dynamics to high-resolution imaging of fixed samples, researchers can select the optimal fluorescent probe to illuminate the intricate world of lipid droplets.

References

A Comparative Guide to Fluorescent Dyes for Quantitative Lipid Analysis: Validating Solvent Green 3 Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cellular lipids, the selection of an appropriate fluorescent dye is paramount for generating accurate and reproducible data. While several lipophilic dyes are available, their performance characteristics can vary significantly. This guide provides a comprehensive comparison of Solvent Green 3 against the widely used and well-validated fluorescent probes, Nile Red and BODIPY 493/503, for quantitative lipid analysis, supported by experimental data and detailed protocols.

Introduction to this compound

Established Alternatives: Nile Red and BODIPY 493/503

In contrast, Nile Red and BODIPY 493/503 are extensively characterized and widely accepted fluorescent dyes for the specific and quantitative analysis of intracellular lipid droplets.

  • Nile Red: A benzophenoxazone dye, Nile Red is highly solvatochromic, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[3] It fluoresces intensely in hydrophobic environments like lipid droplets, while its fluorescence is minimal in aqueous media.[4] This property makes it a sensitive detector of cytoplasmic lipid bodies.[5]

  • BODIPY 493/503: This dye is a member of the boron-dipyrromethene (BODIPY) family. It is a bright and highly specific stain for neutral lipids and is less sensitive to environmental polarity than Nile Red.[4] BODIPY dyes are known for their sharp emission peaks and high quantum yields, making them excellent choices for quantitative imaging.[4]

Performance Comparison

The selection of a fluorescent dye for quantitative lipid analysis should be based on objective performance metrics. The following table summarizes the key characteristics of this compound, Nile Red, and BODIPY 493/503 based on available data.

PropertyThis compoundNile RedBODIPY 493/503
Excitation Maxima ~607-644 nm~552 nm (in lipids)~493 nm
Emission Maxima Not specified for lipids~636 nm (in lipids)~503 nm
Fluorescence Color GreenYellow/Gold to RedGreen
Specificity for Lipids Not validated for quantitative analysisGood, but can stain other hydrophobic structuresExcellent for neutral lipids
Photostability Not specified for microscopyModerate (prone to photobleaching)[6]Moderate to Low[6]
Environmental Sensitivity Not specifiedHigh (solvatochromic)[3]Low[4]
Quantum Yield Not specifiedEnvironment-dependentHigh
Suitability for Live Cells Not validatedYesYes
Background Fluorescence Not specifiedCan be high in aqueous mediaLower than Nile Red[6]

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable quantitative data. Below are established protocols for lipid staining with Nile Red and BODIPY 493/503. A validated protocol for quantitative analysis using this compound is not available in the scientific literature.

Protocol 1: Staining of Intracellular Lipid Droplets with Nile Red

Materials:

  • Nile Red stock solution (1 mg/mL in acetone or DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on coverslips or in imaging plates

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional for fixed-cell imaging

Procedure for Live-Cell Imaging:

  • Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 0.1-1.0 µg/mL.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the Nile Red working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.[5]

  • Remove the staining solution and wash the cells twice with PBS.

  • Add fresh PBS or imaging medium to the cells.

  • Proceed with fluorescence microscopy immediately. Excite at ~530-560 nm and collect emission at >580 nm.

Procedure for Fixed-Cell Imaging:

  • Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Follow steps 1-6 of the live-cell imaging protocol.

Protocol 2: Staining of Intracellular Lipid Droplets with BODIPY 493/503

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • PBS or HBSS

  • Cells cultured on coverslips or in imaging plates

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional for fixed-cell imaging

Procedure for Live-Cell Imaging:

  • Prepare a fresh working solution of BODIPY 493/503 by diluting the stock solution in PBS to a final concentration of 1-2 µg/mL.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the BODIPY 493/503 working solution to the cells and incubate for 10-30 minutes at 37°C.[5]

  • Remove the staining solution and wash the cells twice with PBS.

  • Add fresh PBS or imaging medium to the cells.

  • Proceed with fluorescence microscopy. Excite at ~488 nm and collect emission at ~500-550 nm.

Procedure for Fixed-Cell Imaging:

  • Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Follow steps 1-6 of the live-cell imaging protocol.

Experimental Workflow for Quantitative Lipid Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of intracellular lipids using fluorescent microscopy.

G A Cell Culture & Treatment B Cell Fixation (Optional) A->B For fixed-cell analysis C Fluorescent Staining (e.g., Nile Red, BODIPY) A->C For live-cell analysis B->C D Fluorescence Microscopy Image Acquisition C->D E Image Processing & Segmentation D->E F Quantification of Lipid Droplets E->F Measure area, intensity, number G Data Analysis & Interpretation F->G

Caption: A generalized workflow for quantitative lipid analysis using fluorescent dyes.

Conclusion

Based on the available scientific literature, this compound is not a validated probe for the quantitative analysis of lipids in a biological research setting. While it is a lipophilic dye, its performance characteristics, such as specificity, photostability, and quantum yield in a cellular environment, have not been documented for this application.

In contrast, Nile Red and BODIPY 493/503 are well-established and extensively validated fluorescent dyes for the quantitative imaging of intracellular lipid droplets. BODIPY 493/503 generally offers higher specificity for neutral lipids and lower background fluorescence compared to Nile Red.[6] The choice between these two dyes will depend on the specific experimental requirements, such as the need for multiplexing with other fluorophores and the sensitivity to the lipid environment. Researchers are advised to use these validated tools to ensure the accuracy and reproducibility of their quantitative lipid analysis.

References

A Comparative Guide to Fluorescent Probes for Correlative Light-Electron Microscopy: Featuring Solvent Green 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular and molecular biology, bridging the gap between the dynamic processes observed in living cells and the high-resolution ultrastructural details provided by electron microscopy is paramount. Correlative Light-Electron Microscopy (CLEM) has emerged as a powerful technique to achieve this synergy. The choice of a fluorescent probe is a critical determinant of success in any CLEM experiment. This guide provides an objective comparison of Solvent Green 3 with established fluorescent probes for CLEM applications, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a synthetic, anthraquinone-based dye characterized by its vibrant green color. It is insoluble in water but readily dissolves in organic solvents, oils, and waxes.[1][2][3] Notably, it exhibits high heat stability and lightfastness, properties that are desirable in various industrial applications.[4][5] While not conventionally used in biological microscopy, its fluorescent properties warrant an investigation into its potential, and a comparison against standard CLEM probes.

Established Alternatives for CLEM

A range of fluorescent probes have been specifically designed or adapted for the rigors of CLEM, each with its unique advantages and limitations. The most prominent alternatives include:

  • Green Fluorescent Protein (GFP): A genetically encoded tag that can be fused to a protein of interest, allowing for the visualization of its localization and dynamics in living cells.[6][7]

  • miniSOG (mini Singlet Oxygen Generator): A small, genetically encoded fluorescent flavoprotein that, upon illumination, generates singlet oxygen to catalyze the polymerization of diaminobenzidine (DAB) into an electron-dense precipitate, thus making the labeled protein visible in both light and electron microscopy.

  • Quantum Dots (QDs): Semiconductor nanocrystals that exhibit bright, photostable fluorescence with size-tunable emission spectra. Their electron-dense core makes them directly visible in the electron microscope.

  • FluoroNanogold: A probe that combines a fluorescent dye and a 1.4 nm gold particle, allowing for dual detection in both fluorescence and electron microscopy.[8][9]

Quantitative Performance Comparison

The selection of a fluorescent probe for CLEM is a trade-off between brightness, photostability, size, and compatibility with EM processing. The following table summarizes the key quantitative parameters for this compound and its alternatives.

ProbeTypeFluorescence Quantum Yield (QY)PhotostabilityAchievable Resolution (EM)
This compound Small Molecule DyeNot ReportedHighNot Applicable (no direct EM contrast)
Green Fluorescent Protein (GFP) Genetically Encoded~0.60 - 0.79Moderate~10-20 nm (with photo-oxidation)
miniSOG Genetically Encoded~0.03 - 0.47 (disputed)Moderate~5-10 nm (with DAB photo-oxidation)
Quantum Dots (QDs) NanoparticleHigh (up to 0.9)Very High~5-15 nm (depending on size)
FluoroNanogold Hybrid ProbeFluorophore DependentFluorophore Dependent~1.4 nm (gold particle)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of CLEM experiments. Below are representative protocols for each of the discussed probes.

Protocol 1: Staining with this compound (Hypothetical for CLEM)

Due to its solubility properties, a protocol for using this compound in a biological context would likely involve fixation and permeabilization followed by staining in an organic solvent-containing solution.

Workflow:

A Cell Culture & Fixation B Permeabilization A->B C Staining with this compound in Organic Solvent B->C D Washing C->D E Fluorescence Microscopy D->E F EM Sample Preparation (Dehydration & Resin Embedding) E->F G Electron Microscopy F->G

Caption: Hypothetical workflow for using this compound in a CLEM experiment.

Methodology:

  • Cell Culture and Fixation: Culture cells on a gridded coverslip. Fix with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Prepare a stock solution of this compound in an organic solvent (e.g., ethanol). Dilute to a working concentration in a PBS/ethanol mixture. Incubate the fixed and permeabilized cells with the staining solution for 30 minutes.

  • Washing: Wash the cells extensively with the PBS/ethanol mixture to remove unbound dye, followed by washes with PBS.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence. Record the positions of cells of interest using the grid.

  • EM Sample Preparation: Proceed with standard electron microscopy sample preparation, including dehydration in a graded ethanol series and embedding in an epoxy resin.

  • Electron Microscopy: Relocate the cells of interest using the grid pattern and acquire electron micrographs.

Protocol 2: Correlative Light-Electron Microscopy with GFP

This protocol utilizes the expression of a GFP-fusion protein and subsequent photo-oxidation to generate an electron-dense signal.

Workflow:

A Transfection with GFP-Fusion Construct B Live-Cell Imaging (optional) A->B C Fixation B->C D Fluorescence Microscopy C->D E DAB Photo-oxidation D->E F Osmium Tetroxide Post-fixation E->F G EM Sample Preparation F->G H Electron Microscopy G->H

Caption: Workflow for CLEM using a GFP-tagged protein of interest.

Methodology:

  • Transfection: Transfect cells with a plasmid encoding the protein of interest fused to GFP.

  • Live-Cell Imaging (Optional): Image the live cells to capture dynamic processes.

  • Fixation: Fix the cells with a mixture of 2% paraformaldehyde and 0.1% glutaraldehyde in a suitable buffer.

  • Fluorescence Microscopy: Acquire fluorescence images to identify cells expressing the GFP-fusion protein and to locate the regions of interest.

  • DAB Photo-oxidation: Incubate the fixed cells with a solution of diaminobenzidine (DAB). Illuminate the region of interest with high-intensity blue light to induce the photo-oxidation of DAB by the excited GFP, resulting in an electron-dense precipitate.

  • Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by further staining with uranyl acetate and lead citrate to enhance contrast.

  • EM Sample Preparation: Dehydrate the sample and embed it in resin.

  • Electron Microscopy: Section the resin block and image the region of interest using a transmission electron microscope.

Protocol 3: CLEM with miniSOG

This protocol is similar to the GFP photo-oxidation method but utilizes the more efficient singlet oxygen generating properties of miniSOG.

Workflow:

A Transfection with miniSOG-Fusion Construct B Fluorescence Microscopy A->B C Fixation B->C D DAB Incubation C->D E Blue Light Illumination (Photo-oxidation) D->E F Osmium Tetroxide Post-fixation E->F G EM Sample Preparation F->G H Electron Microscopy G->H

Caption: Workflow for CLEM using a miniSOG-tagged protein.

Methodology:

  • Transfection: Transfect cells with a plasmid encoding the protein of interest fused to miniSOG.

  • Fluorescence Microscopy: Image the cells to identify those expressing the miniSOG-fusion protein.

  • Fixation: Fix the cells as described for the GFP protocol.

  • DAB Incubation: Incubate the cells with a freshly prepared DAB solution.

  • Photo-oxidation: Illuminate the region of interest with intense blue light to trigger the miniSOG-catalyzed polymerization of DAB.

  • EM Processing: Proceed with osmium tetroxide post-fixation, dehydration, and resin embedding.

  • Electron Microscopy: Image the sections with a TEM.

Protocol 4: CLEM with Quantum Dots

This protocol involves immunolabeling with antibodies conjugated to quantum dots.

Workflow:

A Cell Fixation & Permeabilization B Primary Antibody Incubation A->B C Secondary Antibody-QD Conjugate Incubation B->C D Washing C->D E Fluorescence Microscopy D->E F EM Sample Preparation E->F G Electron Microscopy F->G

Caption: Workflow for CLEM using Quantum Dot immunolabeling.

Methodology:

  • Fixation and Permeabilization: Fix and permeabilize the cells as required for immunolabeling.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the protein of interest.

  • Quantum Dot Labeling: Incubate with a secondary antibody conjugated to quantum dots.

  • Washing: Perform thorough washing steps to remove unbound antibodies and QDs.

  • Fluorescence Microscopy: Image the sample to locate the QD signal.

  • EM Sample Preparation: Dehydrate and embed the sample in resin.

  • Electron Microscopy: Directly visualize the electron-dense QDs in the TEM.

Protocol 5: CLEM with FluoroNanogold

This protocol utilizes a dual-function probe for direct correlation.

Workflow:

A Cell Fixation & Permeabilization B Primary Antibody Incubation A->B C FluoroNanogold-Secondary Antibody Incubation B->C D Washing C->D E Fluorescence Microscopy D->E F Silver or Gold Enhancement (Optional) E->F G EM Sample Preparation F->G H Electron Microscopy G->H

Caption: Workflow for CLEM using FluoroNanogold probes.

Methodology:

  • Immunolabeling: Perform standard immunolabeling using a primary antibody followed by a secondary antibody conjugated to FluoroNanogold.

  • Fluorescence Microscopy: Image the fluorescent signal from the dye component of the FluoroNanogold probe.

  • Enhancement (Optional): The 1.4 nm gold particles can be enlarged using silver or gold enhancement kits to improve their visibility in the electron microscope.

  • EM Processing and Imaging: Proceed with standard EM sample preparation and imaging.

Concluding Remarks

The choice of a fluorescent probe for CLEM is a critical decision that depends on the specific biological question, the nature of the target protein, and the available instrumentation. While This compound exhibits high photostability, its insolubility in aqueous solutions and lack of inherent electron density make it a challenging candidate for conventional CLEM protocols. Its utility might be explored in specialized applications involving lipid-rich structures or non-aqueous fixation and embedding techniques.

In contrast, genetically encoded tags like GFP and miniSOG offer the significant advantage of labeling specific proteins in living cells, providing a direct link between cellular dynamics and ultrastructure. Quantum Dots excel in terms of brightness and photostability, and their electron-dense nature allows for direct visualization in the TEM, making them ideal for long-term tracking experiments. FluoroNanogold provides a straightforward approach for dual-modality imaging with high-resolution localization of the gold particle.

For researchers embarking on CLEM studies, a thorough consideration of the properties and protocols associated with each class of probe is essential for achieving high-quality, correlative data that will ultimately advance our understanding of the intricate machinery of life.

References

A Comparative Guide to Lipid Stains: Unveiling the Potential of Solvent Green 3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal visualization of intracellular lipid droplets, the choice of staining agent is critical. Traditional lipid stains, while widely used, present certain limitations. This guide provides a comprehensive comparison of Solvent Green 3 against conventional dyes like Oil Red O and Sudan Black B, alongside modern fluorescent alternatives, offering insights into their respective advantages and supported by available data.

Executive Summary

The accurate visualization and quantification of lipid droplets are paramount in numerous research fields, including metabolic diseases, oncology, and drug discovery. While traditional histological stains such as Oil Red O and Sudan Black B have been mainstays, their application is often limited to fixed cells and can be hampered by cumbersome protocols. Fluorescent dyes have emerged as powerful alternatives, enabling live-cell imaging and quantitative analysis. This guide explores the characteristics of this compound, a dye with properties that suggest it as a promising candidate for lipid droplet staining, and compares it with established methods.

Performance Comparison: this compound vs. Traditional and Fluorescent Stains

Direct comparative studies of this compound for cellular lipid droplet imaging are not extensively available in the reviewed literature. However, based on its known chemical properties, a qualitative comparison can be drawn.

FeatureThis compound (Inferred)Oil Red OSudan Black BBODIPY 493/503
Staining Principle Solvatochromic (dissolves in neutral lipids)Lysochrome (more soluble in lipid than in solvent)[1]Lysochrome (partitions into lipids)[1]Fluorophore partitioning into the nonpolar lipid core
Live/Fixed Cells Potentially live and fixedFixed cells only[2]Primarily fixed cellsLive and fixed cells[3]
Photostability High (Good lightfastness reported for industrial use)[4][5][6]Not applicable (non-fluorescent)Not applicable (non-fluorescent)Moderate (subject to photobleaching)[7]
Cytotoxicity Low to moderate (data from industrial use suggests low oral toxicity, but inhalation concerns exist)[8]Not applicable for live cellsNot applicable for live cellsLow at working concentrations[9]
Protocol Simplicity Potentially simple, direct additionMulti-step, requires washing and differentiationMulti-step, requires washing and differentiationSimple, direct addition, often no-wash[10]
Fluorescence Spectrum Green (inferred from name)Not applicableNot applicableGreen (Ex/Em: ~493/503 nm)[7]
Signal Specificity Expected to be high for neutral lipidsStains neutral lipids and cholesteryl esters[11]Stains a broad range of lipids, including phospholipids[6]Highly specific for neutral lipids

In-Depth Analysis of Staining Alternatives

Traditional Lysochrome Dyes: Oil Red O and Sudan Black B

Oil Red O and Sudan Black B are fat-soluble dyes that accumulate in lipid-rich structures. Their mechanism relies on being more soluble in the lipids themselves than in the solvent they are applied in.

  • Advantages :

    • Well-established and widely documented protocols.

    • Provide strong, permanent staining for brightfield microscopy.

  • Disadvantages :

    • Require cell fixation and permeabilization, precluding live-cell imaging.[2]

    • Protocols are often lengthy and involve multiple wash steps.

    • Quantification can be challenging and is typically endpoint.

    • Sudan Black B can exhibit non-specific staining of other cellular components.[6]

Modern Fluorescent Dyes: The BODIPY Family

BODIPY dyes, such as BODIPY 493/503, are a class of fluorescent stains that are highly lipophilic and exhibit strong fluorescence in nonpolar environments like lipid droplets.

  • Advantages :

    • Enable live-cell imaging, allowing for the study of dynamic processes.[3]

    • High specificity for neutral lipids.

    • Simple staining protocols, often with no wash steps required.[10]

    • Amenable to high-throughput screening and quantitative image analysis.

  • Disadvantages :

    • Susceptible to photobleaching with intense or prolonged light exposure.[7]

    • Can sometimes lead to background fluorescence in aqueous media.[7]

The Potential of this compound

This compound is an anthraquinone dye known for its high stability and solubility in organic solvents, oils, and waxes.[4][5][6] While primarily used in industrial applications, its properties suggest potential benefits for biological lipid staining.

  • Anticipated Advantages :

    • High Photostability : Its reported excellent lightfastness in industrial applications could translate to greater resistance to photobleaching during fluorescence microscopy compared to dyes like BODIPY.[4][5][6]

    • Low Water Solubility : This characteristic is favorable for a lipid stain, as it would likely lead to preferential partitioning into the hydrophobic lipid droplets, potentially reducing background fluorescence in the aqueous environment of the cell.[4][12]

    • Heat Stability : While less critical for standard cell imaging, its high heat resistance indicates a robust chemical structure.[6]

  • Areas Requiring Further Investigation :

    • Cytotoxicity : While reported to have low oral toxicity, its effects on cultured cells at staining concentrations need to be determined for live-cell imaging applications.[8]

    • Spectral Properties in a Biological Context : The precise excitation and emission spectra within the cellular environment need to be characterized.

    • Specificity : Experimental validation is required to confirm its specific localization to lipid droplets versus other cellular membranes.

Experimental Protocols

Protocol for Staining with Traditional Dyes (Example: Oil Red O)
  • Fixation : Wash cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 30-60 minutes.

  • Washing : Rinse cells twice with distilled water.

  • Dehydration : Incubate cells with 60% isopropanol for 5 minutes.

  • Staining : Remove isopropanol and add Oil Red O working solution for 10-15 minutes.

  • Washing : Rinse with 60% isopropanol, followed by several washes with distilled water.

  • Counterstaining (Optional) : Stain nuclei with hematoxylin.

  • Imaging : Visualize under a brightfield microscope.

Protocol for Staining with Fluorescent Dyes (Example: BODIPY 493/503)
  • Preparation : Prepare a stock solution of BODIPY 493/503 in DMSO. Dilute the stock solution to a working concentration (typically 1-2 µM) in cell culture medium or PBS.

  • Staining : For live-cell imaging, add the staining solution directly to the cells and incubate for 15-30 minutes at 37°C. For fixed cells, perform fixation and permeabilization steps before adding the staining solution.

  • Washing (Optional) : Washing is often not required, but a brief rinse with PBS can reduce background.[10]

  • Imaging : Visualize using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).

Hypothetical Protocol for this compound (Requires Optimization)

Based on its properties as a solvent dye, a protocol similar to that of other fluorescent lipid stains could be a starting point for optimization.

  • Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Further dilute to a range of working concentrations in culture medium or PBS.

  • Staining : Add the staining solution to live or fixed cells and incubate for a defined period (e.g., 15-60 minutes).

  • Washing : Wash cells with PBS to remove excess dye.

  • Imaging : Examine under a fluorescence microscope to determine optimal staining and identify excitation/emission maxima.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for comparing the efficacy of different lipid stains.

G Experimental Workflow for Lipid Stain Comparison cluster_0 Cell Culture and Treatment cluster_1 Staining Protocols cluster_2 Imaging and Analysis cell_culture Culture Cells induce_lipids Induce Lipid Droplet Formation (e.g., with oleic acid) cell_culture->induce_lipids stain_sg3 Stain with this compound stain_oro Stain with Oil Red O stain_sbb Stain with Sudan Black B stain_bodipy Stain with BODIPY 493/503 fluorescence Fluorescence Microscopy stain_sg3->fluorescence brightfield Brightfield Microscopy stain_oro->brightfield stain_sbb->brightfield stain_bodipy->fluorescence quantification Image Quantification (Intensity, Size, Number) brightfield->quantification fluorescence->quantification

Caption: A generalized workflow for the comparative analysis of various lipid staining reagents.

Signaling Pathway Context

Lipid droplets are not merely inert storage depots but are dynamic organelles that interact with other cellular components and are integral to various signaling pathways. For instance, the formation and breakdown of lipid droplets are tightly regulated by signaling cascades involving proteins like perilipins and enzymes such as lipases. Visualizing these droplets is a key step in understanding their role in cellular metabolism and disease.

G Simplified Lipid Droplet Metabolism Pathway FA Fatty Acids TG_synthesis Triglyceride Synthesis FA->TG_synthesis Energy Energy Production (Beta-oxidation) FA->Energy Membrane Membrane Synthesis FA->Membrane LD Lipid Droplet (Storage) TG_synthesis->LD Lipolysis Lipolysis LD->Lipolysis Lipolysis->FA

Caption: Simplified overview of fatty acid metabolism and the central role of lipid droplets.

Conclusion

While traditional lipid stains like Oil Red O and Sudan Black B remain useful for endpoint analysis in fixed samples, the advantages of fluorescent dyes for live-cell imaging and quantitative analysis are clear. BODIPY 493/503 is a well-established fluorescent probe with excellent specificity, though with some limitations in photostability.

This compound presents an intriguing, albeit currently unvalidated, alternative for lipid droplet research. Its known properties of high photostability and oil solubility suggest it could overcome some of the limitations of existing fluorescent dyes. However, empirical validation of its performance, including cytotoxicity, specificity, and spectral characteristics in a cellular context, is essential. Researchers are encouraged to perform pilot studies to evaluate its suitability for their specific applications. The development and characterization of novel, robust fluorescent probes are critical for advancing our understanding of lipid metabolism and its role in health and disease.

References

A Comparative Guide to the Photostability of Solvent Green 3 and Other Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical step in designing robust and reproducible assays. Among the essential performance characteristics of a fluorophore, photostability—its inherent resistance to light-induced chemical degradation—is paramount. This is especially true for applications that require prolonged or high-intensity illumination, such as live-cell imaging, confocal microscopy, and high-throughput screening.

This comparison, therefore, relies on the qualitative descriptions of Solvent Green 3's stability and the quantitative data available for other common dyes to provide a useful benchmark for researchers.

Quantitative Photostability Comparison

The most common metric for quantifying photostability is the photobleaching quantum yield (Φb). This value represents the probability that a fluorophore will be irreversibly destroyed upon excitation by a photon. A lower photobleaching quantum yield indicates higher photostability.[8] The following table summarizes the key photophysical properties of several common fluorescent dyes.

DyeExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Relative Photostability
This compound ~650 (in decane)-Data not availableData not availableHigh (qualitative)[1][9]
Fluorescein 4945180.92~3 x 10⁻⁵Low[8]
Rhodamine B 5555800.70~4 x 10⁻⁶Moderate[8]
Alexa Fluor 488 4955190.92~5 x 10⁻⁷High[8]

Note: Photobleaching quantum yields can vary based on experimental conditions such as the solvent, oxygen concentration, and illumination intensity.[8]

Observations:

  • Alexa Fluor 488 demonstrates the highest photostability among the quantitatively compared dyes, with a significantly lower photobleaching quantum yield.[8] This makes it a superior choice for demanding imaging applications requiring long exposure times.

  • Rhodamine B is considerably more photostable than Fluorescein.[8]

  • Fluorescein is well-known for its susceptibility to photobleaching, which can be a limiting factor in experiments that necessitate prolonged or intense light exposure.[8][10]

  • This compound , as an anthraquinone dye, is reported to have good to excellent lightfastness, suggesting high photostability, though a direct quantitative comparison to dyes used in microscopy is not available in the cited literature.[1][3][9]

Experimental Protocols

Measurement of Photobleaching Quantum Yield (Φb)

A standard method for determining the photostability of a fluorescent dye is to measure its photobleaching quantum yield (Φb). This is achieved by exposing a solution of the dye to a constant and known light intensity while monitoring the resultant decrease in fluorescence over time.[8]

Materials:

  • Fluorimeter or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera).

  • Light source with a stable output (e.g., laser or stabilized lamp).

  • Quantum yield standard with a known Φb for relative measurements.

  • Spectrophotometer for absorbance measurements.

  • Cuvettes or microscope slides.

  • Solutions of the dyes to be tested at a known concentration in the desired solvent.

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the sample dye and a reference standard (with a known quantum yield) in the same solvent. To prevent inner filter effects, the absorbance of the solutions at the excitation wavelength should be low (typically < 0.05).[8]

  • Initial Fluorescence Measurement: Place the sample in the light path of the fluorimeter or microscope and measure the initial fluorescence intensity (F₀).[8]

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.[8]

  • Data Analysis: Determine the photobleaching rate constant (kb) by fitting the fluorescence decay curve to a single exponential function:

    • F(t) = F₀ * e-kb*t[8]

  • Calculate Φb: The photobleaching quantum yield can then be calculated using the determined rate constant and other known experimental parameters.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the photostability of a fluorescent dye.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_dye Prepare Optically Dilute Dye Solution (Abs < 0.05) prep_ref Prepare Reference Standard Solution measure_f0 Measure Initial Fluorescence (F₀) prep_ref->measure_f0 Load Sample illuminate Continuously Illuminate with Stable Light Source measure_f0->illuminate measure_ft Record Fluorescence Decay F(t) illuminate->measure_ft fit_curve Fit Decay Curve to F(t) = F₀ * e^(-kb*t) measure_ft->fit_curve Export Data calc_kb Determine Photobleaching Rate Constant (kb) fit_curve->calc_kb calc_phi Calculate Photobleaching Quantum Yield (Φb) calc_kb->calc_phi result Compare Photostability (Lower Φb = Higher Stability) calc_phi->result

Workflow for determining photobleaching quantum yield.

References

A Comparative Guide to Quantitative Lipid Analysis: Evaluating Alternatives to Solvent Green 3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount for understanding cellular metabolism, disease pathogenesis, and therapeutic response. While various methods exist, a comprehensive comparison is crucial for selecting the most appropriate technique. This guide provides an objective comparison of several widely used methods for quantitative lipid analysis, with a special note on the applicability of Solvent Green 3.

A Note on this compound: Initial exploration into the use of this compound for quantitative lipid analysis revealed a significant lack of scientific literature supporting this application in a biological context. While its properties as a solvent-soluble dye are documented, its use is predominantly in the industrial sector for coloring plastics and oils. There is insufficient publicly available data on its fluorescence quantum yield in lipid environments, specific excitation and emission spectra within cells, or its performance in quantitative assays compared to established biological stains. Therefore, a direct quantitative comparison with other methods is not feasible at this time. The following sections will focus on well-established and validated methods for quantitative lipid analysis.

Established Methods for Quantitative Lipid Analysis

The selection of a suitable lipid quantification method depends on factors such as the required sensitivity, specificity for lipid classes, sample throughput, and available instrumentation. Here, we compare four commonly employed techniques: two fluorescence-based methods (Nile Red and BODIPY 493/503), a traditional histological stain (Oil Red O), and a classical biochemical method (Gravimetric analysis).

Method Comparison
FeatureNile RedBODIPY 493/503Oil Red OGravimetric Analysis
Principle Solvatochromic fluorescent dye; fluorescence shifts and intensifies in nonpolar environments.Fluorescent dye that specifically partitions into neutral lipid droplets.Lysochrome diazo dye that dissolves in and stains neutral lipids.Extraction of lipids with organic solvents followed by weighing the dried lipid fraction.
Detection Fluorometry, fluorescence microscopy.Fluorometry, fluorescence microscopy, flow cytometry.[1]Brightfield microscopy.Analytical balance.
Specificity Stains both neutral and polar lipids, with distinct emission spectra.[2]Highly specific for neutral lipids.[3]Primarily stains neutral lipids (triglycerides and cholesterol esters).[4]Quantifies total lipid content.
Quantification Relative (fluorescence intensity).Relative (fluorescence intensity).Semi-quantitative (stain intensity/area).Absolute (mass).
Sensitivity High; can detect nanogram levels of lipids.[2]Very high; excellent signal-to-noise ratio.Moderate.Low; requires milligram quantities of lipid.
Photostability Moderate; prone to photobleaching.[5]Generally more photostable than Nile Red.[5][6]Not applicable (colorimetric).Not applicable.
Live-cell imaging Yes.Yes.[1][7]No, requires cell fixation.No.
High-throughput Yes.[8]Yes.[1][9]Limited.No.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are summarized protocols for each of the compared methods.

Nile Red Staining for Fluorometry
  • Reagent Preparation:

    • Prepare a stock solution of Nile Red (e.g., 1 mg/mL in DMSO).

    • Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS) to the desired final concentration (e.g., 1 µg/mL).[10]

  • Cell Staining:

    • Culture cells to the desired confluency in a multi-well plate.

    • Remove the culture medium and wash the cells with PBS.

    • Add the Nile Red working solution to the cells and incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light.[11]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • For neutral lipids, typical excitation is around 488 nm and emission is around 585 nm.[12] For phospholipids, excitation is typically around 590 nm with emission between 600-700 nm.[13]

    • Correct for background fluorescence from unstained cells.

BODIPY 493/503 Staining for Flow Cytometry and Microscopy
  • Reagent Preparation:

    • Prepare a stock solution of BODIPY 493/503 (e.g., 1 mg/mL in DMSO or ethanol).[1][14]

    • Prepare a working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 1-2 µM).[1][15]

  • Cell Staining (for Flow Cytometry):

    • Harvest cells and prepare a single-cell suspension.

    • Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.[1][9]

    • Wash the cells with PBS.

    • Analyze the cells using a flow cytometer with appropriate laser and filter sets (e.g., excitation at 488 nm, emission at ~520 nm).[15]

  • Cell Staining (for Microscopy):

    • Grow cells on coverslips.

    • Wash cells with PBS and incubate with BODIPY 493/503 working solution for 15-30 minutes at 37°C.[9][14]

    • Wash cells with PBS.

    • Cells can be imaged live or fixed with paraformaldehyde before mounting and imaging.[9]

Oil Red O Staining
  • Reagent Preparation:

    • Prepare an Oil Red O stock solution (e.g., in isopropanol).

    • Prepare a fresh working solution by diluting the stock solution with water and filtering it.[16]

  • Cell/Tissue Staining:

    • Fix cells or tissues with a suitable fixative (e.g., 10% formalin).[17]

    • Wash with water and then with 60% isopropanol.[17]

    • Incubate with the Oil Red O working solution for 10-20 minutes.[17]

    • Wash with 60% isopropanol and then with water to remove excess stain.

    • Counterstain the nuclei with hematoxylin if desired.[17]

  • Analysis:

    • Image the stained cells or tissues using a brightfield microscope.

    • Quantify the lipid content by measuring the intensity and area of the red stain using image analysis software.

Gravimetric Analysis
  • Sample Preparation:

    • Homogenize the biological sample.

  • Lipid Extraction:

    • Perform a solvent extraction using a method such as the Bligh and Dyer procedure, which uses a chloroform/methanol/water mixture.[18][19]

    • Separate the lipid-containing organic phase from the aqueous phase.

  • Quantification:

    • Evaporate the solvent from the organic phase under a stream of nitrogen.

    • Dry the lipid residue to a constant weight in a desiccator.

    • Weigh the dried lipids using an analytical balance.[18]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for fluorescence-based lipid quantification and the general principle of lipid extraction for gravimetric analysis.

G Fluorescence-Based Lipid Quantification Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition cluster_analysis Data Analysis start Start with cultured cells or tissue wash Wash with PBS start->wash add_dye Add fluorescent dye working solution (Nile Red or BODIPY 493/503) wash->add_dye incubate Incubate in the dark add_dye->incubate wash2 Wash to remove excess dye incubate->wash2 acquire Acquire fluorescence signal wash2->acquire quantify Quantify fluorescence intensity acquire->quantify fluorometer fluorometer acquire->fluorometer Fluorometer microscope microscope acquire->microscope Microscope flowcytometer flowcytometer acquire->flowcytometer Flow Cytometer (BODIPY) result Relative lipid content quantify->result

Caption: Workflow for quantitative lipid analysis using fluorescent dyes.

G Principle of Solvent Extraction for Gravimetric Analysis cluster_phases Separated Phases start Biological Sample (Lipids, Proteins, Carbohydrates, etc.) homogenize Homogenize start->homogenize add_solvents Add Chloroform/Methanol/Water homogenize->add_solvents phase_separation Phase Separation add_solvents->phase_separation aqueous_phase Aqueous/Methanol Phase (Proteins, Carbohydrates) phase_separation->aqueous_phase Upper Phase organic_phase Chloroform Phase (Lipids) phase_separation->organic_phase Lower Phase evaporate Evaporate Solvent organic_phase->evaporate weigh Weigh Dried Lipids evaporate->weigh result Absolute Lipid Mass weigh->result

Caption: General principle of lipid extraction for gravimetric analysis.

Conclusion

The choice of method for quantitative lipid analysis is a critical decision in experimental design. For high-throughput screening and visualization of neutral lipids in live cells, fluorescent dyes like BODIPY 493/503 offer high specificity and sensitivity. Nile Red provides a versatile option for detecting both neutral and polar lipids, though with broader emission spectra. For endpoint analyses where cell fixation is acceptable, Oil Red O offers a simple, cost-effective histological staining method. For obtaining absolute quantification of total lipids, gravimetric analysis remains the gold standard, albeit with lower throughput and higher sample requirements.

Currently, there is a lack of published evidence to support the use of This compound for quantitative biological lipid analysis. Researchers are therefore advised to utilize the well-validated and extensively documented methods detailed in this guide to ensure the accuracy and reproducibility of their findings. As new fluorescent probes are developed and validated, the toolkit for lipid researchers will continue to expand, offering ever more precise and efficient ways to unravel the complexities of lipid biology.

References

A Researcher's Guide to Cross-Validating Solvent Green 3 Staining with Established Biochemical Assays for Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular and metabolic research, accurate and reliable quantification of intracellular lipids is paramount. While classic histological stains and modern fluorescent probes have long been the cornerstone of lipid droplet analysis, the emergence of newer dyes necessitates rigorous validation against established biochemical methods. This guide provides a comprehensive comparison of Solvent Green 3, a lipophilic stain, with widely-used lipid quantification techniques: Oil Red O staining, Nile Red fluorescence assay, and enzymatic triglyceride quantification.

This document outlines the methodologies for each technique and presents a framework for their cross-validation, ensuring that researchers can confidently integrate this compound into their experimental workflows.

Comparative Analysis of Lipid Quantification Methods

A direct quantitative comparison between this compound and other methods is not extensively documented in peer-reviewed literature. However, based on the known properties of this compound and extensive data on the other assays, we can construct a comparative framework to guide researchers in their validation studies.

FeatureThis compoundOil Red ONile RedTriglyceride Assay Kit
Principle Lipophilic dye, stains neutral lipids.Lysochrome dye, partitions into and stains neutral triglycerides and cholesterol esters.Fluorogenic dye, fluoresces intensely in nonpolar environments of neutral lipids.Enzymatic hydrolysis of triglycerides to glycerol, followed by a colorimetric or fluorometric readout.
Detection Brightfield MicroscopyBrightfield MicroscopyFluorescence Microscopy/SpectrofluorometrySpectrophotometry/Fluorometry
Quantification Image analysis (stain intensity/area)Extraction and spectrophotometry of the stain.Fluorescence intensity measurement.Direct measurement of glycerol concentration.
Live/Fixed Cells Primarily for fixed cells.Requires cell fixation.[1]Can be used for both live and fixed cells.[2]Requires cell lysis.
Advantages Simple staining protocol.Well-established and widely published method.[1][3]High sensitivity and specificity for neutral lipids.[2][4] Suitable for high-throughput screening.[3]Highly quantitative and specific for triglycerides.[5]
Disadvantages Limited public data on quantitative accuracy and specificity.Less sensitive than fluorescent methods; can be prone to precipitation artifacts.[6]Photobleaching can occur; spectral properties are solvent-dependent.[2]Destructive to the sample; provides no spatial information.
Throughput Low to medium.Low to medium.High.High.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols provide a standardized approach for each lipid quantification method.

This compound Staining Protocol (for cultured cells)
  • Cell Culture and Treatment: Plate cells in a multi-well format and treat with experimental compounds to induce lipid accumulation. Include appropriate vehicle controls.

  • Fixation: Aspirate culture medium and wash cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a working solution of this compound in a suitable solvent (e.g., isopropanol or ethanol). Dilute the stock solution to the final working concentration. Incubate the fixed cells with the this compound staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells gently two to three times with PBS to remove excess stain.

  • Imaging: Add PBS to the wells to prevent drying. Image the cells using a brightfield microscope.

  • Quantification: Utilize image analysis software (e.g., ImageJ/Fiji) to quantify the stained area or intensity per cell.

Oil Red O Staining Protocol
  • Preparation of Oil Red O Solution: Prepare a stock solution of Oil Red O in 99% isopropanol. To make the working solution, dilute the stock solution with distilled water (typically in a 3:2 ratio), allow it to sit for 10 minutes, and then filter it.[6]

  • Cell Culture and Fixation: Follow the same procedure as for this compound staining.

  • Washing: After fixation, wash the cells with distilled water.

  • Staining: Remove the PBS and add the filtered Oil Red O working solution to cover the cells. Incubate for 15-30 minutes at room temperature.[7]

  • Washing: Carefully remove the staining solution and wash the cells several times with distilled water until the wash water is clear.

  • Imaging (Qualitative): Image the stained lipid droplets using a brightfield microscope.

  • Quantification (Quantitative): After imaging, completely dry the wells. Add isopropanol to each well to elute the stain from the lipid droplets. Incubate for 10 minutes with gentle shaking. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 518 nm using a spectrophotometer.[3][7]

Nile Red Staining Protocol
  • Preparation of Nile Red Solution: Prepare a stock solution of Nile Red in a suitable organic solvent like DMSO or acetone. Store protected from light.

  • Cell Culture and Staining (Live or Fixed):

    • Live Cells: Add the Nile Red stock solution directly to the culture medium to achieve the desired final concentration. Incubate for 10-15 minutes.[2]

    • Fixed Cells: Fix and wash the cells as described for this compound. Incubate with Nile Red solution in PBS.

  • Washing: Wash the cells with PBS to remove the excess dye.

  • Imaging and Quantification: Image the cells using a fluorescence microscope with appropriate filters (excitation/emission ~488/550 nm for neutral lipids). Quantify the fluorescence intensity per cell using image analysis software.[4]

Triglyceride Quantification Assay Protocol
  • Sample Preparation:

    • Culture and treat cells in parallel with the staining experiments.

    • Wash the cells with cold PBS and then lyse them in a suitable lysis buffer (often provided in the kit). The lysis buffer typically contains a detergent to solubilize lipids.

  • Enzymatic Reaction:

    • Use a commercial triglyceride quantification kit (e.g., from Cayman Chemical or Elabscience).[5][8]

    • These kits typically involve the enzymatic hydrolysis of triglycerides by lipase to yield glycerol and free fatty acids.[5]

    • The glycerol is then enzymatically converted through a series of reactions that result in a colorimetric or fluorometric product.

  • Quantification:

    • Prepare a standard curve using the provided glycerol or triglyceride standards.

    • Add the cell lysates and standards to a 96-well plate.

    • Add the enzyme mixture from the kit and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the triglyceride concentration in the samples based on the standard curve.

Visualizing the Workflow and Biological Context

To facilitate a clear understanding of the experimental design and the underlying biological processes, the following diagrams are provided.

G cluster_0 Cell Culture and Treatment cluster_1 Parallel Assays for Cross-Validation cluster_2 Data Acquisition cluster_3 Data Analysis and Comparison start Plate and Culture Cells treatment Apply Experimental Compounds (e.g., Oleic Acid) and Vehicle Control start->treatment sg3 This compound Staining treatment->sg3 oro Oil Red O Staining treatment->oro nr Nile Red Staining treatment->nr tg Triglyceride Quantification treatment->tg img_sg3 Brightfield Microscopy sg3->img_sg3 Fix & Stain img_oro Brightfield Microscopy oro->img_oro Fix & Stain fluor_nr Fluorescence Microscopy nr->fluor_nr Stain plate_reader Spectrophotometry tg->plate_reader Lyse & React quant_sg3 Image Analysis (Area/Intensity) img_sg3->quant_sg3 quant_oro Elution & Absorbance Measurement img_oro->quant_oro quant_nr Fluorescence Intensity Analysis fluor_nr->quant_nr quant_tg Concentration Calculation plate_reader->quant_tg comparison Correlational Analysis quant_sg3->comparison quant_oro->comparison quant_nr->comparison quant_tg->comparison

Caption: Experimental workflow for the cross-validation of this compound.

G insulin Insulin / Growth Factors receptor Insulin Receptor insulin->receptor pi3k PI3K receptor->pi3k Activates akt Akt/PKB pi3k->akt Activates srebp1c SREBP-1c akt->srebp1c Activates acc ACC srebp1c->acc Upregulates Transcription fasn FASN srebp1c->fasn Upregulates Transcription malonylcoa Malonyl-CoA acc->malonylcoa fattyacids Fatty Acids fasn->fattyacids acetylcoa Acetyl-CoA acetylcoa->malonylcoa Carboxylation malonylcoa->fattyacids Elongation triglycerides Triglycerides fattyacids->triglycerides Esterification ld Lipid Droplet (Storage) triglycerides->ld

Caption: Simplified insulin-mediated lipogenesis signaling pathway.

References

Comparative Guide to Lipid Stains: Does Solvent Green 3 Offer Preferential Staining?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the accurate visualization of lipids is crucial for understanding metabolic processes and disease pathologies. The choice of a fluorescent dye is paramount for achieving high-quality imaging results. This guide provides a comparative analysis of Solvent Green 3 and other common lipophilic dyes, offering insights into their staining preferences and performance based on available data.

Overview of Lipid Staining Dyes

Fluorescent staining is a powerful technique for identifying and localizing lipids within cells and tissues. Different dyes exhibit varying specificities towards different classes of lipids, primarily categorized as neutral lipids (e.g., triglycerides, cholesteryl esters) and polar lipids (e.g., phospholipids). Neutral lipids are typically stored in lipid droplets, which are dynamic organelles involved in energy storage and metabolism.

This compound: An Insight into its Lipid Affinity

Inferred Staining Preference: Based on its lipophilic nature and use in coloring oils and fats, this compound is presumed to preferentially stain neutral lipids and accumulate in lipid droplets.

Comparison with Established Lipid Stains

To understand the potential utility of this compound, it is essential to compare it with well-characterized fluorescent lipid stains such as Nile Red and BODIPY 493/503.

FeatureThis compound (Inferred)Nile RedBODIPY 493/503
Lipid Specificity Likely high for neutral lipidsHigh for neutral lipids; can also stain phospholipids with a spectral shiftHigh for neutral lipids
Fluorescence in Aqueous Media Likely lowVery low (fluorogenic)High (non-fluorogenic, can lead to background)
Photostability Good (based on industrial use)Moderate (prone to photobleaching)High
Spectral Properties Excitation/Emission maxima are not well-characterized for biological imagingSolvatochromic: Emission shifts from yellow/gold in neutral lipids to red in polar lipidsNarrow emission spectrum (Green)
Suitability for Live Cell Imaging UnknownYesYes
Toxicity Data in biological systems is limitedGenerally low at working concentrationsGenerally low at working concentrations

Experimental Protocols

Due to the lack of published studies on the use of this compound for biological lipid staining, a specific, validated protocol cannot be provided. However, a general protocol for staining lipids in fixed cells with a lipophilic dye can be adapted. For comparison, established protocols for Nile Red and BODIPY 493/503 are also presented.

Hypothetical Protocol for this compound Staining (Fixed Cells)

Note: This is a generalized protocol and would require significant optimization.

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash cells three times with PBS.

  • Staining:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution in PBS to a working concentration (e.g., 1-10 µg/mL; this would require empirical determination).

    • Incubate the fixed cells with the this compound working solution for 10-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS to remove unbound dye.

    • (Optional) Counterstain nuclei with a suitable dye like DAPI.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize using a fluorescence microscope with appropriate filter sets. The optimal excitation and emission wavelengths would need to be determined experimentally.

Established Protocol for Nile Red Staining (Live Cells)
  • Cell Culture:

    • Culture cells on glass-bottom dishes or chamber slides.

  • Staining:

    • Prepare a 1 mg/mL stock solution of Nile Red in acetone.

    • Dilute the stock solution in cell culture medium to a final concentration of 0.1-1.0 µg/mL.

    • Remove the existing culture medium from the cells and add the Nile Red-containing medium.

    • Incubate for 5-15 minutes at 37°C.

  • Imaging:

    • Image the live cells directly without washing. For neutral lipids, use an excitation wavelength of ~488 nm and an emission detection range of ~530-580 nm. For phospholipids, use an excitation of ~543 nm and emission detection >590 nm.

Established Protocol for BODIPY 493/503 Staining (Live or Fixed Cells)
  • Cell Culture and Preparation:

    • For live cells, culture on glass-bottom dishes. For fixed cells, follow the fixation protocol described for this compound.

  • Staining:

    • Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO.

    • Dilute the stock solution in PBS (for fixed cells) or culture medium (for live cells) to a final concentration of 1-2 µg/mL.

    • Incubate for 15-30 minutes at room temperature (fixed cells) or 37°C (live cells).

  • Washing and Mounting (for fixed cells):

    • Wash cells three times with PBS.

    • Mount as described previously.

  • Imaging:

    • Visualize using a fluorescence microscope with a standard FITC filter set (Excitation ~490 nm, Emission ~520 nm).

Visualizing the Workflow

Caption: A generalized workflow for fluorescent staining of cellular lipids.

Conclusion

While the chemical properties of this compound strongly suggest a preference for staining neutral lipids, a lack of direct experimental evidence in biological systems makes it difficult to definitively compare its performance against established dyes like Nile Red and BODIPY 493/503. Researchers looking for a well-characterized and reliable method for staining intracellular lipid droplets are advised to use established probes. However, the potential of other anthraquinone-based dyes in cellular imaging is an active area of research, and future studies may yet elucidate a specific role for this compound or similar compounds in lipid biology.[3][4]

References

Spectral Overlap Analysis: Solvent Green 3 and Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

A critical consideration in multi-color fluorescence imaging and analysis is the spectral overlap between different fluorophores. Significant overlap can lead to bleed-through between channels, complicating data interpretation and quantification. This guide provides a comparative analysis of the spectral properties of Solvent Green 3 alongside other widely used fluorophores to aid researchers in experimental design and fluorophore selection.

Introduction to this compound

Comparison with Common Fluorophores

To understand the potential for spectral overlap, it is essential to compare the known spectral characteristics of common fluorophores with the available information for this compound. The following table summarizes the peak excitation and emission wavelengths for several widely used fluorescent dyes.

FluorophorePeak Excitation (nm)Peak Emission (nm)
This compound Not AvailableNot Available
FITC (Fluorescein Isothiocyanate) ~495~519[1][2]
GFP (Green Fluorescent Protein) ~395 (major), ~475 (minor)~509[3]
EGFP (Enhanced Green Fluorescent Protein) ~488~509[4]
Alexa Fluor 488 ~499~520[5]
Rhodamine B ~546~567[6]

Experimental Considerations and Protocols

Due to the lack of precise spectral data for this compound, researchers intending to use this dye in fluorescence-based assays should first perform a thorough spectral characterization.

Recommended Experimental Protocol for Spectral Characterization:

  • Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent (e.g., ethanol, DMSO). The concentration should be optimized to be within the linear range of the spectrofluorometer.

  • Absorbance Spectrum Measurement: Use a spectrophotometer to measure the absorbance spectrum of the this compound solution over a broad wavelength range (e.g., 300-800 nm) to determine the peak absorption wavelength (λmax).

  • Excitation Spectrum Measurement: Using a spectrofluorometer, set the emission monochromator to the wavelength of maximum emission (if known from a preliminary scan) or a wavelength slightly longer than the absorbance maximum. Scan the excitation monochromator over a range of wavelengths (e.g., 300-700 nm) to determine the peak excitation wavelength.

  • Emission Spectrum Measurement: Set the excitation monochromator to the determined peak excitation wavelength. Scan the emission monochromator over a range of wavelengths (e.g., 400-800 nm) to determine the peak emission wavelength.

Visualization of Potential Spectral Overlap

Without the specific spectral data for this compound, a precise visualization of its overlap with other fluorophores cannot be generated. However, a conceptual diagram can illustrate the principle of spectral overlap. The following diagram shows a hypothetical scenario of how the emission spectrum of one fluorophore can overlap with the excitation spectrum of another, leading to potential bleed-through.

Spectral_Overlap cluster_fluorophore1 Fluorophore A (e.g., Donor) cluster_fluorophore2 Fluorophore B (e.g., Acceptor) ExcitationA Excitation EmissionA Emission ExcitationA->EmissionA Stokes Shift ExcitationB Excitation EmissionA->ExcitationB Spectral Overlap (Potential Bleed-through) EmissionB Emission ExcitationB->EmissionB Stokes Shift

References

Safety Operating Guide

Proper Disposal of Solvent Green 3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Solvent Green 3, a synthetic anthraquinone dye. Adherence to these procedures is critical to protect personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this substance in a well-ventilated area and to wear appropriate personal protective equipment (PPE).[2][3]

Key Hazards and Handling Precautions

HazardPrecaution
Skin and Eye Irritation Wear protective gloves, safety glasses with side-shields or chemical goggles.[1][2][3] Do not wear contact lenses.[3]
Respiratory Irritation Use in a well-ventilated area and avoid breathing dust.[1][3] For situations with potential for dust generation, a dust respirator is recommended.[3]
Combustibility Avoid generating dust clouds, which can form explosive mixtures with air.[3][4] Keep away from ignition sources such as flames or sparks.[3][4]
Ingestion Do not eat, drink, or smoke when handling.[3] If ingested, rinse mouth with water and consult a physician.[1]

Spill Cleanup Procedures

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

Minor Spills:

  • Notification: Alert personnel in the immediate area.

  • PPE: Ensure you are wearing appropriate PPE, including gloves, safety glasses, and a dust respirator.[3]

  • Cleanup: Use dry clean-up procedures to avoid generating dust.[3] Sweep up, shovel up, or vacuum the spilled material.[3]

  • Containment: Place the collected material into a clean, dry, sealable, and labeled container for disposal.[3]

  • Decontamination: Wash the spill area with large amounts of water.[3]

Major Spills:

  • Evacuation and Notification: Evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[3]

  • Control Access: Prevent personnel from entering the contaminated area without appropriate protective clothing.[3]

  • Environmental Protection: Prevent spillage from entering drains or water courses by any available means.[3]

  • Cleanup: If dry, use dry clean-up procedures.[3] If wet, vacuum or shovel the material into labeled containers for disposal.[3]

  • Decontamination: Wash the area down with large amounts of water and prevent runoff from entering drains.[3]

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste this compound, including contaminated materials from spills, in a clean, dry, sealable, and properly labeled container.[3]

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[3]

  • Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[1] Do not discharge into sewers or waterways.[3]

  • Treatment Options: Licensed disposal facilities may offer options such as dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with a scrubber, or burial in an authorized landfill.[1][4]

It is important to note that specific quantitative disposal limits and detailed experimental protocols for the disposal of this compound are not publicly available and are subject to the regulations and capabilities of the licensed disposal facility.

This compound Disposal Workflow

cluster_cleanup Cleanup & Containment cluster_disposal Disposal start Waste this compound or Spill ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) cleanup Dry Cleanup Procedures start->cleanup contain Place in Labeled, Sealable Container cleanup->contain decontaminate Decontaminate Spill Area contain->decontaminate storage Store in a Cool, Dry, Ventilated Area decontaminate->storage contact Contact Licensed Disposal Company storage->contact transport Arrange for Waste Transport contact->transport final_disposal Final Disposal (Incineration or Landfill) transport->final_disposal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Solvent Green 3

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of Solvent Green 3 in laboratory settings.

This guide provides critical safety and operational information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] It is harmful if swallowed and may pose a risk of irreversible effects.[1] The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles.[4] Therefore, a stringent PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Usage
Eyes/Face Chemical safety goggles or glasses with side-shieldsMust conform to EN166, NIOSH (US), or EN 166 (EU) standards.[2]
Hands Chemical-resistant gloves"Rubber gloves" are specified in some safety data sheets.[1] Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]
Body Protective clothing/Impervious clothingA lab coat is standard. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Approved respiratorA NIOSH-approved N95 dust mask or equivalent is recommended for nuisance exposures.[2][3][5] Use in a chemical fume hood is advised.[1]

Operational Protocol: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]

    • Ensure that a safety shower and eyewash station are readily accessible.[1]

    • Minimize dust generation and accumulation during handling.[1]

  • Donning PPE :

    • Before handling the substance, put on all required PPE as detailed in Table 1.

  • Handling the Substance :

    • Avoid all personal contact, including inhalation.[6]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with incompatible materials such as strong oxidizing and reducing agents.[1]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6]

    • Remove contaminated clothing and wash it before reuse.[1][6]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Flush the affected skin with plenty of soap and water. If irritation develops or persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup Protocol:

  • Evacuate and Secure :

    • Alert personnel in the area and evacuate if necessary.[6]

  • Don PPE :

    • Wear appropriate PPE, including respiratory protection, gloves, and safety glasses.[6]

  • Containment and Cleanup :

    • For dry spills, use dry cleanup procedures to avoid generating dust.[6]

    • Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][6]

    • Avoid breathing dust.[6]

  • Decontamination :

    • Wash the spill area with soap and water, collecting all wash water for proper disposal.[6] Do not allow wash water to enter drains.[6]

Disposal Protocol:

  • All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Dispose of unused product and contaminated materials through a licensed disposal company.[2]

  • One disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[2]

  • Contaminated gloves and other disposable materials should be placed in a sealed container for disposal.[2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE handle_substance Handle this compound prep_ppe->handle_substance prep_area Prepare Well-Ventilated Area/Fume Hood prep_area->handle_substance decontaminate Decontaminate Work Area handle_substance->decontaminate collect_waste Collect Waste in Labeled Container handle_substance->collect_waste remove_ppe Remove and Dispose of PPE Properly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands dispose_waste Dispose via Licensed Company collect_waste->dispose_waste

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.